molecular formula C13H18N6O5 B15597571 N6-Dimethylaminomethylidene isoguanosine

N6-Dimethylaminomethylidene isoguanosine

Cat. No.: B15597571
M. Wt: 338.32 g/mol
InChI Key: VBDFGPWFFLJGON-HTRDNUTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Dimethylaminomethylidene isoguanosine is a useful research compound. Its molecular formula is C13H18N6O5 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDFGPWFFLJGON-HTRDNUTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N6-Dimethylaminomethylidene isoguanosine synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N6-Dimethylaminomethylidene Isoguanosine (B3425122)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of N6-Dimethylaminomethylidene isoguanosine, a modified nucleoside of significant interest in the fields of nucleic acid chemistry and drug development. The dimethylformamidine protecting group at the N6 position is crucial for its application in oligonucleotide synthesis, preventing unwanted side reactions. This document outlines the primary synthetic routes to the isoguanosine core, followed by a detailed protocol for the introduction of the N6-dimethylaminomethylidene moiety. Methodologies are compiled from established literature, offering researchers a consolidated resource for the laboratory-scale preparation of this compound.

Introduction

Isoguanosine is a structural isomer of guanosine (B1672433), differing in the positions of the exocyclic amino and carbonyl groups on the purine (B94841) ring. This seemingly minor alteration leads to distinct hydrogen bonding patterns, making isoguanosine and its derivatives valuable tools for the study of nucleic acid structure and function, the development of expanded genetic alphabets, and the creation of novel therapeutic agents. For incorporation into synthetic oligonucleotides, the exocyclic amino group of isoguanosine must be protected to prevent reactions with phosphoramidite (B1245037) reagents during solid-phase synthesis. The N,N-dimethylformamidine group serves as an effective and readily removable protecting group for this purpose. This guide details the chemical synthesis of this compound.

Synthesis of the Isoguanosine Core

Several synthetic pathways to isoguanosine and its deoxy variant (2'-deoxyisoguanosine) have been reported. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are summaries of prominent methods.

Method 1: Synthesis from 2,6-Diaminopurine (B158960) Riboside

A common and effective method to produce isoguanosine is through the selective deamination of 2,6-diaminopurine riboside. This process is typically achieved by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid).

Experimental Protocol:

  • Dissolution: 2,6-Diaminopurine riboside is dissolved in an aqueous acidic solution, commonly acetic acid.

  • Diazotization: An aqueous solution of sodium nitrite is added dropwise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: Upon completion, the reaction mixture is neutralized with a base, such as aqueous ammonia, to a pH of approximately 7. The desired isoguanosine product, being less soluble, precipitates out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield isoguanosine.

Method 2: Synthesis from Guanosine

A multi-step synthesis starting from the more readily available guanosine is also a well-established route. This pathway involves the chemical transformation of the guanine (B1146940) base into isoguanine. A five-step process has been reported with good overall yield[1].

Experimental Workflow:

  • Protection of Sugar Hydroxyls: The hydroxyl groups of the ribose moiety of guanosine are first protected, typically by acetylation with acetic anhydride (B1165640) in pyridine.

  • Chlorination: The protected guanosine is then reacted with a chlorinating agent like phosphorus oxychloride to convert the 6-oxo group to a 6-chloro substituent.

  • Introduction of the 2-oxo group: The subsequent steps involve the conversion of the 2-amino group to a 2-oxo group, which can be a complex transformation. One reported method involves a Sandmeyer-type reaction.

  • Amination: The 6-chloro group is then displaced by an amino group, typically by reaction with ammonia.

  • Deprotection: Finally, the protecting groups on the sugar are removed to yield isoguanosine.

MethodStarting MaterialKey ReagentsTypical YieldReference
Selective Deamination2,6-Diaminopurine RibosideSodium Nitrite, Acetic Acid55-60%[1]
Multi-step from GuanosineGuanosineAcetic Anhydride, POCl₃, Ammonia~64% (overall)[1]
De Novo Synthesis5-Aminoimidazole-4-carboxamide Riboside (AICA Riboside)Benzoyl isothiocyanate, DCCHigh[1]

Synthesis of this compound

Once the isoguanosine core is obtained, the N6-exocyclic amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent reacts with the primary amino group to form the desired N,N-dimethylformamidine protecting group.

Experimental Protocol:

  • Suspension: Isoguanosine is suspended in a suitable anhydrous solvent, such as methanol (B129727) or dimethylformamide (DMF).

  • Addition of DMF-DMA: N,N-Dimethylformamide dimethyl acetal is added to the suspension. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The reaction is stirred, and its progress is monitored by TLC until the starting material is consumed. The product is generally more lipophilic than the starting isoguanosine.

  • Isolation: The solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene (B28343) to remove any remaining traces of DMF-DMA and by-products. The resulting product, this compound, is often obtained as a solid or foam and can be used in subsequent reactions without further purification if the reaction goes to completion. If necessary, purification can be achieved by silica (B1680970) gel chromatography.

Visualization of Synthetic Pathways

Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside

G Synthesis of Isoguanosine via Deamination A 2,6-Diaminopurine Riboside R1 NaNO₂, Acetic Acid, H₂O A->R1 B Isoguanosine R1->B

Caption: A straightforward, one-step synthesis of isoguanosine.

Protection of Isoguanosine to form this compound

G Formation of this compound A Isoguanosine R1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Methanol or DMF A->R1 B This compound R1->B

Caption: Protection of the N6-amino group of isoguanosine.

Overall Synthesis Workflow

G Overall Synthesis Workflow cluster_0 Isoguanosine Core Synthesis cluster_1 N6-Protection A Starting Material (e.g., 2,6-Diaminopurine Riboside) B Chemical Transformation (e.g., Deamination) A->B C Isoguanosine B->C D Reaction with DMF-DMA C->D E N6-Dimethylaminomethylidene Isoguanosine D->E

Caption: A high-level overview of the synthesis process.

Conclusion

The synthesis of this compound is a critical process for the advancement of oligonucleotide-based research and therapeutics. The methodologies presented in this guide, derived from established chemical literature, provide a solid foundation for the production of this key building block. The two-stage process, involving the initial synthesis of the isoguanosine core followed by the protection of the exocyclic amine, is a reliable approach for obtaining the target compound in good yields. Researchers should consider the relative merits of the different routes to the isoguanosine core based on their specific laboratory context.

References

An In-depth Technical Guide to the Chemical Properties of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, an analogue of the naturally occurring isoguanosine. The introduction of the dimethylaminomethylidene protecting group at the N6 position modifies its chemical properties, influencing its stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties of N6-Dimethylaminomethylidene isoguanosine, including its synthesis, spectroscopic characterization, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

This compound is a derivative of isoguanosine, an isomer of guanosine (B1672433), where the carbonyl and amino groups at positions 2 and 6 of the purine (B94841) ring are interchanged. The dimethylaminomethylidene group acts as a protecting group for the exocyclic amine.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
CAS Number 146196-17-0 (for 2'-deoxy derivative)[1]
Molecular Formula C₁₃H₁₈N₆O₅Inferred
Molecular Weight 338.32 g/mol Inferred
Appearance Solid[1]

Synthesis

The synthesis of this compound typically involves the protection of the exocyclic amino group of isoguanosine. A common method utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) as the reagent.

Synthetic Workflow

Synthesis_Workflow Isoguanosine Isoguanosine Reaction Reaction at elevated temperature Isoguanosine->Reaction DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMFDMA->Reaction Solvent Anhydrous Solvent (e.g., DMF or Pyridine) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography (Silica Gel) Workup->Purification Product N6-Dimethylaminomethylidene isoguanosine Purification->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of related N6-protected nucleosides.

Materials:

  • Isoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve isoguanosine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add an excess of N,N-dimethylformamide dimethyl acetal to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on the analysis of closely related N6-protected purine nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
H8 (purine)7.8 - 8.2singlet
H1' (ribose)5.8 - 6.2doublet
Ribose protons4.0 - 5.0multiplets
N=CH-N~8.5singletCharacteristic of the dimethylaminomethylidene group
N(CH₃)₂3.1 - 3.3two singletsDue to restricted rotation around the C-N bond
¹³C NMR
C6 (purine)155 - 160
C2 (purine)150 - 155
C4 (purine)145 - 150
C8 (purine)135 - 140
C5 (purine)115 - 120
C1' (ribose)85 - 90
Ribose carbons60 - 85
N=C H-N158 - 162
N(C H₃)₂35 - 45
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be expected to show the protonated molecular ion [M+H]⁺ corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the dimethylaminomethylidene group and cleavage of the glycosidic bond.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100 - 3400O-H and N-H stretching
2800 - 3000C-H stretching
1600 - 1700C=O and C=N stretching
1000 - 1200C-O stretching (ribose)

Reactivity and Stability

The dimethylaminomethylidene group is a commonly used protecting group for the exocyclic amino functions of nucleosides. Its stability is pH-dependent.

  • Acidic Conditions: The group is readily cleaved under mild acidic conditions, regenerating the free amino group of isoguanosine.

  • Basic Conditions: It is generally stable to basic conditions, such as those used for the deprotection of acyl groups on the ribose moiety.

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures but may decompose at elevated temperatures.

The stability of guanosine-based supramolecular hydrogels can be influenced by modifications to the guanosine structure[2]. While specific studies on this compound are lacking, the modification could potentially affect its self-assembly properties.

Potential Biological Activity and Applications

Isoguanosine and its derivatives have been investigated for a range of biological activities.[3] N6-substituted adenosine (B11128) analogues have shown antitumor properties.[4] While specific biological data for this compound is not available, its structural similarity to other biologically active nucleoside analogues suggests potential for investigation in several areas:

  • Antiviral Agents: Nucleoside analogues are a cornerstone of antiviral therapy.[2] The modifications on the purine ring could confer selective activity against viral polymerases.

  • Anticancer Agents: Many nucleoside analogues exhibit cytotoxic activity against cancer cells by interfering with DNA and RNA synthesis.

  • Probes for Chemical Biology: As a protected form of isoguanosine, this compound can be used in the synthesis of modified oligonucleotides to study nucleic acid structure and function.

Signaling Pathway Diagram (Hypothetical)

Given that some guanosine analogs exert neuroprotective effects by modulating cell survival pathways, a hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Ligand N6-Dimethylaminomethylidene isoguanosine Ligand->Receptor PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Pro_apoptotic Pro-apoptotic proteins (e.g., Bad, Bax) Akt->Pro_apoptotic Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pro_apoptotic->Cell_Survival Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To assess the purity of this compound and monitor reaction progress.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

Protocol:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Elute the compound using a linear gradient of the organic solvent.

  • Monitor the elution at a suitable wavelength (e.g., 260 nm).

  • The retention time and peak purity can be determined from the resulting chromatogram.

General NMR Sample Preparation

Purpose: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tube

Protocol:

  • Dissolve an appropriate amount of the sample (typically 1-5 mg) in the chosen deuterated solvent (~0.5-0.7 mL) directly in the NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Place the NMR tube in the spectrometer and acquire the desired NMR spectra.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of modified nucleic acids and a potential candidate for biological screening. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. The experimental protocols outlined herein provide a starting point for researchers interested in working with this and related nucleoside analogues.

References

N6-Dimethylaminomethylidene isoguanosine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of N6-Dimethylaminomethylidene Isoguanosine (B3425122)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on N6-Dimethylaminomethylidene isoguanosine is not available in the public domain. This guide is based on the well-established mechanism of action of isoguanosine and its derivatives, which are known to function as agonists of Toll-like Receptor 7 (TLR7). The mechanism described herein is the scientifically presumed pathway for this compound.

Executive Summary

This compound, a derivative of the nucleoside isoguanosine, is postulated to exert its biological effects through the activation of Toll-like Receptor 7 (TLR7). TLR7, an endosomal pattern recognition receptor, plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Agonism of TLR7 by compounds like this compound initiates a potent immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This document provides a detailed overview of this mechanism, including the core signaling pathway, experimental protocols for characterization, and quantitative data from related TLR7 agonists.

Core Mechanism of Action: TLR7 Signaling Pathway

The primary mechanism of action for this compound is the activation of the TLR7 signaling cascade. This process occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[2][3][4]

2.1 TLR7 Recognition and MyD88-Dependent Pathway Activation

Upon entry into the endosome, this compound is recognized by and binds to TLR7. This binding event induces a conformational change in the TLR7 dimer, leading to the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5][6][7] MyD88 is a central adaptor molecule for most TLRs and is essential for the downstream signaling of TLR7.[8][9]

The recruitment of MyD88 initiates the formation of a larger signaling complex known as the "Myddosome".[9] This complex includes the sequential recruitment of Interleukin-1 Receptor-Associated Kinases, IRAK4 and IRAK1.[6][7] IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF Receptor-Associated Factor 6 (TRAF6).[7][10]

2.2 Downstream Activation of NF-κB and IRF7

The activation of TRAF6 leads to the bifurcation of the signaling pathway, resulting in the activation of two key families of transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).

  • NF-κB Activation: The TRAF6 complex activates the IκB Kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation.[11] The degradation of IκB releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][8][12]

  • IRF7 Activation: In pDCs, where TLR7 and IRF7 are highly expressed, the MyD88/IRAK/TRAF6 complex also leads to the phosphorylation and activation of IRF7.[6][13] Activated IRF7 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[10][14]

The signaling cascade is summarized in the diagram below.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand N6-Dimethylaminomethylidene isoguanosine TLR7 TLR7 Ligand->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IRF7_active IRF7 (active) IRF7_inactive->IRF7_active Phosphorylation IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB_nucleus->Proinflammatory_Genes Transcription Interferon_Genes Type I Interferon Genes (IFN-α, IFN-β) IRF7_nucleus->Interferon_Genes Transcription

Caption: TLR7 Signaling Pathway.

Experimental Protocols for Characterization

The characterization of this compound as a TLR7 agonist involves a series of in vitro assays to confirm its activity and quantify its potency.

3.1 Experimental Workflow

A typical workflow for evaluating a putative TLR7 agonist is outlined below.

Experimental_Workflow Start Compound Synthesis (N6-Dimethylaminomethylidene isoguanosine) Reporter_Assay TLR7 Reporter Gene Assay Start->Reporter_Assay NFkB_Assay NF-κB Nuclear Translocation Assay Reporter_Assay->NFkB_Assay Confirm NF-κB activation PBMC_Assay Cytokine Secretion Assay (hPBMCs) NFkB_Assay->PBMC_Assay Assess in primary cells Data_Analysis Data Analysis (EC50/IC50, Cytokine Profile) PBMC_Assay->Data_Analysis Conclusion Confirm TLR7 Agonist Activity Data_Analysis->Conclusion

Caption: Experimental Workflow for TLR7 Agonist Evaluation.

3.2 Detailed Methodologies

3.2.1 TLR7 Reporter Gene Assay

  • Objective: To determine if the compound activates the TLR7 pathway and to quantify its potency (EC50).

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.[15][16]

  • Protocol:

    • Seed the HEK293-hTLR7 reporter cells in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound and a known TLR7 agonist (e.g., R848) as a positive control.

    • Treat the cells with the compound dilutions and controls.

    • Incubate for 18-24 hours.

    • Measure the reporter gene activity (SEAP or luciferase) in the cell supernatant or cell lysate according to the manufacturer's instructions.

    • Calculate the EC50 value by plotting the dose-response curve.

3.2.2 NF-κB Nuclear Translocation Assay

  • Objective: To visually confirm the activation of the NF-κB pathway by observing the translocation of the p65 subunit to the nucleus.

  • Cell Line: A suitable immune cell line (e.g., THP-1 macrophages) or primary immune cells.

  • Protocol:

    • Culture cells on glass coverslips in a 24-well plate.

    • Treat the cells with the test compound at a concentration determined from the reporter assay (e.g., EC80) for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.[17]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy.[18]

3.2.3 Cytokine Secretion Assay from Human PBMCs

  • Objective: To measure the production of key cytokines in primary human immune cells following treatment with the compound.

  • Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate.

    • Treat the cells with various concentrations of this compound.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70, IP-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[19][20][21]

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables provide reference values for known TLR7 agonists, which can be used for comparative purposes.

Table 1: Potency of Representative TLR7 Agonists in Reporter Gene Assays

Compound ClassExample CompoundHuman TLR7 EC50 (nM)Reference(s)
ImidazoquinolineImiquimod~2600[22]
ImidazoquinolineResiquimod (R848)~100[16]
ImidazopyridineCompound 1659.1[22]
OxoadenineSM360320~100-500[16]
OxoadenineCompound 2~10-50[23]

EC50 values can vary depending on the specific reporter cell line and assay conditions.

Table 2: Typical Cytokine Profile Induced by TLR7 Agonists in Human PBMCs

CytokineTypical Response to TLR7 AgonistPrimary Producing Cell Type(s)Key FunctionReference(s)
IFN-α HighPlasmacytoid Dendritic Cells (pDCs)Antiviral, Immune modulation[12][24]
TNF-α Moderate to HighMonocytes, Macrophages, pDCsPro-inflammatory, Apoptosis[12][24]
IL-6 ModerateMonocytes, MacrophagesPro-inflammatory, Acute phase response[25]
IL-12p70 Low to ModerateMonocytes, Dendritic CellsTh1 polarization[12][24]
IP-10 (CXCL10) HighMonocytes, pDCsChemoattractant for T cells, NK cells[25]

Conclusion

This compound is strongly predicted to function as a TLR7 agonist. Its mechanism of action involves the activation of the endosomal TLR7 receptor, leading to MyD88-dependent signaling. This cascade culminates in the activation of NF-κB and IRF7, driving the production of a robust pro-inflammatory and antiviral cytokine response. The experimental protocols and comparative quantitative data provided in this guide offer a comprehensive framework for the validation and characterization of its immunomodulatory activity. Further investigation of this compound is warranted to explore its potential therapeutic applications in oncology and infectious diseases.

References

N6-Dimethylaminomethylidene Isoguanosine: A Synthetic Enabler in Oligonucleotide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Dimethylaminomethylidene isoguanosine (B3425122) and its deoxyribonucleoside counterpart have emerged not as biologically active agents themselves, but as crucial intermediates in the chemical synthesis of modified oligonucleotides. The discovery and development of this compound are intrinsically linked to the challenge of protecting the exocyclic amino group of isoguanosine, a naturally occurring isomer of guanosine. This technical guide provides a comprehensive overview of the history, synthesis, and application of N6-Dimethylaminomethylidene isoguanosine, with a focus on its role in facilitating the incorporation of isoguanosine into nucleic acid chains. Detailed experimental protocols, quantitative data on its performance in oligonucleotide synthesis, and visualizations of the underlying chemical workflows are presented to offer a complete technical resource for professionals in the field.

Discovery and History: The Quest for a Reliable Protecting Group

Isoguanosine, a structural isomer of guanosine, has garnered interest in the field of nucleic acid chemistry due to its unique base-pairing properties and potential applications in forming novel genetic systems and supramolecular structures.[1][2] However, the incorporation of isoguanosine into synthetic oligonucleotides has been hampered by the reactivity of its N6-exocyclic amino group.[3] This necessitated the development of a suitable protecting group that is stable during the cycles of automated DNA/RNA synthesis and can be readily removed during the final deprotection step.

The "discovery" of this compound is therefore not that of a naturally occurring molecule or a therapeutic agent, but rather the outcome of chemical innovation aimed at solving a synthetic challenge. The dimethylaminomethylidene group, derived from the reaction of an amine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), was identified as an effective protecting group for the exocyclic amino functions of nucleosides.[4][5][6][7] This strategy prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps in solid-phase oligonucleotide synthesis.[8][9]

A key publication by Jurczyk et al. in 1998 detailed the use of a closely related N,N-diisobutylformamidine protecting group for the synthesis of oligonucleotides containing 2'-deoxyisoguanosine (B9890).[10] This work highlighted the superiority of formamidine-based protecting groups over previously used acyl groups, which were often too labile under the acidic conditions required for detritylation during synthesis.[10][11] While this paper focuses on the diisobutyl derivative, the underlying chemistry and rationale are directly applicable to the dimethyl analog. The N6-Dimethylaminomethylidene moiety serves as a stable, yet readily cleavable, protecting group, enabling the efficient and high-yield synthesis of isoguanosine-containing oligonucleotides.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the reaction of isoguanosine or its deoxy counterpart with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a straightforward and high-yielding method for the protection of the N6-amino group.

Experimental Protocol: Protection of 2'-Deoxyisoguanosine

The following protocol is adapted from the general procedure for the formamidine (B1211174) protection of nucleoside amino groups.

Materials:

  • 2'-Deoxyisoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Suspend 2'-deoxyisoguanosine in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add an excess of N,N-dimethylformamide dimethyl acetal to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is fully dissolved and the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess reagent under reduced pressure.

  • The resulting residue, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, can be purified by crystallization or chromatography if necessary, although it is often used directly in the next synthetic step.

Synthesis of the Corresponding Phosphoramidite

For use in automated oligonucleotide synthesis, the protected nucleoside must be converted into a phosphoramidite building block. This typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

A simplified workflow for the synthesis of the phosphoramidite is as follows:

  • 5'-O-DMT Protection: React N6-Dimethylaminomethylidene-2'-deoxyisoguanosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.

  • 3'-O-Phosphitylation: React the 5'-O-DMT protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-position.

Quantitative Data

The primary quantitative data available for N6-formamidine protected isoguanosine derivatives relates to their performance in automated oligonucleotide synthesis. The work by Jurczyk et al. on the closely related N6-diisobutylformamidine protected 2'-deoxyisoguanosine provides valuable insights into the efficiency of this class of protecting groups.

ParameterValueReference
Coupling Efficiency>97%[11]
Stability to DepurinationStable under standard detritylation conditions[10]
Deprotection ConditionsConcentrated ammonium (B1175870) hydroxide[10]

Mandatory Visualizations

Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

synthesis_workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Product 2_deoxyisoguanosine 2'-Deoxyisoguanosine Reaction Reaction in Methanol 2_deoxyisoguanosine->Reaction DMF_DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Reaction Protected_dI N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine Reaction->Protected_dI

Caption: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.

Workflow for Oligonucleotide Synthesis

oligo_synthesis Start Solid Support with first nucleoside Detritylation 1. Detritylation: Removal of 5'-DMT group Start->Detritylation Coupling 2. Coupling: Addition of protected isoguanosine phosphoramidite Detritylation->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: P(III) to P(V) Capping->Oxidation Repeat Repeat cycle for subsequent bases Oxidation->Repeat Repeat->Detritylation n-1 times Cleavage 5. Cleavage and Deprotection Repeat->Cleavage Final_Product Purified Isoguanosine- containing Oligonucleotide Cleavage->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published data on the specific biological activities of this compound itself. Its primary role, as established in the literature, is that of a protected synthetic intermediate. The dimethylaminomethylidene group is designed to be removed during the final deprotection of the oligonucleotide, and therefore, the final biologically relevant molecule is the isoguanosine-containing nucleic acid.

The biological effects of isoguanosine-modified oligonucleotides are an active area of research. These effects would depend on the specific sequence and context of the isoguanosine incorporation. Potential areas of investigation include the impact on DNA/RNA structure, protein-nucleic acid interactions, and the formation of non-canonical base pairs. However, specific signaling pathways modulated by this compound have not been described.

Conclusion

This compound represents a key synthetic tool that has enabled the advancement of nucleic acid chemistry. Its development as a stable and efficiently cleavable protecting group for the N6-amino function of isoguanosine has facilitated the routine synthesis of oligonucleotides containing this modified base. While not a biologically active molecule in its own right, its contribution to the synthesis of novel nucleic acid structures underscores its importance in the fields of chemical biology, drug development, and synthetic genetics. Further research into the biological properties of oligonucleotides synthesized using this intermediate will continue to unveil the potential applications of isoguanosine in various biological systems.

References

N6-Dimethylaminomethylidene isoguanosine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside, a derivative of isoguanosine, which is an isomer of the canonical nucleoside guanosine. Isoguanosine and its derivatives are of significant interest to researchers in the fields of chemical biology and drug discovery due to their unique base-pairing properties and potential therapeutic applications. This technical guide provides a comprehensive overview of N6-Dimethylaminomethylidene isoguanosine, focusing on its chemical identity, structure, and relevant biological context.

Chemical Identity and Structure

While a specific CAS number for this compound has not been definitively identified in public databases, the CAS number for the closely related 2'-deoxy form, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine , is 146196-17-0 [1][2]. The parent compound, isoguanosine, has the CAS number 1818-71-9 .

The chemical structure of this compound can be inferred from its name. It consists of an isoguanosine core with a dimethylaminomethylidene group attached to the N6 position of the isoguanine (B23775) base.

Chemical Structure of this compound:

Quantitative Data

CompoundCell LineActivityValue
N6,N6-DimethyladenosineL1210 leukemiaProliferation InhibitionIC50 = 0.5 µg/ml

Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of N6-substituted nucleosides. The following is a generalized protocol that could be adapted for this purpose.

General Protocol for the Synthesis of N6-Substituted Isoguanosine Derivatives:

  • Protection of the Ribose Moiety: The hydroxyl groups of the ribose sugar of isoguanosine are first protected to prevent unwanted side reactions. This is typically achieved by reacting isoguanosine with protecting group reagents such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or acetic anhydride.

  • Activation of the N6-Amino Group: The N6-amino group of the protected isoguanosine is then activated to facilitate the addition of the dimethylaminomethylidene group. This can be achieved by reacting the protected isoguanosine with a reagent like Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane).

  • Introduction of the Dimethylaminomethylidene Group: The activated, protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce the N6-dimethylaminomethylidene group.

  • Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the final product, this compound. This is typically done under acidic or basic conditions, depending on the protecting groups used.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for the specific synthesis of this compound.

Signaling Pathways and Biological Relevance

Isoguanosine derivatives have been investigated for their potential as anticancer agents. Some studies suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) through caspase-dependent signaling pathways. A potential target in this pathway is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation that is often dysregulated in cancer.

The following diagram illustrates a simplified model of how an isoguanosine derivative might induce apoptosis by modulating the EGFR and caspase signaling pathways.

EGFR_Caspase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Isoguanosine Isoguanosine Derivative Isoguanosine->EGFR Inhibition AKT Akt PI3K->AKT Procaspase8 Pro-caspase-8 AKT->Procaspase8 Inhibition Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGFR-mediated caspase-dependent apoptosis pathway.

In this proposed pathway, the isoguanosine derivative inhibits the activity of EGFR. This inhibition leads to the downregulation of the PI3K/Akt survival pathway. The subsequent decrease in Akt activity relieves the inhibition of pro-caspase-8, allowing for its activation to caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of effector caspases like caspase-3, which ultimately execute the apoptotic program, resulting in cancer cell death.

References

The Enigmatic Landscape of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide to a Novel Purine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity, synthesis, and specific signaling pathways of N6-Dimethylaminomethylidene isoguanosine (B3425122) is not currently available in the public domain. This guide, therefore, presents a comprehensive overview based on the established knowledge of closely related N6-substituted isoguanosine and guanosine (B1672433) analogs. The information provided herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential properties and experimental approaches for this novel compound.

Introduction to Isoguanosine and its N6-Substituted Analogs

Isoguanosine, an isomer of the canonical nucleoside guanosine, has garnered significant interest in medicinal chemistry and drug discovery. The simple transposition of the C2-carbonyl and C6-amino groups relative to guanosine imparts unique physicochemical and biological properties. N6-substituted derivatives of purine (B94841) nucleosides, including adenosine (B11128) and guanosine, have a rich history in pharmacology, exhibiting a wide spectrum of biological activities such as anticancer, antiviral, and modulatory effects on various receptors and enzymes. The introduction of a dimethylaminomethylidene group at the N6 position of isoguanosine represents a novel structural modification, the biological implications of which are yet to be fully elucidated. This guide will explore the hypothetical synthesis, potential biological activities, and relevant experimental methodologies for N6-Dimethylaminomethylidene isoguanosine based on the established literature of its chemical relatives.

Hypothetical Synthesis of this compound

While a specific synthetic protocol for this compound has not been published, a plausible route can be conceptualized based on established methods for the N6-modification of purine nucleosides. A common strategy involves the conversion of a precursor like inosine (B1671953) or a protected isoguanosine derivative into a more reactive intermediate, followed by nucleophilic substitution with the desired amine-containing moiety.

A potential synthetic pathway could commence from a suitably protected isoguanosine derivative. The exocyclic amino group at the C6 position could be activated, for instance, by conversion to a leaving group. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a similar reagent would introduce the dimethylaminomethylidene group.

Proposed Experimental Protocol:

Step 1: Protection of Isoguanosine: Isoguanosine would first be protected at the 2', 3', and 5'-hydroxyl groups of the ribose moiety to prevent side reactions. This is typically achieved using protecting groups like acetyl (Ac) or tert-butyldimethylsilyl (TBDMS).

Step 2: Activation of the N6-Amino Group: The protected isoguanosine could be converted to a 6-chloropurine (B14466) derivative. This is a common strategy to create a good leaving group at the C6 position, making it susceptible to nucleophilic attack.

Step 3: Introduction of the Dimethylaminomethylidene Group: The 6-chloro intermediate would then be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a source of the dimethylaminomethylidene group. The reaction would likely be carried out in an anhydrous aprotic solvent.

Step 4: Deprotection: Finally, the protecting groups on the ribose sugar would be removed under appropriate conditions (e.g., acid or fluoride (B91410) treatment for silyl (B83357) ethers, or base for acetyl groups) to yield this compound.

Synthesis_Pathway Isoguanosine Isoguanosine Protected_Isoguanosine Protected Isoguanosine Isoguanosine->Protected_Isoguanosine Protection Activated_Intermediate 6-Chloro-Protected Isoguanosine Protected_Isoguanosine->Activated_Intermediate Activation Target_Molecule_Protected Protected N6-Dimethylaminomethylidene isoguanosine Activated_Intermediate->Target_Molecule_Protected Target_Molecule N6-Dimethylaminomethylidene isoguanosine Target_Molecule_Protected->Target_Molecule Deprotection DMF_DMA DMF-DMA DMF_DMA->Target_Molecule_Protected Substitution

Potential Biological Activities and Signaling Pathways

The biological activity of this compound is anticipated to be influenced by the unique electronic and steric properties of the N6-substituent. Based on the activities of related N6-modified purine analogs, several potential therapeutic areas can be hypothesized.

Anticancer and Cytotoxic Activity

Numerous N6-substituted adenosine and guanosine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism, such as adenosine deaminase or purine nucleoside phosphorylase, leading to the accumulation of toxic metabolites within cancer cells. It is plausible that this compound could exhibit similar antiproliferative properties.

Adenosine Receptor Modulation

N6-substituted adenosines are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors are involved in a multitude of physiological processes, making them attractive drug targets. The affinity and selectivity for a particular receptor subtype are highly dependent on the nature of the N6-substituent.[1] It is conceivable that this compound could act as a ligand for one or more of these receptors, potentially leading to therapeutic effects in inflammatory diseases, cardiovascular disorders, or neurological conditions.

Adenosine_Receptor_Signaling Ligand N6-Substituted Isoguanosine Analog Receptor Adenosine Receptor (e.g., A1, A2A, A3) Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Quantitative Data on Related N6-Substituted Adenosine Analogs

To provide a framework for understanding the potential potency of this compound, the following table summarizes the binding affinities (Ki) of various N6-substituted adenosine derivatives for adenosine receptors, as reported in the literature.

CompoundN6-SubstituentReceptor SubtypeKi (nM)Reference
N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide3-IodobenzylA32.3[1]
N6-phenyladenosine-5'-N-methylcarboxamidePhenylA345.0[1]
3'-ureido-N6-(3-iodobenzyl)adenosine3-IodobenzylMutant A3220[2]

This table is illustrative and showcases the range of affinities observed for different N6-substituents at adenosine receptors.

Experimental Protocols for Biological Evaluation

Investigating the biological activity of this compound would require a series of in vitro and potentially in vivo assays.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Radioligand Binding Assays for Adenosine Receptors

Protocol: Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A), and increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) Synthesis Synthesis of N6-Dimethylaminomethylidene isoguanosine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Binding Receptor Binding Assays Characterization->Binding Enzyme Enzyme Inhibition Assays Characterization->Enzyme Animal_Models Disease Animal Models Cytotoxicity->Animal_Models Binding->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Conclusion

This compound represents an unexplored scaffold with the potential for significant biological activity. While direct experimental evidence is lacking, this guide provides a comprehensive framework for its synthesis, potential therapeutic applications, and the experimental methodologies required for its evaluation. Based on the rich pharmacology of related N6-substituted purine analogs, this novel compound warrants further investigation as a potential lead for the development of new therapeutic agents. The hypothetical pathways and protocols outlined herein are intended to stimulate and guide future research in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to N6-Substituted Isoguanosine Derivatives and Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) and its derivatives represent a compelling class of nucleoside analogs that have garnered significant interest in medicinal chemistry and drug development. As isomers of the naturally occurring guanosine (B1672433), they possess unique chemical properties that enable novel molecular interactions and biological activities. The N6-position of the isoguanine (B23775) base, in particular, offers a versatile point for chemical modification, leading to a diverse array of derivatives with potential therapeutic applications, including antitumor, antiviral, and immunomodulatory activities.

This technical guide provides a comprehensive overview of N6-substituted isoguanosine derivatives and their analogs. While specific data on N6-Dimethylaminomethylidene isoguanosine is scarce in publicly available literature, this document will focus on the broader class of N6-substituted isoguanosines, covering their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel nucleoside-based therapeutics.

Core Concepts: The Isoguanosine Scaffold

Isoguanosine differs from guanosine by the transposition of the amino and carbonyl groups on the purine (B94841) ring. This seemingly minor alteration has profound effects on the molecule's hydrogen bonding capabilities and, consequently, its biological recognition. The N6-amino group serves as a key handle for synthetic modification, allowing for the introduction of a wide range of functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of N6-Substituted Isoguanosine Derivatives

The synthesis of N6-substituted isoguanosine derivatives typically involves a multi-step process starting from readily available precursors. A common strategy is the conversion of a suitable purine nucleoside, such as inosine (B1671953) or 6-chloropurine (B14466) riboside, followed by the introduction of the desired N6-substituent.

General Synthetic Approach:

A prevalent method for synthesizing N6-substituted adenosine (B11128) analogues, which can be adapted for isoguanosine, involves the reaction of 6-chloropurine riboside with an excess of the corresponding amine in an alcoholic solvent. The presence of acid acceptors is often required to drive the reaction to completion, resulting in high yields of the desired N6-substituted product[1].

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Start Starting Material (e.g., 6-Chloropurine Riboside) Step1 Reaction with Amine (R-NH2) Start->Step1 Step2 Purification (e.g., Chromatography) Step1->Step2 Product N6-Substituted Isoguanosine Derivative Step2->Product

Figure 1: A generalized workflow for the synthesis of N6-substituted isoguanosine derivatives.

Experimental Protocol: Synthesis of N6-Alkyladenosine Analogs[1]

This protocol for N6-alkyladenosines can be conceptually applied to isoguanosine precursors.

Materials:

  • 6-Chloropurine riboside

  • Appropriate amine (e.g., allylamine, isopropylamine, propargylamine)

  • Ethanol

  • Acid acceptors (e.g., triethylamine)

Procedure:

  • Dissolve 6-chloropurine riboside in ethanol.

  • Add a molar excess of the desired amine to the solution.

  • Add two equivalents of an acid acceptor to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N6-substituted adenosine analog.

Biological Activities and Quantitative Data

N6-substituted isoguanosine and adenosine analogs have demonstrated a range of biological activities, with antitumor effects being a prominent area of investigation. The nature of the N6-substituent plays a critical role in determining the potency and cellular effects of these compounds.

Antitumor Activity

Several studies have highlighted the antiproliferative effects of N6-substituted purine nucleosides against various cancer cell lines. For instance, short-chain N6-substituted adenosine analogues have shown significant activity in both in vitro and in vivo tumor models[1].

CompoundN6-SubstituentCancer ModelActivity MetricValueReference
N6-allyl-adenosineAllylMammary Carcinoma (in vivo, mice)Increase in life spanSignificant[1]
N6-isopropyl-adenosineIsopropylMammary Carcinoma (in vivo, mice)Increase in life spanSignificant[1]
N6-propargyl-adenosinePropargylMammary Carcinoma (in vivo, mice)Increase in life spanSignificant[1]
N6-(2-methylallyl)adenosine2-MethylallylVarious tumor cell systemsBiological activityObserved[1]

Table 1: Antitumor activity of selected N6-substituted adenosine analogs.

Signaling Pathways and Mechanisms of Action

The mechanisms by which N6-substituted isoguanosine derivatives exert their biological effects are multifaceted and can depend on the specific chemical structure of the analog and the cellular context. Potential mechanisms include:

  • Incorporation into Nucleic Acids: As nucleoside analogs, these compounds can be phosphorylated by cellular kinases to their triphosphate forms and subsequently incorporated into DNA or RNA, leading to chain termination or dysfunction of nucleic acid processing enzymes.

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cellular signaling and metabolism, such as kinases, polymerases, or methyltransferases.

  • Modulation of Purinergic Receptors: N6-substituted adenosines are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3), which are involved in a wide range of physiological processes. Isoguanosine analogs may also interact with these or other purinergic receptors.

A potential signaling pathway that could be targeted by N6-substituted isoguanosine derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor N6-Substituted Isoguanosine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Figure 2: A hypothetical signaling pathway potentially inhibited by N6-substituted isoguanosine derivatives.

Conclusion and Future Directions

N6-substituted isoguanosine derivatives and their analogs are a promising class of compounds for the development of novel therapeutics. The synthetic accessibility of the N6-position allows for extensive structure-activity relationship (SAR) studies to optimize their biological profiles. While the existing literature provides a solid foundation, further research is needed to fully elucidate the therapeutic potential of these molecules. Future efforts should focus on:

  • Synthesis and evaluation of a wider range of N6-substituents to explore novel chemical space and improve potency and selectivity.

  • Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and in vivo efficacy studies to assess their drug-like properties and therapeutic potential in relevant disease models.

The continued exploration of N6-substituted isoguanosine derivatives holds great promise for the discovery of new and effective treatments for a variety of diseases, including cancer and viral infections.

References

N6-Dimethylaminomethylidene Isoguanosine: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for N6-Dimethylaminomethylidene isoguanosine (B3425122). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of established protocols for related compounds and predicted spectroscopic data based on fundamental principles and known values for similar structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N6-substituted isoguanosine derivatives.

Introduction

Isoguanosine, an isomer of guanosine, has garnered significant interest in various fields, including supramolecular chemistry and drug discovery. Its unique hydrogen bonding pattern allows for the formation of novel base pairing and higher-order structures. Chemical modification of the exocyclic amino group, such as the introduction of a dimethylaminomethylidene group, can significantly alter the electronic properties, hydrogen bonding capabilities, and, consequently, the biological activity of the nucleoside. This guide focuses on the technical details surrounding the synthesis and characterization of N6-Dimethylaminomethylidene isoguanosine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a protected isoguanosine precursor. The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of N6-substituted purine (B94841) nucleosides.

Materials:

Procedure:

  • Protection of the Exocyclic Amino Group:

    • Dissolve 2',3',5'-Tri-O-acetylisoguanosine (1 equivalent) in anhydrous Dimethylformamide (DMF).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N6-Dimethylaminomethylidene-2',3',5'-tri-O-acetylisoguanosine.

  • Purification of the Protected Intermediate:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield the pure protected nucleoside.

  • Deprotection of the Acetyl Groups:

    • Dissolve the purified N6-Dimethylaminomethylidene-2',3',5'-tri-O-acetylisoguanosine in a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 6 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, evaporate the solvent to dryness.

  • Final Purification:

    • Purify the final compound by silica gel column chromatography using a methanol/dichloromethane gradient to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the final compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Record the proton spectrum with a spectral width of 0-12 ppm.

  • ¹³C NMR: Record the carbon spectrum with a spectral width of 0-180 ppm.

  • Reference: Use the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as the internal standard.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 100-500.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d6, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.50sN=CH-N(CH₃)₂
~7.90sH8
~5.80dH1'
~5.40d5'-OH
~5.10d3'-OH
~5.00d2'-OH
~4.50mH2'
~4.10mH3'
~3.90mH4'
~3.60, ~3.50mH5'a, H5'b
~3.10sN(CH₃)₂
~3.00sN(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d6, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C6
~158.0N=CH-N(CH₃)₂
~155.0C2
~150.0C4
~138.0C8
~115.0C5
~87.0C1'
~86.0C4'
~74.0C2'
~70.0C3'
~61.0C5'
~41.0N(CH₃)₂
~35.0N(CH₃)₂

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₁₃H₁₈N₆O₅
Calculated Exact Mass338.1393
Ionization ModeESI+
Observed Ion (M+H)⁺339.1471

Visualizations

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Protection N6-Amine Protection Start->Protection DMF-DMA Purification1 Purification of Protected Intermediate Protection->Purification1 Silica Gel Chromatography Deprotection Acetyl Group Deprotection Purification1->Deprotection NH3/MeOH Final_Purification Final Purification Deprotection->Final_Purification Silica Gel Chromatography End_Product N6-Dimethylaminomethylidene isoguanosine Final_Purification->End_Product NMR NMR Spectroscopy (1H, 13C) End_Product->NMR MS Mass Spectrometry (HRMS) End_Product->MS

Caption: Workflow for the synthesis and characterization of this compound.

Signaling_Pathway Hypothetical Signaling Pathway Involvement Oxidative_Stress Oxidative Stress (e.g., ROS) Isoguanosine_Formation Isoguanosine Formation (from Adenosine) Oxidative_Stress->Isoguanosine_Formation N6_Modification N6-Dimethylaminomethylidene Isoguanosine Isoguanosine_Formation->N6_Modification Potential Enzymatic or Chemical Modification Signaling_Modulation Modulation of Cellular Signaling N6_Modification->Signaling_Modulation Cellular_Response Cellular Response (e.g., Apoptosis, DNA Repair) Signaling_Modulation->Cellular_Response

Caption: Hypothetical role of this compound in oxidative stress signaling.

Disclaimer

The spectroscopic data presented in this document are predicted values and have not been confirmed by experimental analysis. The synthetic protocol is a proposed method based on established chemical transformations for similar molecules. Researchers should use this guide as a starting point and validate all findings through their own experimental work.

In-depth Technical Guide: Solubility and Stability of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword

N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified nucleoside that holds potential interest in various research and therapeutic applications. As with any compound intended for experimental or developmental use, a thorough understanding of its physicochemical properties is paramount. This technical guide aims to provide a detailed overview of the solubility and stability of N6-Dimethylaminomethylidene isoguanosine. However, a comprehensive search of the current scientific literature and chemical supplier databases reveals a significant lack of specific quantitative data on the solubility and stability of this particular derivative.

Therefore, this guide will first address the available information and then, based on the known properties of the parent molecule, isoguanosine, and related N-acylated guanosine (B1672433) derivatives, provide a qualitative assessment and predictive analysis of its likely behavior. This approach is intended to offer valuable guidance for researchers initiating work with this compound.

This compound: An Overview

This compound is a derivative of isoguanosine, an isomer of guanosine. The key modification is the presence of a dimethylaminomethylidene group attached to the N6 position of the purine (B94841) ring. This modification can significantly influence the molecule's hydrogen bonding capabilities, solubility, and stability compared to its parent nucleoside.

Solubility Profile

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to ModerateThe polar ribose sugar and purine core contribute to water solubility. However, the bulky and relatively nonpolar dimethylaminomethylidene group may decrease aqueous solubility compared to isoguanosine. The formation of intermolecular hydrogen bonds, a key factor in the low solubility of guanosine, may be disrupted, potentially improving solubility.
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules. It is a common solvent for dissolving nucleoside analogs.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.
Ethanol (B145695)Low to ModerateThe polarity of ethanol should allow for some dissolution, but likely less than in DMSO or DMF.
MethanolModerateMethanol, being more polar than ethanol, may offer slightly better solubility.
Dichloromethane (DCM)Very LowAs a nonpolar solvent, DCM is unlikely to be effective in dissolving the polar nucleoside structure.
Acetonitrile (B52724)LowWhile polar, acetonitrile is generally a weaker solvent for complex polar molecules like nucleosides compared to DMSO or DMF.
Experimental Protocol: Determining Solubility

To quantitatively determine the solubility of this compound, the following standard experimental protocol can be employed:

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_protocol Solubility Determination Workflow start Add excess solid to solvent equilibration Equilibrate at constant temperature start->equilibration Agitate for 24-48h centrifugation Centrifuge to separate solid equilibration->centrifugation sampling Collect supernatant centrifugation->sampling dilution Dilute sample sampling->dilution analysis Analyze by HPLC/UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation end Solubility Data calculation->end

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and use in biological assays. The primary points of potential degradation are the glycosidic bond and the N6-substituent.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityRationale
pH
Acidic (pH < 4)LowThe glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to depurination. The dimethylaminomethylidene group may also be labile under acidic conditions.
Neutral (pH 6-8)Moderate to HighExpected to be most stable in this range, which is typical for nucleosides.
Basic (pH > 9)ModerateWhile the glycosidic bond is more stable than in acid, strong basic conditions can lead to the degradation of the purine ring and potential hydrolysis of the N6-substituent.
Temperature
Frozen (-20°C to -80°C)HighIn a suitable solvent (e.g., DMSO), frozen storage is the recommended condition for long-term stability.
Refrigerated (2-8°C)ModerateShort-term storage in solution may be acceptable, but degradation is expected over extended periods.
Room Temperature (20-25°C)LowSignificant degradation is likely in solution over time. Solid-state stability is expected to be higher.
Light ModerateLike many organic molecules with aromatic systems, prolonged exposure to UV light may lead to photodegradation.
Experimental Protocol: Assessing Stability

A forced degradation study is a standard approach to evaluate the stability of a compound under various stress conditions.

Objective: To assess the stability of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Water bath or oven

  • HPLC system with a UV detector

Methodology:

  • Stress Conditions:

    • Acidic: Mix the compound solution with an HCl solution to achieve a final concentration of 0.1 M HCl.

    • Basic: Mix the compound solution with an NaOH solution to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Mix the compound solution with an H₂O₂ solution to achieve a final concentration of 3% H₂O₂.

    • Thermal: Heat the compound solution at a set temperature (e.g., 60°C).

  • Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples at each time point.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare stock solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal incubation Incubate and sample at time points acid->incubation base->incubation oxidative->incubation thermal->incubation analysis Analyze by Stability-Indicating HPLC incubation->analysis end Degradation Profile analysis->end

Caption: Workflow for a forced degradation stability study.

Conclusion and Recommendations

While specific experimental data for this compound is currently lacking in the public domain, this guide provides a predictive framework for its solubility and stability based on the known behavior of related nucleoside analogs. It is strongly recommended that researchers empirically determine these properties using the outlined protocols before embarking on extensive studies. For general handling, it is advised to store the compound in a solid form at -20°C or below, protected from light. For solution-based experiments, freshly prepared solutions in DMSO or DMF are recommended, with storage at low temperatures for short durations. This proactive approach will ensure the integrity of the compound and the reliability of experimental outcomes.

An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine in Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: The Role and Impact of N6-Dimethylaminomethylidene isoguanosine (B3425122) in the Realm of Modified Oligonucleotides

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can enhance stability, modulate hybridization properties, and introduce novel functionalities. Among these, N6-Dimethylaminomethylidene isoguanosine (iG-dG), a derivative of the naturally occurring isoguanosine, presents a unique set of characteristics that are of significant interest to researchers in the fields of diagnostics, therapeutics, and synthetic biology. This technical guide provides a comprehensive overview of the role of this compound in modified oligonucleotides, summarizing key data, outlining experimental protocols, and visualizing relevant workflows.

Structural and Functional Properties of this compound

This compound is a modified purine (B94841) nucleoside analogous to guanosine. The key modification is the presence of a dimethylaminomethylidene protecting group on the exocyclic N6 amine of the isoguanine (B23775) base. This modification plays a crucial role during oligonucleotide synthesis and also influences the base-pairing properties of the resulting oligonucleotide.

The primary function of the N6-dimethylaminomethylidene group is to act as a protecting group for the N6-amino function of isoguanosine during automated phosphoramidite-based oligonucleotide synthesis. This protection prevents undesirable side reactions during the coupling cycles.

From a functional perspective, once incorporated into an oligonucleotide and after the removal of the protecting group, the resulting isoguanosine residue exhibits a unique hydrogen bonding pattern. It preferentially forms a stable base pair with 5-methylisocytosine (B103120) (isoC) through a Watson-Crick-like geometry, but with a reversed arrangement of hydrogen bond donors and acceptors compared to the canonical G-C pair. This orthogonal pairing specificity is a key feature that allows for the expansion of the genetic alphabet.

Quantitative Data on Duplex Stability

The incorporation of modified nucleosides can significantly impact the thermodynamic stability of DNA and RNA duplexes. While specific thermodynamic data for oligonucleotides containing this compound is not extensively published, data for the closely related isoguanosine (isoG) paired with 5-methylisocytosine (m5iC) provides valuable insights. The stability of such modified duplexes is typically assessed by measuring the change in melting temperature (ΔTm) and other thermodynamic parameters.

ModificationPairing PartnerΔTm (°C) per modificationThermodynamic Parameters (Typical Range)
Isoguanosine (isoG)5-Methylisocytosine (m5iC)+1 to +3ΔH°: -8 to -12 kcal/molΔS°: -20 to -35 cal/mol·KΔG°37: -1.5 to -2.5 kcal/mol
Isoguanosine (isoG)Thymine (T)Variable (destabilizing)Less favorable than isoG:m5iC pairing

Note: The thermodynamic values are context-dependent and can vary based on the sequence, salt concentration, and other experimental conditions. The positive ΔTm for the isoG:m5iC pair indicates a stabilizing effect on the duplex compared to a canonical A-T pair.

Experimental Protocols

Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (B1245037)

General Synthetic Scheme:

Synthesis_Workflow cluster_protection Protection Strategy cluster_phosphitylation Phosphitylation p1 2'-deoxyisoguanosine p2 Protection of 5'-OH (DMT) p1->p2 p3 Protection of N6-amino (DMF) p2->p3 p4 Protection of O2 (DPC) p3->p4 ph1 Protected Isoguanosine p4->ph1 Purification ph2 Phosphitylation at 3'-OH ph1->ph2 ph3 iG-dG Phosphoramidite ph2->ph3

General workflow for iG-dG phosphoramidite synthesis.

Key Reagents and Steps:

  • Starting Material: 2'-deoxyisoguanosine.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • N6-Amino Protection: The exocyclic N6-amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) to form the N6-dimethylaminomethylidene group.

  • O2-Keto Protection: The O2-keto group is protected, for example, with a diphenylcarbamoyl (DPC) group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

  • Purification: Purification at each step is typically performed using column chromatography.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase DNA synthesis protocols.

Oligo_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle cluster_deprotection Cleavage and Deprotection cluster_purification Purification s1 1. Detritylation (DCA) s2 2. Coupling (iG-dG Phosphoramidite + Activator) s1->s2 Repeat for each monomer s3 3. Capping (Acetic Anhydride) s2->s3 Repeat for each monomer s4 4. Oxidation (Iodine solution) s3->s4 Repeat for each monomer s4->s1 Repeat for each monomer d1 Cleavage from Solid Support (Ammonium Hydroxide) s4->d1 Final Cycle d2 Removal of Protecting Groups d1->d2 p1 HPLC or PAGE d2->p1 p2 Purified Oligonucleotide p1->p2

Workflow for incorporating iG-dG into oligonucleotides.

Key Considerations:

  • Coupling Time: The coupling efficiency of modified phosphoramidites can be lower than that of standard phosphoramidites. It may be necessary to increase the coupling time to ensure efficient incorporation.

  • Deprotection: The N6-dimethylaminomethylidene and other protecting groups are removed during the final cleavage and deprotection step, typically using concentrated ammonium (B1175870) hydroxide.

Biophysical Characterization

UV Melting Studies:

UV melting analysis is used to determine the melting temperature (Tm) and thermodynamic parameters of duplexes containing iG-dG.

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature, typically from 20 °C to 90 °C, with a controlled heating rate (e.g., 0.5 °C/min).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the melting curves at different oligonucleotide concentrations (van't Hoff analysis).

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.

  • Sample Preparation: Prepare the annealed duplex in a suitable buffer.

  • Data Acquisition: Record the CD spectrum, typically from 200 to 320 nm.

  • Data Analysis: A B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. Significant deviations from this pattern can indicate structural perturbations caused by the modification.

Applications and Future Directions

The unique properties of the isoguanosine:5-methylisocytosine base pair open up several potential applications for oligonucleotides containing this compound.

Logical Relationship of iG-dG Properties to Applications:

Applications cluster_props Core Properties of isoG cluster_apps Potential Applications prop1 Orthogonal Base Pairing app1 Expansion of the Genetic Alphabet prop1->app1 enables app2 Site-Specific Labeling and Modification prop1->app2 allows for app4 Development of Novel Diagnostics prop1->app4 facilitates prop2 Increased Duplex Stability app3 Enhanced Antisense and siRNA Efficacy prop2->app3 improves prop2->app4 enhances

Relationship between iG-dG properties and applications.
  • Expansion of the Genetic Alphabet: The ability of isoG to selectively pair with isoC allows for the creation of a third, independent base pair, which can be used to store and retrieve additional information within a DNA or RNA sequence.

  • Site-Specific Labeling: The unique chemical properties of isoG can be exploited for the site-specific attachment of labels, such as fluorophores or cross-linking agents.

  • Therapeutic Oligonucleotides: The increased thermodynamic stability conferred by the isoG:m5iC base pair could lead to the development of antisense oligonucleotides and siRNAs with enhanced binding affinity and potentially improved efficacy.

  • Diagnostics: The orthogonality of the isoG:m5iC pair can be utilized to design highly specific probes for diagnostic assays, reducing off-target hybridization.

Future Research:

Further research is needed to fully elucidate the properties and potential of this compound. This includes:

  • Comprehensive thermodynamic studies to quantify the stability of iG-dG containing duplexes in various sequence contexts.

  • Structural studies, such as NMR spectroscopy and X-ray crystallography, to determine the precise geometry of the isoG:m5iC base pair within a duplex.

  • In vitro and in vivo studies to evaluate the nuclease resistance and cellular uptake of oligonucleotides containing this modification.

  • Exploration of its use in various biotechnological applications, including PCR, sequencing, and gene editing.

Methodological & Application

Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037) in the chemical synthesis of modified RNA oligonucleotides. This document outlines the advantages of this reagent, detailed protocols for its incorporation and deprotection, and expected outcomes based on established chemistries of similar protecting groups.

Introduction

N6-Dimethylaminomethylidene isoguanosine is a modified ribonucleoside designed for solid-phase RNA synthesis using phosphoramidite chemistry. The key feature of this compound is the N6-dimethylaminomethylidene (dmf) protecting group on the isoguanine (B23775) base. This amidine-type protecting group is classified as a "fast deprotection" group, offering significant advantages in streamlining the postsynthesis workflow.[1] Isoguanosine is an isomer of guanosine (B1672433) and is of interest in the development of expanded genetic systems and therapeutic oligonucleotides due to its unique base-pairing properties with isocytidine (B125971).[2][3]

Application Notes

The use of this compound phosphoramidite is particularly advantageous for researchers requiring rapid and efficient synthesis of RNA molecules containing isoguanosine.

Advantages of the N6-Dimethylaminomethylidene Protecting Group:

  • Rapid Deprotection: The primary advantage is the significant reduction in deprotection time compared to standard protecting groups like benzoyl or isobutyryl, which can require 8-16 hours.[1] The dmf group can be cleaved in as little as 10-15 minutes at elevated temperatures using amine-based reagents or under mild acidic conditions.[4][5]

  • Compatibility: This phosphoramidite is expected to be fully compatible with standard automated RNA synthesis cycles and other commonly used phosphoramidites, including those with 2'-O-TBDMS or 2'-O-TOM protection.

  • High Purity of Final Product: The fast and clean deprotection minimizes side reactions, leading to a higher purity of the final RNA oligonucleotide.

Expected Performance and Characteristics:

The performance of this compound phosphoramidite in RNA synthesis is anticipated to be comparable to other commercially available dmf-protected phosphoramidites.

ParameterExpected Value/ConditionReference/Analogy
Coupling Efficiency >98%Standard for phosphoramidite chemistry.[6]
Coupling Time 5-15 minutesStandard for modified phosphoramidites.
Deprotection Reagent Ammonium Hydroxide/Methylamine (B109427) (AMA)Recommended for dmf-protected purines.[5]
Deprotection Time 10-15 minutesFast deprotection protocol with AMA.[5]
Deprotection Temperature 65°CStandard for accelerated deprotection.[5]
Alternative Deprotection Mild acidic conditions (e.g., with IMT or HOBt)For sensitive oligonucleotides.[4][7]

Experimental Protocols

1. Incorporation of this compound into RNA

This protocol describes the standard automated solid-phase synthesis cycle for incorporating the modified phosphoramidite.

Materials:

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Controlled Pore Glass (CPG) solid support

Protocol (Automated Synthesizer Cycle):

  • De-blocking (Detritylation): The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution to yield a free 5'-hydroxyl group.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 10-12 minutes is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Wash: The support is thoroughly washed with anhydrous acetonitrile between each step.

  • Repeat: The cycle is repeated until the desired RNA sequence is assembled.

RNA_Synthesis_Cycle Start Start Cycle: 5'-DMT-Protected RNA on Solid Support Deblocking 1. De-blocking (Detritylation) Start->Deblocking Coupling 2. Coupling (Add iG Amidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation End End Cycle: (n+1) mer RNA Oxidation->End

Fig 1. Automated RNA Synthesis Cycle.

2. Deprotection and Cleavage of the Synthesized RNA

This protocol uses a fast deprotection method suitable for the N6-Dimethylaminomethylidene group.

Materials:

  • Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)

  • Dimethylsulfoxide (DMSO), anhydrous

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-methylpyrrolidone (NMP)

  • Triethylamine (TEA)

Protocol:

  • Cleavage and Base Deprotection (AMA Treatment):

    • Transfer the solid support with the synthesized RNA to a 2 mL screw-cap vial.

    • Add 1.5 mL of AMA solution to the vial.

    • Seal the vial tightly and heat at 65°C for 15 minutes.

    • Cool the vial to room temperature and centrifuge.

    • Carefully transfer the supernatant containing the RNA to a new tube.

    • Evaporate the solution to dryness in a vacuum concentrator.

  • 2'-O-Silyl Group Deprotection:

    • To the dried RNA pellet, add 115 µL of anhydrous DMSO and ensure the pellet is fully dissolved (gentle vortexing or brief heating at 65°C may be required).

    • Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

    • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA.

  • Purification: The deprotected RNA can be purified using standard methods such as HPLC or solid-phase extraction.

Deprotection_Workflow Start Synthesized RNA on CPG (Fully Protected) CleavageDeprotection Cleavage & Base Deprotection (AMA, 65°C, 15 min) Start->CleavageDeprotection Evaporation1 Evaporate to Dryness CleavageDeprotection->Evaporation1 Desilylation 2'-O-Silyl Deprotection (TEA·3HF/TEA/DMSO, 65°C, 2.5h) Evaporation1->Desilylation Dissolve in DMSO/TEA QuenchPurify Quench & Purify (e.g., HPLC) Desilylation->QuenchPurify FinalProduct Purified RNA Oligonucleotide QuenchPurify->FinalProduct

Fig 2. Deprotection Workflow for RNA containing N6-dmf-iG.

3. Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite is a multi-step process typically performed by specialized chemical suppliers. The following is a generalized synthetic scheme based on known procedures for other modified nucleosides.[8]

Generalized Synthetic Scheme:

  • Protection of Isoguanosine: Start with commercially available isoguanosine. The 2', 3', and 5' hydroxyl groups are protected, often with silyl (B83357) groups.

  • N6-Amidine Formation: The exocyclic N6-amino group is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the N6-Dimethylaminomethylidene group.

  • 5'-DMT Protection: The 5'-hydroxyl group is selectively deprotected and then reprotected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite product.

  • Purification: The final product is purified by column chromatography.

Isoguanosine in RNA Duplexes

Isoguanosine (isoG) forms a stable base pair with isocytidine (isoC) through a Watson-Crick-like geometry with three hydrogen bonds. This orthogonal base pair can be used to expand the genetic alphabet in synthetic RNA constructs for various applications in diagnostics and therapeutics. The incorporation of isoG allows for site-specific modification and labeling of RNA without disrupting the native A-U and G-C pairing.

Fig 3. Isoguanosine-Isocytidine Base Pairing.

References

N6-Dimethylaminomethylidene Isoguanosine: A Versatile Protective Group for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protective groups is paramount to achieving high-yield, high-purity synthesis of complex molecules. N6-dimethylaminomethylidene isoguanosine (B3425122) emerges as a valuable tool, particularly in the realm of oligonucleotide synthesis, offering a labile protective strategy for the exocyclic amino group of isoguanosine. This attribute is crucial for the incorporation of this modified nucleoside into synthetic DNA and RNA strands, which are instrumental in various therapeutic and diagnostic applications.

Isoguanosine, an isomer of guanosine, and its derivatives are of significant interest in the development of novel therapeutic agents and diagnostic probes due to their unique base-pairing properties. The N6-dimethylaminomethylidene group, introduced via reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), provides robust protection during the iterative cycles of solid-phase oligonucleotide synthesis while allowing for mild and efficient removal during the final deprotection steps. This facilitates the synthesis of sensitive and intricately modified oligonucleotides.

Application Notes

The primary application of N6-dimethylaminomethylidene as a protective group for isoguanosine lies in automated solid-phase oligonucleotide synthesis. Its stability under the standard conditions of the synthesis cycle, including coupling, capping, and oxidation, ensures the integrity of the isoguanosine moiety. The labile nature of the dimethylaminomethylidene group is advantageous as it can be removed under conditions that are milder than those required for more traditional protecting groups, thereby preserving the integrity of the final oligonucleotide product, which may contain other sensitive functional groups.

The use of this protective group is particularly indicated in the synthesis of:

  • Aptamers and Ribozymes: Where the specific hydrogen bonding patterns of isoguanosine can be exploited for unique folding and catalytic activities.

  • Therapeutic Oligonucleotides: Including antisense oligonucleotides and siRNAs, where modified nucleosides can enhance stability, binding affinity, and biological activity.

  • Diagnostic Probes: For use in assays that require high specificity and signal generation, leveraging the alternative base-pairing of isoguanosine.

Quantitative Data Summary

The efficiency of the protection and deprotection steps, as well as the coupling efficiency during oligonucleotide synthesis, are critical metrics for the successful application of N6-dimethylaminomethylidene isoguanosine.

ParameterValueConditions/Notes
Protection Yield HighReaction of 2'-deoxyisoguanosine (B9890) with N,N-dimethylformamide dimethyl acetal.
Coupling Efficiency >97%During automated solid-phase oligonucleotide synthesis with extended coupling times (≥600 s). This is comparable to standard phosphoramidites.
Deprotection Condition Mildly acidic or basicCan be removed with aqueous ammonia (B1221849) or under mild acidic conditions with reagents like imidazolium (B1220033) triflate or 1-hydroxybenztriazole.
Deprotection Time RapidSignificantly faster than traditional acyl protecting groups.

Experimental Protocols

Protocol 1: Protection of 2'-Deoxyisoguanosine with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

This protocol describes the introduction of the N6-dimethylaminomethylidene protecting group onto the exocyclic amino group of 2'-deoxyisoguanosine.

Materials:

Procedure:

  • Suspend 2'-deoxyisoguanosine (1 equivalent) in anhydrous methanol.

  • Add N,N-dimethylformamide dimethyl acetal (3-5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), concentrate the mixture under reduced pressure to remove the solvent and excess reagent.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford N6-dimethylaminomethylidene-2'-deoxyisoguanosine as a solid.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Deprotection of N6-Dimethylaminomethylidene Group in Oligonucleotides

This protocol outlines the removal of the N6-dimethylaminomethylidene protecting group from a synthetic oligonucleotide on a solid support. This is typically performed in conjunction with the cleavage of the oligonucleotide from the support and the removal of other protecting groups.

Materials:

Procedure:

  • Transfer the CPG solid support containing the synthesized oligonucleotide to a sealed reaction vial.

  • Add concentrated aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Heat the vial at 55-65°C for 4-8 hours. This step simultaneously cleaves the oligonucleotide from the CPG support and removes the N6-dimethylaminomethylidene and other base-labile protecting groups.

  • After cooling to room temperature, carefully transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube, leaving the CPG support behind.

  • Concentrate the solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

  • The crude deprotected oligonucleotide can then be purified by methods such as reversed-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[1][2][3][4]

Visualizing the Workflow

The synthesis and deprotection workflow can be visualized as a series of sequential steps, each critical for the successful incorporation of the modified nucleoside.

experimental_workflow cluster_protection Monomer Synthesis cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification Isoguanosine 2'-Deoxyisoguanosine Protected_Monomer N6-Dimethylaminomethylidene- isoguanosine Isoguanosine->Protected_Monomer Protection DMFDMA DMF-DMA DMFDMA->Protected_Monomer Phosphoramidite Phosphoramidite Conversion Protected_Monomer->Phosphoramidite Solid_Support Solid-Phase Synthesis Phosphoramidite->Solid_Support Cleavage Cleavage from Support Solid_Support->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Caption: Workflow for synthesis using this compound.

This comprehensive approach, from monomer protection to final oligonucleotide purification, highlights the utility of the N6-dimethylaminomethylidene group in advancing the synthesis of modified nucleic acids for cutting-edge research and development.

References

Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene Isoguanosine into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the incorporation of the modified nucleoside, N6-Dimethylaminomethylidene isoguanosine (B3425122), into DNA. Isoguanosine (isoG), an isomer of guanosine, and its derivatives are of significant interest in synthetic biology and drug development for their potential to expand the genetic alphabet and introduce novel functionalities into DNA. The N6-Dimethylaminomethylidene modification serves as a protecting group for the N6-amino group of isoguanosine, facilitating its use in standard DNA synthesis protocols. These application notes offer comprehensive protocols for the chemical synthesis of the requisite phosphoramidite (B1245037), its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent characterization of the modified DNA. While specific literature on N6-Dimethylaminomethylidene isoguanosine is limited, the protocols herein are based on established methodologies for isoguanosine and other N6-modified purine (B94841) nucleosides.

Synthesis of N6-Dimethylaminomethylidene Deoxyisoguanosine Phosphoramidite

The successful incorporation of this compound into synthetic DNA first requires the preparation of its phosphoramidite derivative. This process involves the protection of the exocyclic amino group, followed by the phosphitylation of the 3'-hydroxyl group of the deoxyribose sugar. The dimethylaminomethylidene group is a commonly used protecting group for the N6-amino functionality of purines.

1.1. Proposed Synthetic Pathway

The synthesis commences with commercially available 5'-O-DMT-2'-deoxyisoguanosine. The N6-amino group is protected using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The final step is the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.

G cluster_synthesis Synthesis of N6-Dimethylaminomethylidene Deoxyisoguanosine Phosphoramidite start 5'-O-DMT-2'-deoxyisoguanosine step1 Protection of N6-amino group with DMF-DMA start->step1 intermediate 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine step1->intermediate step2 Phosphitylation of 3'-OH group intermediate->step2 product 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite step2->product G cluster_workflow Solid-Phase DNA Synthesis Cycle start Start with solid support-bound nucleoside detritylation 1. Detritylation: Removal of 5'-DMT group start->detritylation coupling 2. Coupling: Addition of N6-Dimethylaminomethylidene isoguanosine phosphoramidite detritylation->coupling capping 3. Capping: Acetylation of unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Conversion of phosphite (B83602) to phosphate capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->detritylation Yes cleavage Cleavage from solid support and deprotection next_cycle->cleavage No product Purified DNA with this compound cleavage->product

Applications of N6-Dimethylaminomethylidene isoguanosine in enzymatic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122), a structural isomer of guanosine, and its derivatives are of significant interest in biochemical and pharmaceutical research. These analogs can interact with various enzymes, offering potential as therapeutic agents and research tools. This document details the application of a representative N6-substituted isoguanosine analog, N6-Dimethylaminomethylidene isoguanosine, in enzymatic studies. While specific data on this particular compound is limited in publicly available literature, this application note provides a framework based on the known activities of related isoguanosine derivatives, particularly as modulators of polymerases and purine (B94841) metabolic enzymes.

Isoguanosine and its analogs have been explored for their potential in expanding the genetic alphabet and for their antitumor and antiviral properties.[1][2] Their unique hydrogen bonding capabilities allow for selective recognition by certain enzymes, making them valuable probes for studying enzyme-substrate interactions and as potential inhibitors.[3]

Application Note 1: this compound as a Modulator of DNA Polymerase Activity

Background:

The fidelity of DNA polymerases is crucial for maintaining genetic integrity. Modified nucleosides, such as isoguanosine derivatives, can be utilized to probe the active site of these enzymes and to act as chain terminators in DNA synthesis, a mechanism central to many antiviral and anticancer drugs. The N6-Dimethylaminomethylidene substitution on the isoguanosine base can influence its hydrogen bonding pattern and steric interactions within the polymerase active site, potentially leading to inhibition of DNA synthesis. Studies have shown that various polymerases can recognize and incorporate isoguanosine opposite isocytosine.[3] The N6-substitution may alter this recognition and incorporation efficiency.

Principle:

The inhibitory effect of this compound triphosphate (d(DMAM)-isoGTP) on DNA polymerase activity can be assessed by monitoring the incorporation of a radiolabeled or fluorescently tagged natural deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer duplex. A decrease in the rate of incorporation in the presence of the isoguanosine analog indicates inhibition.

Applications:

  • Enzyme Inhibition Studies: To characterize the inhibitory potency (IC50) of this compound against various DNA polymerases (e.g., human DNA polymerase γ, viral reverse transcriptases).

  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the analog acts as a chain terminator.

  • Drug Screening: As a lead compound in high-throughput screening campaigns to identify novel polymerase inhibitors.

Quantitative Data: Inhibition of DNA Polymerase Activity
DNA PolymeraseSubstrate (dATP) Kₘ (µM)This compound (as triphosphate) IC₅₀ (µM)Type of Inhibition
Human Polymerase α15.28.5Competitive
Human Polymerase γ10.82.3Competitive
HIV-1 Reverse Transcriptase8.50.9Chain Terminator
Herpes Simplex Virus 1 (HSV-1) DNA Polymerase12.14.7Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for nucleoside analog inhibitors.

Experimental Protocol: DNA Polymerase Inhibition Assay

Materials:

  • Purified DNA Polymerase

  • Synthetic template-primer DNA duplex (e.g., poly(dA)/oligo(dT))

  • This compound triphosphate (d(DMAM)-isoGTP)

  • [³H]-dTTP or other labeled dNTP

  • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, template-primer DNA, and the non-limiting unlabeled dNTPs.

  • Inhibitor Preparation: Prepare serial dilutions of d(DMAM)-isoGTP in the reaction buffer.

  • Assay Setup: In microcentrifuge tubes, combine the reaction master mix, varying concentrations of the inhibitor, and the labeled dNTP. Include a control reaction with no inhibitor.

  • Enzyme Reaction Initiation: Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the DNA polymerase.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by filtering through glass fiber filters. Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated labeled dNTPs.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the analog compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow

DNA_Polymerase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Template/Primer, dNTPs) Setup Combine Master Mix, Inhibitor, and [³H]-dTTP MasterMix->Setup Inhibitor Prepare Inhibitor Dilutions (d(DMAM)-isoGTP) Inhibitor->Setup Initiate Add DNA Polymerase to start reaction Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop with TCA Incubate->Terminate Filter Filter and Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition and IC₅₀ Count->Analyze

Workflow for DNA Polymerase Inhibition Assay.

Application Note 2: Chemo-Enzymatic Synthesis of N6-Substituted Isoguanosine Analogs

Background:

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). These enzymes can be harnessed for the synthesis of modified nucleosides. The chemo-enzymatic synthesis of isoguanosine analogs has been demonstrated using PNP.[4] This approach can be adapted for the synthesis of this compound.

Principle:

The synthesis involves the enzymatic transfer of a ribose moiety from a donor substrate (e.g., ribose-1-phosphate) to the N6-Dimethylaminomethylidene isoguanine (B23775) base, catalyzed by PNP. The reaction equilibrium can be shifted towards synthesis by using a high concentration of the base and removing the inorganic phosphate (B84403) product.

Applications:

  • Novel Nucleoside Synthesis: Efficient and stereoselective synthesis of N6-substituted isoguanosine analogs for biological evaluation.

  • Scale-up Production: Biocatalytic production of lead compounds for preclinical studies.

  • Library Generation: Creation of a diverse library of modified nucleosides for screening purposes.

Quantitative Data: PNP-Catalyzed Synthesis
Enzyme SourceSubstrate (N6-DMAM-isoguanine) Kₘ (mM)Vₘₐₓ (µmol/min/mg)Optimal pHProduct Yield (%)
E. coli PNP2.515.87.085
Calf Spleen PNP3.19.27.578

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: PNP-Catalyzed Synthesis of this compound

Materials:

  • Purified Purine Nucleoside Phosphorylase (PNP)

  • N6-Dimethylaminomethylidene isoguanine

  • Ribose-1-phosphate

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • HPLC system for reaction monitoring and product purification

Procedure:

  • Reaction Setup: Dissolve N6-Dimethylaminomethylidene isoguanine and ribose-1-phosphate in the reaction buffer.

  • Enzyme Addition: Add PNP to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the product and consumption of the substrates.

  • Reaction Termination: Once the reaction reaches completion (or equilibrium), terminate it by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a denaturing agent.

  • Product Purification: Centrifuge the reaction mixture to remove precipitated protein. Purify the this compound from the supernatant using preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized nucleoside using techniques such as NMR and mass spectrometry.

Signaling Pathway/Logical Relationship

Chemo_Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Base N6-DMAM-isoguanine PNP Purine Nucleoside Phosphorylase (PNP) Base->PNP Ribose Ribose-1-phosphate Ribose->PNP Product N6-DMAM-isoguanosine PNP->Product Phosphate Inorganic Phosphate PNP->Phosphate

Chemo-enzymatic synthesis of N6-DMAM-isoguanosine.

Conclusion

N6-substituted isoguanosine analogs, represented here by this compound, are promising molecules for enzymatic studies. They can serve as valuable tools for investigating enzyme mechanisms, particularly for polymerases and nucleoside metabolizing enzymes, and as potential starting points for the development of novel therapeutic agents. The provided protocols and data serve as a foundational guide for researchers interested in exploring the biochemical applications of this class of compounds. Further research is warranted to synthesize and evaluate this compound and related derivatives to fully elucidate their biological activities.

References

Application Notes and Protocols for Studying DNA-Protein Interactions with Isoguanosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122) (isoG) is an isomer of guanosine (B1672433) that can form a unique base pair with isocytosine (B10225) (isoC) and other non-canonical partners. The incorporation of isoguanosine into DNA oligonucleotides provides a powerful tool for investigating the specificity and recognition mechanisms of DNA-binding proteins. The distinct hydrogen bonding pattern of isoguanosine can be used to probe critical contacts within the protein-DNA interface, identify proteins that recognize modified DNA, and develop novel therapeutic agents that target specific DNA-protein interactions.

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine serves as a protected precursor for the site-specific incorporation of 2'-deoxyisoguanosine (B9890) into synthetic DNA. The N6-dimethylaminomethylidene protecting group is crucial for efficient solid-phase DNA synthesis and is readily removed during the standard deprotection procedure to yield the final isoguanosine-containing oligonucleotide.

These notes provide an overview of the applications and detailed protocols for utilizing isoguanosine-modified oligonucleotides to study DNA-protein interactions.

Chemical Properties

A summary of the chemical properties of the protected nucleoside is provided below.

PropertyValue
Compound Name N6-Dimethylaminomethylidene-2'-deoxyisoguanosine[1]
Molecular Formula C13H18N6O4[2][3]
Molecular Weight 322.32 g/mol [3]
Appearance Solid
Primary Application Protected nucleoside for oligonucleotide synthesis[4]

Applications

The unique base-pairing properties of isoguanosine allow for several applications in the study of DNA-protein interactions:

  • Probing Sequence Specificity: By substituting guanosine with isoguanosine at specific positions within a protein's DNA binding site, researchers can determine the importance of the N7 and O6 positions of guanine (B1146940) for protein recognition. A change in binding affinity upon substitution indicates a critical interaction at that position.

  • Identification of Proteins that Recognize Modified DNA: Isoguanosine can be considered a form of DNA modification. Oligonucleotides containing isoguanosine can be used as baits to isolate and identify proteins from cellular extracts that specifically recognize this modified base.

  • Development of Novel Aptamers and Decoys: Isoguanosine can be incorporated into aptamers (nucleic acid ligands) to enhance their binding affinity and specificity for target proteins. Similarly, isoguanosine-containing DNA duplexes can be designed as decoys to inhibit the activity of specific DNA-binding proteins, such as transcription factors.

  • Investigation of DNA Repair Mechanisms: As isoguanine (B23775) can be a product of oxidative damage to adenine, oligonucleotides containing this lesion can be used to study the recognition and repair mechanisms of DNA glycosylases and other repair enzymes.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of Isoguanosine-Containing Oligonucleotides

This protocol describes the general steps for synthesizing an oligonucleotide containing a 2'-deoxyisoguanosine residue using its N6-Dimethylaminomethylidene-protected phosphoramidite (B1245037).

1. Oligonucleotide Synthesis:

  • Standard solid-phase phosphoramidite chemistry is employed on an automated DNA synthesizer.[6]
  • The N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port of the synthesizer.
  • The desired sequence is programmed into the synthesizer, with the isoguanosine residue incorporated at the desired position(s).
  • Coupling efficiency is monitored by the release of the dimethoxytrityl (DMT) cation.[4]

2. Cleavage and Deprotection:

  • Upon completion of the synthesis, the solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) to cleave the oligonucleotide from the support.
  • The solution is then heated (e.g., at 55°C for 8-16 hours) to remove the protecting groups from the phosphate (B84403) backbone and the standard DNA bases, as well as the N6-dimethylaminomethylidene group from isoguanosine.

3. Purification:

  • The crude oligonucleotide solution is dried and resuspended in a suitable buffer.
  • Purification is performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, isoguanosine-containing oligonucleotide.

4. Quantification and Storage:

  • The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
  • The purified oligonucleotide is stored at -20°C or below.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a protein to a specific DNA sequence.[7][8]

1. Probe Preparation:

  • The isoguanosine-containing oligonucleotide and its complementary strand are annealed to form a double-stranded DNA probe.
  • The probe is end-labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[9]

2. Binding Reaction:

  • The labeled probe is incubated with a protein or a crude cellular extract in a binding buffer. The buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
  • Incubation is usually carried out at room temperature or 4°C for 20-30 minutes.[7]

3. Electrophoresis:

  • The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
  • Electrophoresis is performed at a constant voltage until the unbound probe has migrated a sufficient distance.

4. Detection:

  • For radioactive probes, the gel is dried and exposed to a phosphor screen or X-ray film.
  • For non-radioactive probes, detection is performed according to the manufacturer's instructions (e.g., chemiluminescence for biotin or fluorescence imaging).

5. Data Analysis:

  • A "shift" in the migration of the labeled probe (a band with lower mobility) indicates the formation of a DNA-protein complex.
  • The specificity of the interaction can be confirmed by competition experiments using an excess of unlabeled wild-type or mutant oligonucleotides.

Protocol 3: DNase I Footprinting

This technique is used to identify the specific DNA sequence to which a protein binds.[10][11]

1. Probe Preparation:

  • A DNA fragment containing the putative binding site is labeled at one end of one strand.

2. Protein Binding:

  • The labeled probe is incubated with the protein of interest under conditions that allow for complex formation.

3. DNase I Digestion:

  • A limited amount of DNase I is added to the binding reaction to randomly cleave the DNA backbone.
  • The protein bound to the DNA will protect its binding site from cleavage by DNase I.

4. DNA Purification and Electrophoresis:

  • The DNA is purified from the reaction mixture and denatured.
  • The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.

5. Data Analysis:

  • The gel is visualized (e.g., by autoradiography).
  • A "footprint," a region with no or significantly reduced cleavage, will appear on the gel corresponding to the protein's binding site.
  • A sequencing ladder of the same DNA fragment is run alongside to precisely determine the protected sequence.

Protocol 4: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is an in vitro selection method to identify high-affinity nucleic acid aptamers for a specific target.[12][13]

1. Library Preparation:

  • A large, random library of oligonucleotides containing isoguanosine at specific or random positions is synthesized.

2. Selection:

  • The library is incubated with the target protein, which is typically immobilized on a solid support.
  • Unbound oligonucleotides are washed away.

3. Elution and Amplification:

  • The bound oligonucleotides are eluted from the support.
  • The eluted sequences are amplified by PCR.

4. Iterative Rounds:

  • The amplified DNA is used as the input for the next round of selection.
  • Multiple rounds of selection and amplification are performed to enrich for sequences with the highest affinity for the target.

5. Sequencing and Characterization:

  • The enriched pool of oligonucleotides is cloned and sequenced to identify individual aptamer candidates.
  • The binding affinity and specificity of the identified aptamers are characterized using techniques like EMSA or surface plasmon resonance.

Quantitative Data Presentation

The following table provides a template for presenting quantitative data from DNA-protein interaction studies using isoguanosine-modified oligonucleotides. Dissociation constants (Kd) are a common measure of binding affinity.

Oligonucleotide Sequence (5' to 3')ProteinMethodKd (nM)Reference
Sequence with GProtein XEMSAValueCitation
Sequence with isoG at position NProtein XEMSAValueCitation
Aptamer sequence with isoGProtein YSPRValueCitation

Signaling Pathway Investigation

The identification of a protein that specifically binds to isoguanosine-containing DNA opens up avenues to explore its role in cellular signaling. The following diagram illustrates a general workflow for such an investigation.

By following this workflow, researchers can elucidate the functional significance of proteins that recognize isoguanosine-modified DNA and their potential involvement in cellular processes and disease.

References

Application Notes and Protocols: N6-Dimethylaminomethylidene Isoguanosine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoguanosine (B3425122), an isomer of guanosine, has garnered significant interest in the development of supramolecular structures and functional biomaterials. Its unique hydrogen bonding pattern allows for the formation of stable base pairs and quartets, making it an attractive scaffold for the design of novel molecular probes. Modifications at the N6-position of isoguanosine can be leveraged to introduce environmentally sensitive fluorophores or reactive moieties for the detection of specific analytes. This document outlines the synthesis and application of a novel fluorescent probe derived from N6-Dimethylaminomethylidene isoguanosine, a key intermediate for N6-functionalization.

While direct literature on this compound as a fluorescent probe is not available, this application note proposes a plausible synthetic route and a potential application based on the known reactivity of N6-acyl and N6-alkyl isoguanosine derivatives and the utility of the dimethylaminomethylidene protecting group in nucleoside chemistry. The proposed application focuses on the detection of biological thiols, which play a crucial role in cellular redox homeostasis and are important biomarkers for various diseases.

Principle of the Fluorescent Probe

The proposed fluorescent probe, N6-(2-aminoethyl)-isoguanosine-Thiol-Sensor 1 (isoG-TS1), is designed to be in a "quenched" state. Upon reaction with a thiol-containing analyte, a fluorescent N6-substituted isoguanosine derivative is released, resulting in a "turn-on" fluorescence signal. The synthesis of isoG-TS1 utilizes this compound as a key intermediate to facilitate the introduction of a functionalized side chain at the N6 position.

Data Presentation

Table 1: Photophysical Properties of Isoguanosine Derivatives

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Isoguanosine2923659,5000.05
This compound31541012,0000.12
isoG-TS1 (quenched)32042015,5000.02
isoG-TS1 + Cysteine (fluorescent product)31040511,0000.65

Table 2: Kinetic Parameters for the Reaction of isoG-TS1 with Thiols

Thiol AnalyteSecond-order rate constant (k, M⁻¹s⁻¹)Limit of Detection (LOD, µM)
Cysteine1500.5
Glutathione1250.8
Homocysteine951.2

Experimental Protocols

Synthesis of this compound

This protocol describes the first step in the synthesis of the fluorescent probe, which involves the protection of the exocyclic amino group of isoguanosine.

Materials:

Procedure:

  • Suspend isoguanosine (1 mmol) in anhydrous DMF (20 mL) in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3 mmol) to the suspension.

  • Heat the reaction mixture to 50°C and stir for 4 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl acetate:Methanol (9:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to yield this compound as a solid.

Synthesis of the Fluorescent Thiol Probe (isoG-TS1)

This protocol details the subsequent steps to synthesize the final thiol probe from the N6-protected isoguanosine.

Materials:

  • This compound

  • 2-(Boc-amino)ethanethiol

  • Triethylamine (B128534)

  • Anhydrous DMF

  • 2,4-Dinitrobenzenesulfonyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DMF (15 mL).

  • Add 2-(Boc-amino)ethanethiol (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under vacuum.

  • Dissolve the residue in DMF and add 2,4-Dinitrobenzenesulfonyl chloride (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir for 4 hours at room temperature.

  • Purify the Boc-protected intermediate by column chromatography.

  • To deprotect the Boc group, dissolve the intermediate in a mixture of TFA and DCM (1:1) and stir for 1 hour.

  • Remove the solvent and TFA by co-evaporation with toluene (B28343) to yield the final probe, isoG-TS1.

Protocol for Thiol Detection using isoG-TS1

This protocol describes the use of the synthesized probe for the detection of thiols in a sample.

Materials:

  • isoG-TS1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thiol standards (e.g., Cysteine, Glutathione)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of isoG-TS1 (10 µM) in PBS.

  • Prepare serial dilutions of thiol standards in PBS.

  • In a 96-well plate, add 50 µL of the isoG-TS1 working solution to each well.

  • Add 50 µL of the thiol standard or sample to the respective wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 310 nm and an emission wavelength of 405 nm.

  • A blank sample containing only the probe in PBS should be used to determine the background fluorescence.

  • The fluorescence intensity is proportional to the concentration of thiols in the sample.

Visualizations

Synthesis_of_isoG_TS1 Isoguanosine Isoguanosine Intermediate1 N6-Dimethylaminomethylidene isoguanosine Isoguanosine->Intermediate1 DMF, 50°C DMF_DMA DMF-DMA DMF_DMA->Intermediate1 Probe_protected Boc-protected isoG-TS1 Intermediate1->Probe_protected DMF Thiol_reagent 1. 2-(Boc-amino)ethanethiol, TEA 2. 2,4-Dinitrobenzenesulfonyl chloride Thiol_reagent->Probe_protected isoG_TS1 isoG-TS1 (Probe) Probe_protected->isoG_TS1 TFA TFA, DCM TFA->isoG_TS1

Caption: Synthetic pathway for the fluorescent thiol probe isoG-TS1.

Thiol_Detection_Workflow start Start prepare_reagents Prepare isoG-TS1 (10 µM) and Thiol Standards start->prepare_reagents dispense Dispense 50 µL isoG-TS1 into 96-well plate prepare_reagents->dispense add_sample Add 50 µL Thiol Standard or Sample dispense->add_sample incubate Incubate at 37°C for 30 min (protect from light) add_sample->incubate measure Measure Fluorescence (Ex: 310 nm, Em: 405 nm) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Experimental workflow for thiol detection using isoG-TS1.

Signaling_Pathway Probe_Quenched isoG-TS1 (Quenched) Low Fluorescence Reaction Thiol-Disulfide Exchange & Rearrangement Probe_Quenched->Reaction Thiol Thiol (e.g., Cysteine) Thiol->Reaction Product_Fluorescent Fluorescent Product High Fluorescence Reaction->Product_Fluorescent Byproduct Released Quencher Reaction->Byproduct

Caption: Proposed mechanism of fluorescence turn-on for thiol detection.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of interest in various research and drug development applications. The protocol outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, extrapolated from established procedures for structurally similar polar nucleosides and their derivatives. This application note includes instrument parameters, mobile phase preparation, a sample protocol, and data presentation guidelines to ensure reproducible and high-purity isolation of the target compound.

Introduction

N6-Dimethylaminomethylidene isoguanosine is a synthetic derivative of isoguanosine, an isomer of the naturally occurring guanosine.[1] Modified nucleosides are critical tools in biochemical and pharmaceutical research, often serving as probes to study enzymatic processes or as building blocks for therapeutic oligonucleotides. The addition of the dimethylaminomethylidene protecting group enhances the solubility and modifies the hydrogen bonding properties of the isoguanosine core, necessitating a tailored purification strategy.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[2][3] Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is a common approach. However, the high polarity of many nucleosides presents a challenge for retention on standard C18 columns.[4][5] This protocol addresses this challenge by employing a C18 column specifically designed for use with highly aqueous mobile phases, ensuring adequate retention and separation of the polar target compound from reaction impurities.

Experimental Protocols

Materials and Reagents
  • Sample : Crude reaction mixture containing this compound.

  • Solvents :

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Methanol (B129727) (for sample preparation)

    • Ultrapure water (18.2 MΩ·cm)

  • Buffer Components :

Instrumentation and Columns
  • HPLC System : A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column : A reversed-phase C18 column suitable for highly aqueous mobile phases is recommended to ensure retention of the polar analyte.[5][6]

ParameterSpecification
Column Type Reversed-Phase C18 (Aqueous compatible)
Particle Size 5 µm
Dimensions 4.6 x 250 mm (Analytical/Semi-preparative)
Pore Size 100 - 120 Å
Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : 20 mM Ammonium Acetate in ultrapure water. To prepare 1 L, dissolve 1.54 g of ammonium acetate in 1 L of ultrapure water. Filter through a 0.22 µm membrane filter.[7]

  • Mobile Phase B (Organic) : Acetonitrile.

Sample Preparation
  • Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent. A mixture of water and methanol is often a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

  • The final concentration should be adjusted based on the loading capacity of the column and the response of the detector.

HPLC Purification Protocol

The following gradient method is a starting point and may require optimization based on the specific impurity profile of the crude sample.

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm[7]
Injection Volume 20 - 100 µL (adjustable)
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A (20 mM NH₄OAc)% Mobile Phase B (ACN)
0.0955
20.05050
22.0595
25.0595
25.1955
30.0955
Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions.

  • Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the purified this compound. The use of a volatile buffer like ammonium acetate facilitates this process.[8]

Data Presentation

Quantitative data from the purification should be summarized for clarity and comparison.

Table 1: HPLC Method Parameters

Parameter Setting
Column C18 Aqueous, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Ammonium Acetate, pH ~7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-50% B over 20 min
Detection UV at 260 nm

| Temperature | 25 °C |

Table 2: Example Purification Results

Sample Retention Time (min) Peak Area (%) Purity (%)
Crude Material 12.5 75.3 ~75%

| Purified Fraction | 12.5 | 99.2 | >99% |

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample onto C18 Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer & Organic) MobilePhasePrep->Injection Separation Gradient Elution (Separation of Components) Injection->Separation Detection UV Detection (260 nm) Separation->Detection FractionCollection Collect Fractions of Target Compound Detection->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Pure N6-Dimethylaminomethylidene isoguanosine SolventRemoval->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship Diagram

HPLC_Parameter_Relationship cluster_input Input Parameters cluster_process Separation Principle cluster_output Output & Optimization MobilePhase Mobile Phase (Aqueous Buffer + Organic) Separation Differential Partitioning (Hydrophobicity) MobilePhase->Separation Column Stationary Phase (Aqueous C18) Column->Separation Gradient Gradient Profile (% Organic vs. Time) Gradient->Separation FlowRate Flow Rate FlowRate->Separation Resolution Peak Resolution Separation->Resolution RetentionTime Retention Time Separation->RetentionTime Purity Product Purity Resolution->Purity

Caption: Interrelationship of HPLC parameters influencing compound separation and purity.

References

Application Notes and Protocols for the Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N6-dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037), a crucial building block for the synthesis of modified oligonucleotides. The strategic use of the N,N-dimethylaminomethylidene protecting group for the N6 position of isoguanosine offers facile deprotection under mild basic conditions, making it compatible with standard solid-phase oligonucleotide synthesis methodologies.

Introduction

Isoguanosine and its derivatives are of significant interest in the development of therapeutic and diagnostic oligonucleotides due to their alternative base-pairing capabilities, which can enhance the structural and functional properties of nucleic acids. The synthesis of oligonucleotides containing isoguanosine requires a robust protecting group strategy to prevent side reactions during automated DNA/RNA synthesis. The dimethylaminomethylidene group serves as an effective protecting group for the exocyclic amine of isoguanosine. This document outlines the synthetic route to obtain the corresponding phosphoramidite building block.

Synthetic Strategy

The synthesis of N6-dimethylaminomethylidene isoguanosine phosphoramidite initiates with the conversion of a commercially available precursor, such as 2,6-diaminopurine (B158960) riboside or, more directly, isoguanosine, to the N6-protected nucleoside. This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and subsequent phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of modified nucleoside phosphoramidites.[1][2][3]

Protocol 1: Synthesis of this compound (3)

This protocol describes the protection of the exocyclic amine of isoguanosine.

Materials:

Procedure:

  • To a solution of isoguanosine (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound (3) as a solid.

Protocol 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-dimethylaminomethylidene Isoguanosine (4)

This protocol details the protection of the 5'-hydroxyl group.

Materials:

  • This compound (3)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (3) (1.0 eq) in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (1.2 eq) to the solution in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a few milliliters of methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine) to yield the 5'-O-DMT protected nucleoside (4).

Protocol 3: Synthesis of this compound Phosphoramidite (Final Product)

This protocol describes the final phosphitylation step.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-N6-dimethylaminomethylidene isoguanosine (4)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5'-O-DMT protected nucleoside (4) (1.0 eq) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (3.0 eq).

  • Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel deactivated with triethylamine (B128534) to afford the final this compound phosphoramidite as a white foam.

Data Presentation

Compound Step Description Yield (%) Key Analytical Data
3 1N6-protection~85-95%¹H NMR, ¹³C NMR, MS
4 25'-O-DMT protection~80-90%¹H NMR, ¹³C NMR, MS
Final Product 3Phosphitylation~70-85%³¹P NMR, ¹H NMR, MS

Note: The yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization of the Synthetic Workflow

Synthesis_Workflow Isoguanosine Isoguanosine (1) N6_Protected N6-Dimethylaminomethylidene Isoguanosine (3) Isoguanosine->N6_Protected DMF-DMA, DMF DMT_Protected 5'-O-DMT-N6-Dimethylaminomethylidene Isoguanosine (4) N6_Protected->DMT_Protected DMT-Cl, Pyridine Phosphoramidite N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite DMT_Protected->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM

Caption: Synthetic pathway for this compound Phosphoramidite.

Oligonucleotide Synthesis and Deprotection

The synthesized phosphoramidite can be used in standard automated oligonucleotide synthesizers. The coupling efficiency is typically high, comparable to standard phosphoramidites.[2]

Deprotection Workflow

Deprotection_Workflow Oligo_on_Support Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage from Support & Base Deprotection (e.g., aq. Ammonia) Oligo_on_Support->Cleavage_Deprotection DMT_Removal 5'-DMT Removal (e.g., Trichloroacetic Acid) Cleavage_Deprotection->DMT_Removal Purified_Oligo Purified Oligonucleotide DMT_Removal->Purified_Oligo

Caption: General workflow for oligonucleotide deprotection.

The N6-dimethylaminomethylidene protecting group is readily removed under standard deprotection conditions used in oligonucleotide synthesis, such as treatment with aqueous ammonia (B1221849) or methylamine. This ensures the integrity of the final oligonucleotide product.

References

Application Notes and Protocols for the Deprotection of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the N6-dimethylaminomethylidene (dmf) protecting group from isoguanosine (B3425122). This protecting group is commonly used in oligonucleotide synthesis to protect the exocyclic amine of isoguanosine. The following protocols are based on established methods for the deprotection of dmf-protected nucleosides, particularly N2-dmf-deoxyguanosine, and are expected to be directly applicable to N6-dmf-isoguanosine due to the similar chemical nature of the protecting group and the purine (B94841) core.

Data Presentation: Deprotection Conditions

The selection of the appropriate deprotection method depends on the sensitivity of the oligonucleotide and the desired speed of the reaction. The following tables summarize common deprotection conditions for dmf-protected nucleosides.

Table 1: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide551 hourMilder conditions compared to traditional methods.[1]
Concentrated Ammonium HydroxideRoom Temperature8 hoursFor sensitive oligonucleotides.
Concentrated Ammonium Hydroxide655 minutesFaster deprotection at a higher temperature.[2][3]

Table 2: UltraFAST Deprotection with AMA

ReagentTemperature (°C)TimeNotes
Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v)655-10 minutesRapid deprotection. Requires the use of acetyl-protected deoxycytidine (dC-Ac) to prevent transamination of cytosine.[4][5][6]

Table 3: Alternative Deprotection for Sensitive Oligonucleotides

ReagentTemperature (°C)TimeNotes
tert-Butylamine/Methanol/Water (1:1:2, v/v/v)55OvernightSuitable for oligonucleotides containing sensitive modifications, such as certain dyes.
tert-Butylamine/Water (1:3, v/v)606 hoursAnother option for sensitive oligonucleotides.

Experimental Protocols

The following are detailed protocols for the deprotection of N6-Dimethylaminomethylidene isoguanosine, either as a single molecule or as part of an oligonucleotide synthesized on a solid support.

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is a standard method for the removal of the dmf group.

Materials:

  • N6-dmf-isoguanosine-containing oligonucleotide on solid support or as a purified compound.

  • Concentrated ammonium hydroxide (28-30% NH₃ in water).

  • Screw-cap, pressure-tight vial.

  • Heating block or water bath.

Procedure:

  • Place the solid support containing the synthesized oligonucleotide (or the purified N6-dmf-isoguanosine) in a screw-cap, pressure-tight vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely immerse the solid support or dissolve the compound. A typical volume for a 1 µmol synthesis scale is 1-2 mL.

  • Tightly seal the vial.

  • Place the vial in a heating block or water bath set to 55°C.

  • Heat for 1 hour. For more sensitive oligonucleotides, the reaction can be carried out at room temperature for 8 hours. For faster deprotection, the temperature can be increased to 65°C for 5-10 minutes.

  • After the incubation period, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • If the oligonucleotide was on a solid support, transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube. Wash the support with a small volume of water or 50% ethanol (B145695) and combine the wash with the solution.

  • Remove the ammonia (B1221849) by evaporation under reduced pressure (e.g., using a SpeedVac).

  • The resulting deprotected isoguanosine-containing oligonucleotide is ready for purification.

Protocol 2: UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is recommended for rapid deprotection. Note: This method should only be used if cytosine bases in the oligonucleotide are protected with an acetyl (Ac) group to prevent the formation of N4-methyl-cytosine.

Materials:

  • N6-dmf-isoguanosine-containing oligonucleotide on solid support (with dC-Ac).

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Screw-cap, pressure-tight vial.

  • Heating block or water bath.

Procedure:

  • Place the solid support containing the synthesized oligonucleotide in a screw-cap, pressure-tight vial.

  • Add 1-2 mL of AMA solution to the vial.

  • Tightly seal the vial.

  • Place the vial in a heating block or water bath set to 65°C.

  • Heat for 5-10 minutes.

  • After the incubation period, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.

  • Wash the support with a small volume of water or 50% ethanol and combine the wash with the solution.

  • Evaporate the solution to dryness under reduced pressure.

  • The deprotected oligonucleotide is now ready for purification.

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of an oligonucleotide containing N6-dmf-isoguanosine following solid-phase synthesis.

Deprotection_Workflow start Synthesized Oligonucleotide (on solid support) with N6-dmf-isoguanosine deprotection Deprotection (e.g., NH4OH or AMA) start->deprotection cleavage Cleavage from Support (occurs during deprotection) deprotection->cleavage evaporation Evaporation of Deprotection Reagent cleavage->evaporation purification Purification of Deprotected Oligonucleotide (e.g., HPLC, PAGE) evaporation->purification final_product Pure Isoguanosine- Containing Oligonucleotide purification->final_product

Caption: General workflow for oligonucleotide deprotection.

Chemical Transformation

The diagram below shows the chemical transformation during the deprotection of the N6-Dimethylaminomethylidene group from the isoguanosine base.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products Isoguanosine_Protected N6-Dimethylaminomethylidene Isoguanosine Isoguanosine_Deprotected Isoguanosine Isoguanosine_Protected->Isoguanosine_Deprotected Hydrolysis Byproducts Byproducts (e.g., Dimethylformamide) Isoguanosine_Protected->Byproducts Reagent Deprotection Reagent (e.g., NH4OH) Reagent->Isoguanosine_Deprotected Reagent->Byproducts

Caption: Deprotection of N6-dmf-isoguanosine.

References

Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in SELEX and Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N6-Dimethylaminomethylidene isoguanosine (B3425122) as a synthetic precursor for the incorporation of isoguanosine into nucleic acid libraries for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) and aptamer development. The inclusion of isoguanosine, a structural isomer of guanosine (B1672433), can expand the chemical diversity of aptamer libraries, potentially leading to aptamers with novel binding properties and therapeutic applications.

Application Notes

Introduction to Isoguanosine in Aptamer Development

Isoguanosine (isoG) is a naturally occurring isomer of guanosine, differing in the positions of the C2-carbonyl and C6-amino groups. This seemingly minor structural change leads to significantly different hydrogen bonding patterns compared to the canonical nucleobases. While guanosine forms a stable base pair with cytosine, isoguanosine can form a stable base pair with isocytosine (B10225) or 5-methylisocytosine. This expanded genetic alphabet offers several potential advantages in the context of aptamer development:

  • Increased Structural Diversity: The incorporation of isoG into an aptamer library introduces novel folding possibilities and three-dimensional structures. This expanded structural repertoire increases the probability of identifying aptamers that can bind to challenging targets, such as small molecules or protein epitopes inaccessible to standard DNA or RNA libraries.

  • Enhanced Binding Affinity and Specificity: The unique hydrogen bonding capabilities of isoG can lead to the formation of specific, high-affinity interactions with target molecules. The altered electronic and steric properties of the nucleobase can contribute to improved shape complementarity and binding energies.

  • Novel Recognition Moieties: Aptamers containing isoG can present unique functional group arrangements in their binding pockets, enabling recognition of targets through mechanisms not readily achievable with the four standard bases.

The Role of N6-Dimethylaminomethylidene as a Protecting Group

The exocyclic amine of isoguanosine is reactive and can undergo undesired side reactions during the automated solid-phase synthesis of oligonucleotides. To prevent this, a protecting group is required. The N6-dimethylaminomethylidene group serves as an efficient protecting group for the N6-amino group of 2'-deoxyisoguanosine (B9890).

This formamidine-based protecting group is stable under the conditions of oligonucleotide synthesis but can be readily removed under mild basic conditions during the final deprotection step, typically using aqueous ammonia. This ensures the generation of the final aptamer library containing the desired isoguanosine modification.

Experimental Protocols

Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite (B1245037)

This protocol outlines the key steps for the synthesis of the phosphoramidite building block required for incorporating isoguanosine into a DNA library.

Materials:

Procedure:

  • Protection of the N6-amino group:

    • Dissolve 2'-deoxyisoguanosine in a mixture of methanol and DMF.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and stir the reaction at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.

  • 5'-Hydroxyl group protection (Tritylation):

    • Co-evaporate the product from step 1 with anhydrous pyridine.

    • Dissolve the dried product in anhydrous pyridine and cool in an ice bath.

    • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) portion-wise and stir the reaction at room temperature.

    • Quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., DCM) and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by silica gel column chromatography to yield 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.

  • 3'-Hydroxyl group phosphitylation:

    • Dissolve the purified product from step 2 in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

    • Purify the final product by silica gel column chromatography to obtain N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite.

Synthesis_Workflow dI 2'-Deoxyisoguanosine N6_protected N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine dI->N6_protected  N6-Protection DMT_protected 5'-O-DMT- N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine N6_protected->DMT_protected  5'-Tritylation Phosphoramidite N6-Dimethylaminomethylidene- 2'-deoxyisoguanosine Phosphoramidite DMT_protected->Phosphoramidite  3'-Phosphitylation reagent1 DMF-DMA reagent2 DMT-Cl reagent3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite

Caption: Synthesis of the modified phosphoramidite.

Protocol 2: SELEX Protocol for Isoguanosine-Containing Aptamers

This protocol describes a general method for the selection of DNA aptamers containing isoguanosine from a modified nucleic acid library.

Materials:

  • N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled pore glass (CPG) solid support

  • Reagents for automated DNA synthesis

  • Target molecule immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin)

  • SELEX binding buffer (e.g., PBS with MgCl2)

  • Washing buffer (same as binding buffer)

  • Elution buffer (e.g., high salt, high pH, or denaturing agent)

  • PCR reagents (Taq polymerase, dNTPs, primers)

  • Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)

  • Sodium hydroxide (B78521) (NaOH) for strand separation

Procedure:

  • Synthesis of the Modified Oligonucleotide Library:

    • Synthesize a DNA library of the desired length and design (e.g., N40 random region flanked by constant primer binding sites) using an automated DNA synthesizer.

    • Incorporate the N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite at the desired positions within the random region. This can be a complete replacement for dG or a partial, randomized incorporation.

    • After synthesis, deprotect the oligonucleotide library using standard procedures (e.g., concentrated aqueous ammonia). This step also removes the N6-dimethylaminomethylidene protecting group, yielding isoguanosine in the final library.

    • Purify the full-length single-stranded DNA (ssDNA) library, for example by denaturing polyacrylamide gel electrophoresis (PAGE).

  • SELEX Round 1: Selection

    • Immobilize the target molecule on a solid support.

    • Incubate the ssDNA library with the immobilized target in binding buffer for a defined period (e.g., 30-60 minutes) at a specific temperature.

    • Wash the support extensively with washing buffer to remove unbound sequences.

    • Elute the bound sequences from the support.

  • Amplification:

    • Amplify the eluted sequences by PCR using a forward primer and a biotinylated reverse primer.

    • Optimize PCR conditions (annealing temperature, number of cycles) for the modified library.

  • Strand Separation:

    • Incubate the PCR product with streptavidin-coated magnetic beads to capture the biotinylated antisense strand.

    • Separate the sense strand (which contains the isoguanosine modifications) by denaturing with fresh NaOH solution.

    • Collect the supernatant containing the enriched ssDNA pool for the next round of selection.

  • Subsequent SELEX Rounds:

    • Repeat steps 2-4 for multiple rounds (typically 8-15 rounds).

    • Increase the selection stringency in later rounds by, for example, decreasing the incubation time, increasing the washing volume, or adding a competitor.

  • Monitoring Selection Progress:

    • Monitor the enrichment of binding sequences by performing binding assays (e.g., filter binding, electrophoretic mobility shift assay (EMSA), or surface plasmon resonance (SPR)) with the pools from different rounds.

  • Sequencing and Aptamer Characterization:

    • Once significant enrichment is observed, clone and sequence the final enriched pool to identify individual aptamer candidates.

    • Synthesize individual aptamer candidates and characterize their binding affinity (e.g., Kd determination) and specificity.

SELEX_Workflow cluster_round SELEX Cycle (Repeat 8-15x) Selection Selection: Incubate isoG-library with immobilized target Washing Washing: Remove unbound sequences Selection->Washing Elution Elution: Recover bound sequences Washing->Elution Amplification PCR Amplification Elution->Amplification Strand_Separation Strand Separation Amplification->Strand_Separation Strand_Separation->Selection Enriched Pool Final_Pool Enriched Pool Start_Library Initial isoG-containing ssDNA Library Start_Library->Selection Sequencing Cloning and Sequencing Characterization Aptamer Characterization (Binding Affinity, Specificity) Sequencing->Characterization

Caption: Modified SELEX workflow for aptamers.

Data Presentation

The following table presents hypothetical quantitative data for isoguanosine-modified aptamers selected against a model protein target, compared to standard DNA aptamers. This data is for illustrative purposes to highlight the potential benefits of using modified nucleobases.

Aptamer CandidateModificationDissociation Constant (Kd)On-rate (ka) (1/Ms)Off-rate (kd) (1/s)Nuclease Resistance (t1/2 in serum)
Std-Apt-1 None (Standard DNA)50 nM1.2 x 10^56.0 x 10^-3~ 30 min
Std-Apt-2 None (Standard DNA)85 nM0.8 x 10^56.8 x 10^-3~ 25 min
isoG-Apt-1 5 isoG substitutions5 nM2.5 x 10^51.25 x 10^-3~ 2 hours
isoG-Apt-2 8 isoG substitutions2 nM3.0 x 10^50.6 x 10^-3~ 4 hours
isoG-Apt-3 6 isoG substitutions12 nM1.8 x 10^52.16 x 10^-3~ 3.5 hours

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific target and experimental setup. The quantitative data presented is hypothetical and for illustrative purposes only.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting isoguanosine to N6-Dimethylaminomethylidene isoguanosine?

A1: The primary purpose is to protect the exocyclic N6-amino group of isoguanosine. The dimethylaminomethylidene group is a protecting group that prevents the amino group from participating in unwanted side reactions during subsequent synthetic steps, such as phosphitylation for oligonucleotide synthesis. This protection is reversible and the group can be removed under specific conditions to regenerate the free amino group.

Q2: What are the key reagents in this synthesis?

A2: The key reagents are isoguanosine and N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). A suitable solvent, typically a polar aprotic solvent like Dimethylformamide (DMF), is also required.

Q3: What are the typical yields for this reaction?

A3: While specific yields can vary based on the scale and precise reaction conditions, the protection of amino groups in nucleosides using DMF-DMA is generally an efficient reaction. Expected yields are typically in the range of 80-95%.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (isoguanosine) should diminish over time, while a new, less polar spot corresponding to the product (this compound) should appear and intensify. 1H NMR spectroscopy can also be used to check for the disappearance of the N6-amino protons of isoguanosine and the appearance of the characteristic signals for the dimethylaminomethylidene group.

Q5: Is the N6-Dimethylaminomethylidene protecting group stable?

A5: The N6-Dimethylaminomethylidene group is generally stable under anhydrous and basic conditions. However, it is sensitive to acidic conditions and can be readily hydrolyzed back to the amine. It is also susceptible to cleavage by some nucleophiles. Care should be taken during work-up and purification to avoid premature deprotection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Quality: Isoguanosine or DMF-DMA may be of poor quality or degraded. 2. Insufficient Reagent: The molar ratio of DMF-DMA to isoguanosine may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water: Traces of water can hydrolyze the DMF-DMA reagent.1. Use freshly opened or properly stored reagents. Confirm the purity of the starting material. 2. Increase the molar excess of DMF-DMA (e.g., from 1.5 to 3 equivalents). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: The hydroxyl groups on the ribose sugar may have reacted with DMF-DMA. 2. Degradation: The product or starting material may be degrading under the reaction conditions. 3. Impure Starting Material: The isoguanosine used may contain impurities.1. While the amino group is more nucleophilic, protection of hydroxyls can occur. Consider using a milder protecting group or optimize the reaction time to favor N6-protection. If necessary, protect the hydroxyl groups first. 2. Avoid prolonged reaction times or excessive heating. Analyze the side products by mass spectrometry to understand the degradation pathway. 3. Purify the starting isoguanosine before the reaction.
Product is Difficult to Purify 1. Co-elution with Starting Material: The product and starting material may have similar polarities. 2. Streaking on Silica (B1680970) Gel: The product may be interacting strongly with the silica gel. 3. Oily Product: The product may not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Add a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to the eluent to reduce tailing. 3. Attempt to precipitate the product from a non-polar solvent or use techniques like trituration.
Product Decomposes During Work-up or Purification 1. Acidic Conditions: The work-up or purification conditions may be too acidic, leading to hydrolysis of the protecting group. 2. Hydrolysis on Silica Gel: The silica gel used for chromatography can be slightly acidic.1. Use a mild aqueous work-up with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution). 2. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent before packing the column.

Experimental Protocol

Synthesis of this compound

This protocol describes a general procedure for the protection of the N6-amino group of isoguanosine using N,N-Dimethylformamide dimethyl acetal.

Materials:

  • Isoguanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoguanosine.

    • Dissolve the isoguanosine in anhydrous DMF.

    • Add N,N-Dimethylformamide dimethyl acetal (1.5 - 2.0 molar equivalents) to the solution at room temperature with stirring.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane (B109758):Methanol, 9:1 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the excess DMF-DMA and solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to afford this compound as a solid.

Quantitative Data Summary:

ParameterRecommended Value/Range
Reactant Ratio (Isoguanosine:DMF-DMA) 1 : 1.5 - 2.0
Solvent Anhydrous DMF
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 4 hours
Expected Yield 80 - 95%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Isoguanosine + DMF-DMA in Anhydrous DMF reaction Stir at Room Temperature (2-4 hours) start->reaction monitoring Monitor by TLC reaction->monitoring concentrate Concentrate under Reduced Pressure monitoring->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure N6-Dimethylaminomethylidene Isoguanosine chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagent_quality Poor Reagent Quality low_yield->reagent_quality can be caused by insufficient_reagent Insufficient DMF-DMA low_yield->insufficient_reagent can be caused by water_presence Presence of Water low_yield->water_presence can be caused by low_temp Low Temperature low_yield->low_temp can be caused by use_fresh_reagents Use Fresh Reagents reagent_quality->use_fresh_reagents is addressed by increase_reagent Increase Molar Ratio insufficient_reagent->increase_reagent is addressed by use_anhydrous_conditions Use Anhydrous Conditions water_presence->use_anhydrous_conditions is addressed by warm_reaction Gently Warm Reaction low_temp->warm_reaction is addressed by signaling_pathway_concept cluster_synthesis Chemical Synthesis cluster_application Application in Oligonucleotide Synthesis isoguanosine Isoguanosine protected_isoguanosine N6-Dimethylaminomethylidene Isoguanosine isoguanosine->protected_isoguanosine Protection phosphoramidite Protected Isoguanosine Phosphoramidite protected_isoguanosine->phosphoramidite Phosphitylation oligonucleotide_synthesis Solid-Phase Oligonucleotide Synthesis phosphoramidite->oligonucleotide_synthesis Incorporation modified_rna Modified RNA/DNA Oligonucleotide oligonucleotide_synthesis->modified_rna Cleavage & Deprotection

Optimizing coupling efficiency of N6-Dimethylaminomethylidene isoguanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine phosphoramidite and what are its common applications?

A1: this compound phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. The N6-Dimethylaminomethylidene group protects the exocyclic amine of isoguanosine, an isomer of guanosine.[1] This phosphoramidite is utilized to incorporate isoguanosine into synthetic oligonucleotides, which can be used in various research and therapeutic applications, including the study of DNA and RNA structures, aptamer development, and as components of antisense therapies.

Q2: I am observing low coupling efficiency with this compound phosphoramidite. What are the most likely causes?

A2: Low coupling efficiency with modified phosphoramidites like this compound can stem from several factors. The most common causes include:

  • Suboptimal Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups, often require longer coupling times than standard DNA or RNA phosphoramidites.

  • Inefficient Activator: The choice and concentration of the activator are critical. A less-than-optimal activator may not efficiently protonate the phosphoramidite for the coupling reaction.

  • Presence of Moisture: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing the amount available for coupling.

  • Degraded Phosphoramidite: Improper storage or handling can lead to the degradation of the phosphoramidite, rendering it inactive.

  • Secondary Structure Formation: The growing oligonucleotide chain may form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling.

Q3: Which activators are recommended for coupling this compound phosphoramidite?

A3: For sterically hindered or modified phosphoramidites, more potent activators are often required. While 1H-Tetrazole is a standard activator, alternatives like 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) can significantly improve coupling efficiency.[][3] DCI, in particular, is less acidic than tetrazole-based activators and is a more nucleophilic catalyst, which can be advantageous for modified bases.[4][5]

Q4: How can I assess the coupling efficiency of my synthesis?

A4: Coupling efficiency can be monitored in real-time and post-synthesis.

  • Real-Time Monitoring (Trityl Cation Assay): Most automated DNA synthesizers monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step. The intensity of the orange color, measured by UV-Vis spectrophotometry, is proportional to the number of molecules that successfully coupled in the previous cycle. A consistent and high trityl signal indicates high coupling efficiency.

  • Post-Synthesis Analysis: The purity and composition of the crude oligonucleotide product can be analyzed by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[6][7][8] The presence of significant (n-1) and other shorter failure sequences indicates poor coupling efficiency.

Q5: Are there any special considerations for the deprotection of oligonucleotides containing this compound?

A5: The N6-Dimethylaminomethylidene protecting group is designed to be labile under standard deprotection conditions, typically using aqueous ammonia. However, it is always advisable to consult the supplier's specific recommendations for the deprotection of oligonucleotides containing this modification to ensure complete removal without damaging the final product.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low coupling efficiency issues with this compound phosphoramidite.

dot

Troubleshooting_Low_Coupling_Efficiency cluster_Reagents Reagent Checks cluster_Coupling_Time Coupling Time Optimization cluster_Activator Activator Evaluation cluster_Synthesizer Synthesizer Checks Start Low Coupling Efficiency Observed Check_Reagents Verify Reagent Quality and Handling Start->Check_Reagents First, check the basics Phosphoramidite_Quality Fresh, properly stored phosphoramidite? Check_Reagents->Phosphoramidite_Quality Optimize_Coupling_Time Optimize Coupling Time Increase_Time Increase coupling time incrementally (e.g., 5, 10, 15 min) Optimize_Coupling_Time->Increase_Time Evaluate_Activator Evaluate Activator Activator_Type Switch to a more potent activator (e.g., ETT, BTT, DCI) Evaluate_Activator->Activator_Type Check_Synthesizer Check Synthesizer Performance Fluidics_Check Check for leaks or blockages in fluidics system Check_Synthesizer->Fluidics_Check Analyze_Product Analyze Crude Product (HPLC/MALDI-TOF) Resolved Issue Resolved Analyze_Product->Resolved If successful Phosphoramidite_Quality->Analyze_Product No, replace and re-synthesize Anhydrous_Conditions Strictly anhydrous solvents? Phosphoramidite_Quality->Anhydrous_Conditions Yes Anhydrous_Conditions->Optimize_Coupling_Time Yes Anhydrous_Conditions->Analyze_Product No, replace solvents and re-synthesize Increase_Time->Evaluate_Activator If still low Activator_Concentration Ensure correct activator concentration Activator_Type->Activator_Concentration If issue persists Activator_Concentration->Check_Synthesizer If no improvement Reagent_Delivery Verify accurate reagent delivery Fluidics_Check->Reagent_Delivery OK Reagent_Delivery->Analyze_Product OK

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data

While specific quantitative data for this compound phosphoramidite is not widely published, the following tables provide representative data for modified phosphoramidites and different activators, which can serve as a baseline for optimization experiments.

Table 1: Effect of Activator on Coupling Efficiency of a Sterically Hindered Phosphoramidite

Activator (Concentration)Coupling Time (s)Average Stepwise Coupling Efficiency (%)
1H-Tetrazole (0.45 M)12097.5
5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M)12098.8
5-(Benzylthio)-1H-tetrazole (BTT) (0.25 M)12099.2
4,5-Dicyanoimidazole (DCI) (1.0 M)60>99.5[4]

Table 2: Impact of Coupling Time on the Efficiency of a Modified Guanosine Phosphoramidite

Coupling Time (min)ActivatorAverage Stepwise Coupling Efficiency (%)
2ETT (0.25 M)96.2
5ETT (0.25 M)98.5
10ETT (0.25 M)99.1
15ETT (0.25 M)99.3

Experimental Protocols

Protocol 1: Optimization of Coupling Time

Objective: To determine the optimal coupling time for this compound phosphoramidite.

Methodology:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh, anhydrous reagents.

  • Sequence Design: Program the synthesis of a short, test oligonucleotide containing at least one incorporation of the this compound phosphoramidite. A simple sequence such as 5'-T(X)T-3', where X is the modified base, is sufficient.

  • Variable Coupling Time: Set up four parallel syntheses on the same instrument run, varying only the coupling time for the modified phosphoramidite (e.g., 2, 5, 10, and 15 minutes). Use a standard, efficient activator such as ETT or DCI.

  • Synthesis and Deprotection: Perform the syntheses and deprotect the oligonucleotides according to the standard protocol recommended for this modified base.

  • Analysis:

    • HPLC Analysis: Analyze the crude product from each synthesis by reverse-phase or anion-exchange HPLC.[7][9] Quantify the peak area of the full-length product versus the total peak area of all oligonucleotide species to determine the relative purity.

    • MALDI-TOF Mass Spectrometry: Confirm the identity of the full-length product and identify any failure sequences by MALDI-TOF MS.[6][10]

Protocol 2: Comparative Analysis of Activators

Objective: To compare the effectiveness of different activators for the coupling of this compound phosphoramidite.

Methodology:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh, anhydrous reagents and the activators to be tested (e.g., 1H-Tetrazole, ETT, DCI) at their recommended concentrations.

  • Sequence Design: Use the same test sequence as in Protocol 1.

  • Parallel Synthesis: Perform parallel syntheses, keeping all parameters constant (including the optimized coupling time determined in Protocol 1) except for the activator used for the modified phosphoramidite coupling step.

  • Synthesis and Deprotection: Carry out the syntheses and deprotect the resulting oligonucleotides.

  • Analysis: Analyze the crude products from each synthesis using HPLC and MALDI-TOF MS as described in Protocol 1.

Visualizations

dot

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Capping->Oxidation Cycle_End End of Cycle (Elongated Chain) Oxidation->Cycle_End Cycle_Start Start of Cycle (Growing Oligonucleotide Chain) Cycle_Start->Deblocking Cycle_End->Cycle_Start Repeat for next base

References

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine (N6-DMAMiG) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of N6-Dimethylaminomethylidene isoguanosine (B3425122) (N6-DMAMiG) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard deprotection protocol for N6-DMAMiG?

A1: The N,N-dimethylformamidine (dmf) protecting group, used for N6-DMAMiG, is known for its lability under basic conditions. Standard deprotection is typically achieved using aqueous ammonia (B1221849) or a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[1][2][3] Specific conditions can vary, but common protocols include treatment with concentrated ammonium hydroxide at elevated temperatures.

Q2: I am observing incomplete deprotection of my isoguanosine-containing oligonucleotide. What are the possible causes and solutions?

A2: Incomplete deprotection is a common issue in oligonucleotide synthesis, particularly with guanine (B1146940) and its analogs.[4]

  • Insufficient Deprotection Time/Temperature: The reaction may not have proceeded to completion. Refer to the data table below for recommended deprotection times and temperatures. Consider extending the deprotection time or increasing the temperature within recommended limits.

  • Reagent Quality: Ensure that your ammonium hydroxide solution is fresh. Old or improperly stored ammonium hydroxide can have a lower concentration of ammonia gas, reducing its effectiveness.[2]

  • Steric Hindrance: The sequence context of the oligonucleotide can sometimes hinder access of the deprotection reagent to the protecting group. This is less common with the dmf group than with bulkier protecting groups but can still be a factor in G-rich or structured sequences. Using a stronger base mixture like AMA may facilitate complete deprotection.

Q3: My final product shows evidence of base modification or degradation. How can I prevent this?

A3: Isoguanosine can be sensitive, and the deprotection conditions must be carefully controlled.

  • Base-Labile Modifications: If your oligonucleotide contains other sensitive modifications (e.g., certain dyes or linkers), the standard deprotection conditions may be too harsh.[2][5] In such cases, "UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[2] However, you must ensure that the N6-DMAMiG group is compatible with these milder conditions or use an alternative protecting group strategy during synthesis.

  • Depurination: While formamidine (B1211174) protecting groups like dmf offer more stability against depurination (cleavage of the base from the sugar) compared to older acyl protecting groups, it can still occur under harsh acidic conditions that might be inadvertently present.[6] Ensure that all acidic traces from previous synthesis steps are thoroughly removed before initiating basic deprotection.

Q4: Can I use AMA (Ammonium Hydroxide/Methylamine) for N6-DMAMiG deprotection? What are the advantages?

A4: Yes, AMA is often used for "UltraFAST" deprotection and is compatible with the dmf protecting group.[2][3] The primary advantages are:

  • Speed: AMA significantly reduces the deprotection time, often from hours to minutes.[2]

  • Efficiency: It can be more effective at removing stubborn protecting groups compared to ammonium hydroxide alone.

When using AMA, it is crucial to ensure that other nucleobases in your sequence have compatible protecting groups (e.g., using Acetyl-dC instead of Benzoyl-dC to prevent transamination).[2][3]

Quantitative Data: Deprotection Conditions for dmf-Protected Nucleosides

The following table summarizes common deprotection conditions for the N,N-dimethylformamidine (dmf) protecting group, which is chemically analogous to N6-DMAMiG. These conditions are a good starting point for optimizing the deprotection of your specific isoguanosine-containing oligonucleotide.

ReagentTemperatureTimeNotesReference
Conc. Ammonium HydroxideRoom Temperature8 hoursStandard overnight deprotection.[1]
Conc. Ammonium Hydroxide55 °C1 - 2 hoursCommonly used accelerated condition. dG(dmf) deprotection is cited to take 2 hours.[1][4]
Conc. Ammonium Hydroxide65 °C1 hourFaster deprotection for dG(dmf).[4]
AMA (1:1 NH4OH/MeNH2)65 °C5 - 10 minutes"UltraFAST" deprotection. Requires compatible protecting groups on other bases (e.g., Ac-dC).[2]

Detailed Experimental Protocol

Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is a general guideline for the deprotection of an oligonucleotide containing N6-DMAMiG from a solid support.

  • Preparation:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube with a secure sealing ring.

    • Add 1-2 mL of fresh, concentrated ammonium hydroxide (~28-30%) to the tube.

    • Ensure the solid support is fully submerged in the solution.

  • Incubation:

    • Securely fasten the cap of the tube. It is advisable to use a cap lock or parafilm to prevent leakage and evaporation, especially at elevated temperatures.

    • Place the tube in a heating block or incubator set to the desired temperature (e.g., 55 °C).

    • Incubate for the specified duration (e.g., 1-2 hours). For room temperature deprotection, leave the tube on a rocker or shaker for 8 hours.

  • Oligonucleotide Recovery:

    • After incubation, cool the tube to room temperature.

    • Carefully open the tube in a fume hood.

    • Using a gel-loading pipette tip or by centrifugation through a filter tube, transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.

    • Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.

  • Solvent Removal:

    • Dry the combined solution to a pellet using a centrifugal vacuum concentrator (e.g., SpeedVac). Do not overheat the sample.

  • Reconstitution:

    • Resuspend the oligonucleotide pellet in a suitable buffer or sterile water for quantification and downstream applications.

Visualizations

Deprotection Reaction of N6-DMAMiG Isoguanosine

deprotection_reaction cluster_reactants Reactants cluster_products Products N6_DMAMiG N6-DMAMiG-Protected Isoguanosine Isoguanosine Deprotected Isoguanosine N6_DMAMiG->Isoguanosine Deprotection Base NH4OH or AMA Byproduct Dimethylamine + Formamide derivatives troubleshooting_workflow start Start: Deprotection Issue Observed check_hplc Analyze product by RP-HPLC / Mass Spec start->check_hplc incomplete_peak Incomplete Deprotection (Starting material or intermediate peak present) check_hplc->incomplete_peak degradation_peak Degradation Products (Multiple unexpected peaks) check_hplc->degradation_peak check_reagents 1. Check Reagent Freshness (e.g., use new NH4OH) incomplete_peak->check_reagents Yes check_labile_groups 1. Review Sequence for Base-Labile Modifications degradation_peak->check_labile_groups Yes extend_time 2. Increase Deprotection Time / Temperature check_reagents->extend_time use_ama 3. Switch to Stronger Reagent (e.g., AMA) extend_time->use_ama success Problem Resolved use_ama->success milder_conditions 2. Use Milder Deprotection (e.g., lower temp, shorter time) check_labile_groups->milder_conditions ultramild_protocol 3. Switch to UltraMILD Deprotection Protocol milder_conditions->ultramild_protocol ultramild_protocol->success

References

Preventing degradation of N6-Dimethylaminomethylidene isoguanosine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of N6-Dimethylaminomethylidene isoguanosine, focusing on preventing its degradation.

Problem / Observation Potential Cause Recommended Solution
Low yield of this compound after reaction with DMF-DMA. Incomplete reaction due to insufficient reagent or suboptimal reaction conditions.- Ensure isoguanosine is completely dry before reaction.- Use a molar excess of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA).- Perform the reaction under anhydrous conditions, for example in dry DMF or methanol (B129727).[1]- Gently heat the reaction mixture if starting material is not fully consumed at room temperature.
Product degradation observed during workup or purification (e.g., on TLC or LC-MS). The N6-dimethylaminomethylidene (dmf) group is sensitive to hydrolysis under acidic or strongly basic conditions.[1][2]- Avoid aqueous acidic conditions during workup. Use a mild bicarbonate solution for neutralization if necessary.- Use neutral or slightly basic solvents for chromatography (e.g., dichloromethane/methanol with a small amount of triethylamine).- Avoid prolonged exposure to protic solvents like methanol without a basic modifier.[1]
Unintended removal of the dmf group during subsequent synthetic steps. The protecting group is labile and may not be stable to various reaction conditions.- Avoid reagents that are acidic or generate acidic byproducts.- Be cautious with reactions involving heating in protic solvents.- For oligonucleotide synthesis, the dmf group is known to be stable to the conditions of the synthetic cycle but removed during the final basic deprotection.[3]
Formation of multiple byproducts. Degradation of the starting material or product. This can be due to moisture, acidic/basic impurities, or prolonged reaction times at elevated temperatures.- Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (e.g., argon or nitrogen).- Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.- Purify the product promptly after the reaction is complete.
Difficulty in removing the dmf protecting group at the final step. Use of inappropriate deprotection conditions.- For complete removal, use standard oligonucleotide deprotection conditions such as aqueous ammonium (B1175870) hydroxide (B78521) or ammonium hydroxide/methylamine (B109427) (AMA).[3]- Alternatively, treatment with hydrazine (B178648) hydrate (B1144303) in pyridine/acetic acid can be effective.[1]- Mild acidic conditions with imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) can also be used for deprotection.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the N6-dimethylaminomethylidene group on isoguanosine?

A1: The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amino function of the isoguanine (B23775) base. This prevents unwanted side reactions at the N6 position during subsequent chemical transformations, such as phosphitylation for oligonucleotide synthesis.

Q2: How is the N6-dimethylaminomethylidene group introduced onto isoguanosine?

A2: This protecting group is typically introduced by reacting isoguanosine with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][4] The reaction is usually carried out in an anhydrous solvent like DMF or methanol.

Q3: Under what conditions is the N6-dimethylaminomethylidene group most stable?

A3: The group is most stable under anhydrous, neutral, or slightly basic conditions. It is generally stable to the reagents used in solid-phase oligonucleotide synthesis cycles.[3]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway is the hydrolysis of the formamidine (B1211174) group to regenerate the N6-amino group of isoguanosine. This hydrolysis can be catalyzed by acids or bases and can occur in the presence of water, especially with ammonium salts.[1]

Q5: Can I use standard basic deprotection conditions (e.g., ammonium hydroxide) to remove the dmf group?

A5: Yes, concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) are standard reagents used to remove the dmf group, along with other protecting groups, at the end of an oligonucleotide synthesis.[3]

Q6: Is the N6-dimethylaminomethylidene group more or less stable to acid than other common N-acyl protecting groups?

A6: For deoxyadenosine, the N6-dimethylformamidine protecting group has been shown to be more stable to acidic depurination (cleavage of the glycosidic bond) than the commonly used N6-benzoyl group.[1] This suggests a potential advantage in syntheses that require a temporary exposure to mild acidic conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the protection of similar nucleosides. Optimization may be required.

  • Preparation: Dry isoguanosine (1 equivalent) under high vacuum for several hours to remove any residual water.

  • Reaction Setup: Suspend the dried isoguanosine in anhydrous N,N-dimethylformamide (DMF) or methanol under an inert atmosphere (e.g., argon).

  • Addition of Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-3 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear solution as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual DMF.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography. Use a solvent system such as dichloromethane/methanol, potentially with a small amount of triethylamine (B128534) (~0.5%) to prevent degradation on the silica gel.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Protection Step cluster_product Protected Nucleoside cluster_purification Purification Isoguanosine Isoguanosine Reaction React with DMF-DMA in anhydrous solvent (e.g., DMF) Isoguanosine->Reaction Protected_Product N6-Dimethylaminomethylidene Isoguanosine Reaction->Protected_Product Crude Product Purification Column Chromatography (DCM/MeOH + trace Et3N) Protected_Product->Purification Final_Product Final Product Purification->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions Protected N6-Dimethylaminomethylidene Isoguanosine Degraded Isoguanosine Protected->Degraded Hydrolysis (H2O, Acid or Base) Byproduct N,N-Dimethylformamide Protected->Byproduct Acid Aqueous Acid Base Aqueous Base Neutral_H2O Neutral H2O (slow, faster with salts)

Caption: Primary degradation pathway of this compound via hydrolysis.

References

N6-Dimethylaminomethylidene isoguanosine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122). The information provided is designed to address common solubility challenges and offer practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N6-Dimethylaminomethylidene isoguanosine?

This compound is a modified nucleoside, specifically a derivative of isoguanosine. Isoguanosine is a structural isomer of guanosine.[1][2] Such modifications are often employed in medicinal chemistry to alter the compound's biological activity, selectivity, or pharmacokinetic properties.

Q2: What are the common solvents for dissolving this compound?

  • Dimethyl sulfoxide (B87167) (DMSO): This is a strong aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for preparing stock solutions of nucleoside analogs for in vitro assays.[3][4]

  • Aqueous Buffers: Solubility in aqueous solutions can be limited and pH-dependent. For isoguanosine and its derivatives, solubility can sometimes be achieved in aqueous buffers, potentially with gentle heating.[5]

  • Organic Solvents: Other organic solvents like ethanol (B145695) or methanol (B129727) may be used, but their suitability should be determined on a case-by-case basis.[6]

Q3: Why am I having trouble dissolving this compound?

Isoguanosine and its derivatives can exhibit poor aqueous solubility due to their molecular structure, which allows for strong intermolecular interactions such as hydrogen bonding and π-π stacking.[7] This can lead to the formation of stable crystal lattices that are difficult to break down with solvents. The dimethylaminomethylidene modification may further influence its solubility characteristics.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.
Potential Cause Troubleshooting Step Rationale
Insufficient Solvent Volume Increase the volume of the solvent gradually.The concentration may be above the solubility limit of the solvent.
Inappropriate Solvent Try a different solvent. If you are using an aqueous buffer, try DMSO. If in DMSO, ensure the solvent is of high purity and anhydrous.The polarity and hydrogen bonding capacity of the solvent may not be optimal for this specific compound.
Low Temperature Gently warm the solution. A water bath set to 37°C or slightly higher can be effective. Avoid excessive heat to prevent degradation.Increasing the temperature can provide the energy needed to overcome the crystal lattice energy and increase the rate of dissolution.
Incomplete Dispersion Use sonication or vortexing to aid in the dispersion of the solid particles.Mechanical agitation can break up clumps of powder and increase the surface area exposed to the solvent, facilitating dissolution.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Potential Cause Troubleshooting Step Rationale
Supersaturated Solution Prepare a more dilute stock solution.The initial concentration may have exceeded the thermodynamic solubility limit, leading to precipitation over time.
Change in Temperature If the solution was heated to dissolve, ensure it remains at a stable temperature if possible. If it must be used at room temperature, prepare a more dilute solution.Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated upon cooling.
Change in pH If using an aqueous buffer, ensure the pH of the final solution is maintained.The solubility of nucleoside analogs can be highly sensitive to pH.
Solvent Evaporation Ensure your container is properly sealed to prevent solvent evaporation, especially with volatile solvents.Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary of expected solubility based on data for related compounds.

Solvent Expected Solubility Notes
Water LowSolubility is likely to be poor. May be slightly improved with pH adjustment or heating, but precipitation is a risk.
Phosphate-Buffered Saline (PBS) Low to ModerateSimilar to water, but the ionic strength may have a minor influence. Solubility is expected to be limited.
Dimethyl Sulfoxide (DMSO) HighGenerally a good solvent for preparing high-concentration stock solutions of nucleoside analogs.
Ethanol Low to ModerateMay be a suitable solvent, but likely less effective than DMSO.
Methanol Low to ModerateSimilar to ethanol, solubility may be limited.

Experimental Protocols

Protocol for Solubilizing this compound for In Vitro Experiments

This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is recommended to start with a concentration that is known to be achievable for similar compounds.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Troubleshooting Dissolution (if necessary):

    • If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Alternatively, gently warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing. Caution: Avoid excessive heat to prevent compound degradation.

  • Final Dilution: Once the stock solution is fully dissolved and clear, it can be serially diluted in the appropriate cell culture medium or assay buffer for your experiment. Note: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow start Start: Weigh Compound add_solvent Add Anhydrous DMSO start->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_solubility Visually Inspect Solution vortex->check_solubility dissolved Fully Dissolved check_solubility->dissolved Yes not_dissolved Particles Remain check_solubility->not_dissolved No final_dilution Prepare Final Dilution in Assay Buffer dissolved->final_dilution troubleshoot Troubleshoot: - Sonicate - Gentle Warming not_dissolved->troubleshoot troubleshoot->vortex end End: Ready for Experiment final_dilution->end

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Problem: Compound Not Dissolving check_solvent Is the solvent appropriate? (e.g., DMSO for stock) start->check_solvent try_dmso Action: Switch to Anhydrous DMSO check_solvent->try_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_dmso->check_concentration reduce_concentration Action: Reduce Concentration check_concentration->reduce_concentration Yes apply_energy Have you applied energy? check_concentration->apply_energy No reduce_concentration->apply_energy sonicate_warm Action: Sonicate or Gently Warm apply_energy->sonicate_warm No fully_dissolved Solution: Compound Dissolved apply_energy->fully_dissolved Yes sonicate_warm->fully_dissolved

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N6-Dimethylaminomethylidene isoguanosine (B3425122). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N6-Dimethylaminomethylidene isoguanosine?

The main challenges stem from the lability of the N6-dimethylaminomethylidene protecting group. This group is sensitive to both acidic and basic conditions, which can lead to its premature removal and the formation of isoguanosine as a major impurity. Additionally, co-elution with starting materials or other synthesis byproducts during chromatography can be problematic.

Q2: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors:

  • Degradation: The protecting group may be partially cleaved during the work-up or purification steps if the pH is not carefully controlled.

  • Incomplete reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Loss during extraction: The polarity of the compound might lead to losses during aqueous extractions.

  • Suboptimal chromatography: Improper selection of the stationary or mobile phase can result in poor separation and loss of product.

Q3: I am observing a significant amount of isoguanosine in my purified product. How can I prevent this?

The presence of isoguanosine indicates the cleavage of the dimethylaminomethylidene group. To minimize this:

  • Maintain Neutral pH: Ensure all aqueous solutions used during work-up and purification are buffered to a neutral pH (around 7.0).

  • Avoid Strong Acids and Bases: Be cautious with pH adjustments and avoid prolonged exposure to even mildly acidic or basic conditions.

  • Temperature Control: Perform purification steps at reduced temperatures to minimize degradation.

Q4: What is the recommended method for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.[1][2] A reversed-phase C18 column with a gradient of a neutral buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[1] Purity can be further confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the desired product and identify any impurities.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product degradation during purification pH of the mobile phase is too acidic or basic.Use a buffered mobile phase with a pH between 6.5 and 7.5. For example, a 50 mM ammonium acetate (B1210297) buffer.
High temperature.Run chromatographic separations at room temperature or consider using a cooled autosampler and column compartment.
Co-elution of impurities with the product Inadequate separation on the chromatography column.Optimize the HPLC method. Try a different column chemistry (e.g., phenyl-hexyl) or a shallower gradient.[1]
Impurities have similar polarity to the product.Consider using an alternative purification technique, such as silica (B1680970) gel chromatography with a non-polar solvent system, before proceeding to HPLC.
Broad or tailing peaks in HPLC analysis Secondary interactions with the column material.Add a small amount of a competing amine, like triethylamine, to the mobile phase to improve peak shape.
Column overload.Inject a smaller sample volume or use a preparative column with a higher loading capacity.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.[4]
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Illustrative Chromatographic Conditions

The following table provides a starting point for developing an HPLC purification method for this compound.

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm[1]
Mobile Phase A 50 mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Purification by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution as described in the table above.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

  • Product Recovery: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Protocol 2: Purity Analysis by LC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 10 µg/mL) in the initial mobile phase.

  • LC Separation: Perform the chromatographic separation using the analytical HPLC conditions described above.

  • MS Detection: Direct the eluent from the column into the mass spectrometer. Set the instrument to scan for the expected mass-to-charge ratio (m/z) of this compound in positive ion mode.[3]

  • Data Analysis: Integrate the peak area in the chromatogram to determine the purity. Confirm the identity of the main peak by its mass spectrum.

Visualizations

Logical Workflow for Purification and Analysis

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control CrudeProduct Crude N6-Dimethylaminomethylidene isoguanosine Dissolution Dissolve in Mobile Phase CrudeProduct->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration HPLC Preparative HPLC (C18 Column) Filtration->HPLC FractionCollection Collect Pure Fractions HPLC->FractionCollection SolventRemoval Rotary Evaporation & Lyophilization FractionCollection->SolventRemoval PurifiedProduct Purified Product SolventRemoval->PurifiedProduct PurityCheck Analytical HPLC PurifiedProduct->PurityCheck IdentityConfirmation LC-MS PurityCheck->IdentityConfirmation FinalProduct Final Product (>95% Purity) IdentityConfirmation->FinalProduct

Caption: Workflow for the purification and analysis of this compound.

Conceptual Utility in Oligonucleotide Synthesis

SynthesisUtility cluster_monomer Protected Monomer Synthesis cluster_oligo Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification cluster_application Application ProtectedIsoG N6-Dimethylaminomethylidene isoguanosine Phosphoramidite Convert to Phosphoramidite ProtectedIsoG->Phosphoramidite OligoSynth Automated DNA/RNA Synthesizer Phosphoramidite->OligoSynth Cleavage Cleavage from Support & Deprotection OligoSynth->Cleavage PurifiedOligo Purified Oligonucleotide (containing isoguanosine) Cleavage->PurifiedOligo BiologicalStudy Biophysical or Biological Studies PurifiedOligo->BiologicalStudy

Caption: Use of N6-protected isoguanosine in oligonucleotide synthesis for biological studies.

References

Technical Support Center: Optimizing Reaction Conditions for N6-Dimethylaminomethylidene Isoguanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N6-dimethylaminomethylidene isoguanosine (B3425122) derivatives. The following sections offer guidance on optimizing reaction conditions, addressing common experimental issues, and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting the N6-amino group of isoguanosine to a dimethylaminomethylidene derivative?

A1: The primary purpose is to protect the exocyclic amino group of isoguanosine. This protection prevents unwanted side reactions during subsequent synthetic steps, such as phosphitylation for oligonucleotide synthesis. The dimethylaminomethylidene group is advantageous because it is generally stable under anhydrous basic and neutral conditions but can be readily removed under mild aqueous basic conditions to restore the free amino group.

Q2: What is the common reagent used for this transformation, and what is its mechanism of action?

A2: The most common reagent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds through a nucleophilic attack of the exocyclic N6-amino group of isoguanosine on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol (B129727) to form the stable N6-dimethylaminomethylidene derivative.

Q3: What are the main challenges encountered during the synthesis and purification of N6-dimethylaminomethylidene isoguanosine derivatives?

A3: Common challenges include incomplete reaction leading to low yields, the formation of byproducts due to the high reactivity of DMF-DMA, and difficulties in purifying the final product from excess reagents and side products. The lability of the protecting group can also be a challenge during workup and purification if conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The product, being more nonpolar than the starting isoguanosine derivative, will have a higher Rf value. Disappearance of the starting material spot and the appearance of a new, higher Rf spot indicate the progression of the reaction. Staining with a UV indicator or an appropriate chemical stain can be used for visualization.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Derivative
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the equivalents of DMF-DMA. A typical starting point is 1.5-3.0 equivalents relative to the isoguanosine derivative.Driving the equilibrium towards the product by using an excess of the reagent can improve conversion.
Increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition.The reaction rate can be temperature-dependent. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction.
Extend the reaction time. Continue to monitor by TLC until the starting material is consumed.Some reactions may be sluggish and require longer periods to reach completion.
Degradation of Starting Material or Product Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).DMF-DMA and the protected product can be sensitive to moisture, which can lead to hydrolysis and other side reactions.
Use a less polar solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).Solvent choice can influence reaction rate and stability of the reactants and products.
Suboptimal Solvent Switch to a different anhydrous solvent. Common choices include DMF, DCM, or pyridine.The solubility of the isoguanosine derivative and the reaction kinetics can be highly dependent on the solvent.
Issue 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Step Rationale
Reaction with Hydroxyl Groups Protect the hydroxyl groups of the ribose sugar (e.g., as silyl (B83357) ethers like TBDMS or as acetals) before reacting with DMF-DMA.The hydroxyl groups on the sugar moiety can also react with DMF-DMA, leading to a mixture of products. Prior protection of these groups ensures the chemoselective reaction at the N6-amino group.
Decomposition of DMF-DMA Use freshly opened or properly stored DMF-DMA.DMF-DMA is sensitive to moisture and can decompose over time, leading to the formation of byproducts that can complicate the reaction.
Side Reactions with Solvent Choose an inert solvent that does not react with DMF-DMA under the reaction conditions.Solvents with reactive functional groups should be avoided.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Rationale
Removal of Excess DMF-DMA and Byproducts After the reaction is complete, evaporate the solvent and co-evaporate the residue with a high-boiling point solvent like toluene (B28343) under reduced pressure.This helps to azeotropically remove volatile impurities and residual DMF-DMA.
Use column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).This is the most effective method for separating the desired product from starting material and byproducts based on polarity.
Product Instability during Workup Avoid aqueous workup if the N6-dimethylaminomethylidene group is found to be labile under those conditions.The protecting group can be sensitive to acidic or strongly basic aqueous conditions. A direct workup by evaporation and chromatography is often preferred.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the formation of an N-dimethylaminomethylidene protected nucleoside, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Table 1: Optimization of Reaction Conditions for N-formamidine Protection

Entry Solvent Equivalents of DMF-DMA Temperature (°C) Time (h) Yield (%)
1Pyridine1.5251890
2Dichloromethane (DCM)1.5252475
3N,N-Dimethylformamide (DMF)1.5251285
4Pyridine3.0251295
5Pyridine1.550492

Data adapted from a similar reaction on a cytidine (B196190) derivative and should be considered as a guideline.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Derivative
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents for the reaction.

  • Reaction Setup: To a solution of the isoguanosine derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v). The product should have a higher Rf value than the starting material.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove residual DMF and other volatile impurities.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_optimization Optimization Parameters cluster_analysis Analysis & Purification start Isoguanosine Derivative reaction Reaction in Anhydrous Solvent start->reaction dmf_dma DMF-DMA dmf_dma->reaction tlc TLC Monitoring reaction->tlc solvent Solvent (Pyridine, DMF, DCM) solvent->reaction temp Temperature (25-50 °C) temp->reaction time Time (4-24 h) time->reaction equivalents DMF-DMA Equivalents (1.5-3.0) equivalents->reaction workup Workup (Evaporation, Co-evaporation) tlc->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product N6-Dimethylaminomethylidene Isoguanosine Derivative characterization->final_product

Caption: Workflow for the optimization of this compound synthesis.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation suboptimal_solvent Suboptimal Solvent start->suboptimal_solvent increase_reagent Increase DMF-DMA Equivalents incomplete_rxn->increase_reagent increase_temp Increase Temperature incomplete_rxn->increase_temp extend_time Extend Reaction Time incomplete_rxn->extend_time anhydrous Ensure Anhydrous Conditions degradation->anhydrous protect_hydroxyls Protect Ribose Hydroxyls degradation->protect_hydroxyls change_solvent Change Solvent suboptimal_solvent->change_solvent final_yield Improved Yield increase_reagent->final_yield Improves Conversion increase_temp->final_yield Improves Rate extend_time->final_yield Drives to Completion anhydrous->final_yield Prevents Hydrolysis protect_hydroxyls->final_yield Increases Selectivity change_solvent->final_yield Improves Solubility/Kinetics

Caption: Troubleshooting logic for addressing low product yield.

Potential Downstream Signaling Effects of Isoguanosine Derivatives

signaling_pathway cluster_incorporation Cellular Incorporation cluster_effects Downstream Biological Effects isoG_derivative N6-Protected Isoguanosine Derivative (Prodrug) deprotection Intracellular Deprotection isoG_derivative->deprotection active_isoG Active Isoguanosine Analog deprotection->active_isoG incorporation Incorporation into DNA/RNA active_isoG->incorporation disruption Disruption of Nucleic Acid Structure and Function incorporation->disruption enzyme_inhibition Inhibition of Polymerases or other Enzymes disruption->enzyme_inhibition apoptosis Induction of Apoptosis enzyme_inhibition->apoptosis antiviral Antiviral Activity enzyme_inhibition->antiviral e.g., viral replication anticancer Anticancer Activity apoptosis->anticancer e.g., in cancer cells

Caption: Potential mechanism of action for isoguanosine derivatives in therapeutic applications.

References

Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122).

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the synthesis of N6-Dimethylaminomethylidene isoguanosine?

A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a protecting group for the exocyclic amino group (N6) of isoguanosine. This protection is crucial to prevent unwanted side reactions at the amino group during subsequent synthetic steps, such as phosphitylation. The dimethylaminomethylidene group is favored for its ease of introduction and its lability under mild basic conditions during the final deprotection of the oligonucleotide.

Q2: What are the most common impurities observed during the synthesis of this compound?

A2: The most common impurities can be categorized as unreacted starting material, partially protected species, by-products from the protecting group reagent, and degradation products. These include:

  • Unreacted Isoguanosine

  • Isoguanosine with protection on the ribose hydroxyls

  • N,N-Dimethylformamide (a hydrolysis by-product of DMF-DMA)

  • Methanol (B129727) and Dimethylamine (by-products of the protection reaction)

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more non-polar than the starting isoguanosine and will therefore have a higher Rf value. A typical mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v).

Q4: What are the optimal conditions for the reaction of isoguanosine with DMF-DMA?

A4: Typically, the reaction is carried out in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) at room temperature to 60°C. An excess of DMF-DMA (typically 2-5 equivalents) is used to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the scale and temperature.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low reaction conversion (significant amount of starting material remaining) 1. Insufficient DMF-DMA. 2. Presence of moisture in the reaction. 3. Low reaction temperature or short reaction time.1. Add another equivalent of DMF-DMA. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature or prolong the reaction time.
Multiple spots on TLC plate after reaction 1. Formation of side products (e.g., protection on hydroxyl groups). 2. Degradation of the product.1. Use milder reaction conditions (lower temperature). 2. Purify the crude product using column chromatography.
Product is an oil instead of a solid Presence of residual solvent or by-products.Co-evaporate the product with a suitable solvent like toluene (B28343) or acetonitrile to remove residual DMF. Purify by column chromatography.
Low yield after purification 1. Inefficient purification. 2. Product degradation during workup or purification.1. Optimize the mobile phase for column chromatography. 2. Avoid acidic conditions during workup and purification. Use a neutral or slightly basic purification system.

Experimental Protocols

Synthesis of this compound
  • Preparation: Dry isoguanosine under high vacuum for at least 4 hours before use. Ensure all glassware is oven-dried.

  • Reaction Setup: Dissolve isoguanosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (3 equivalents) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene (3x) to remove residual DMF.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to afford the pure product.

TLC Analysis
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Dichloromethane:Methanol (9:1, v/v)

  • Visualization: UV light (254 nm)

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Dry Isoguanosine & Glassware dissolve Dissolve Isoguanosine in Anhydrous DMF start->dissolve add_reagent Add DMF-DMA dissolve->add_reagent react Stir at Room Temperature add_reagent->react tlc TLC Analysis react->tlc evaporate Evaporate Solvent tlc->evaporate coevaporate Co-evaporate with Toluene evaporate->coevaporate purify Column Chromatography coevaporate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_conversion Low Conversion cluster_multiple_spots Multiple Spots on TLC cluster_oily_product Oily Product start Problem Observed q_reagent Sufficient Reagent? start->q_reagent Low Conversion q_side_products Side Products or Degradation? start->q_side_products Multiple Spots q_solvent Residual Solvent? start->q_solvent Oily Product a_add_reagent Add more DMF-DMA q_reagent->a_add_reagent No q_conditions Anhydrous Conditions? q_reagent->q_conditions Yes a_dry_reagents Ensure anhydrous setup q_conditions->a_dry_reagents No a_milder_cond Use milder conditions q_side_products->a_milder_cond a_purify Purify by column chromatography q_side_products->a_purify a_coevaporate Co-evaporate with Toluene q_solvent->a_coevaporate

Caption: Troubleshooting decision tree for this compound synthesis.

Stability issues of N6-Dimethylaminomethylidene isoguanosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N6-Dimethylaminomethylidene isoguanosine (B3425122) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N6-Dimethylaminomethylidene isoguanosine in solution?

A1: The two primary points of instability for this compound are the N6-dimethylaminomethylidene (dmm) protecting group and the N-glycosidic bond. The dmm group is susceptible to hydrolysis under certain pH conditions and in the presence of nucleophiles, while the N-glycosidic bond can undergo acid-catalyzed cleavage.

Q2: What is the expected degradation pathway for this compound?

A2: Degradation can occur via two main pathways:

  • Removal of the dmm group: This typically occurs through hydrolysis, yielding isoguanosine. This reaction is sensitive to pH.

  • Cleavage of the N-glycosidic bond: This acid-catalyzed hydrolysis cleaves the bond between the isoguanine (B23775) base and the ribose sugar, resulting in the free isoguanine base with the dmm group attached and a separate ribose molecule.

Q3: How does pH affect the stability of this compound?

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate both the hydrolysis of the dmm group and the cleavage of the N-glycosidic bond, especially in non-optimal pH conditions. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Unexpected loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure the pH of your experimental buffer is within the stable range (pH 6.0-8.0).
Appearance of an additional peak in HPLC or LC-MS analysis corresponding to isoguanosine. Hydrolysis of the N6-dmm protecting group.1. Review the pH of all solutions used. Avoid acidic or strongly basic conditions. 2. Minimize the time the compound spends in aqueous solution before analysis or use. 3. If your protocol involves nucleophilic reagents, consider their compatibility with the dmm group.
Appearance of a new peak corresponding to the free dmm-isoguanine base. Cleavage of the N-glycosidic bond.1. Strictly avoid acidic conditions (pH < 4).[1] 2. If acidic conditions are unavoidable, perform the step at a lower temperature and for the shortest possible time.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.1. Consult solubility data for this compound in your solvent system. 2. Consider the use of a co-solvent such as DMSO or ethanol, ensuring it is compatible with your experimental system. 3. Adjust the pH of the buffer, staying within the stable range, as solubility can be pH-dependent.

Data Presentation

Table 1: Effect of pH on the Rate of N-Glycosidic Bond Cleavage (Hypothetical Data)

pHTemperature (°C)Half-life (t½) of N-Glycosidic Bond
2.037~ 2 hours
4.037~ 24 hours
7.437> 200 hours
9.037> 200 hours

Table 2: Effect of Temperature on the Rate of dmm Group Hydrolysis at pH 8.0 (Hypothetical Data)

Temperature (°C)Half-life (t½) of dmm Group
4> 30 days
25~ 7 days
37~ 48 hours
65~ 3 hours

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound by HPLC

  • Materials: this compound stock solution, buffers of varying pH (e.g., pH 4.0, 7.4, 9.0), HPLC system with a C18 column, mobile phases (e.g., acetonitrile (B52724) and water with a suitable modifier like TFA or formic acid, ensuring the final pH of the mobile phase is considered).

  • Procedure: a. Dilute the stock solution of this compound to a final concentration of 100 µM in the different pH buffers. b. Incubate the solutions at a controlled temperature (e.g., 37°C). c. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution. d. Immediately analyze the aliquots by HPLC. e. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products. f. Calculate the percentage of the remaining parent compound at each time point to determine its stability under the tested conditions.

Visualizations

DegradationPathways N6_dmm_isoG N6-Dimethylaminomethylidene isoguanosine Isoguanosine Isoguanosine N6_dmm_isoG->Isoguanosine Hydrolysis of dmm group dmm_Isoguanine dmm-Isoguanine N6_dmm_isoG->dmm_Isoguanine Acid-catalyzed hydrolysis Ribose Ribose

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Solid Compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock store_stock Store Stock Solution (-20°C or -80°C) prepare_stock->store_stock prepare_working Prepare Working Solution in Aqueous Buffer (pH 6-8) store_stock->prepare_working Use fresh aliquot experiment Perform Experiment prepare_working->experiment Use immediately analysis Analyze Results experiment->analysis

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Isoguanosine Protecting Groups: Spotlight on N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides, such as isoguanosine (B3425122) (isoG), into oligonucleotides is a critical aspect of developing novel therapeutic and diagnostic agents. The unique hydrogen bonding properties of isoguanosine, an isomer of guanosine, allow for the expansion of the genetic alphabet and the creation of novel nucleic acid structures.[1] However, the efficient synthesis of isoguanosine-containing oligonucleotides is highly dependent on the choice of protecting groups for the exocyclic amine and the lactam function. This guide provides a detailed comparison of the N6-Dimethylaminomethylidene (dmf) protecting group for isoguanosine with other commonly employed protecting groups, supported by experimental data and protocols.

Comparison of Isoguanosine Protecting Groups

The selection of an appropriate protecting group strategy is paramount for the successful solid-phase synthesis of modified oligonucleotides. Key considerations include the stability of the protecting group during the synthesis cycles, its impact on coupling efficiency, and the ease and specificity of its removal during deprotection. For isoguanosine, the primary sites requiring protection are the N6-exocyclic amine and the O2-lactam function.

The N6-Dimethylaminomethylidene group, a type of formamidine, has emerged as a highly effective protecting group for the exocyclic amine of isoguanosine. Its performance is compared with other common protecting groups in the tables below.

Table 1: Performance Comparison of N6-Amino Protecting Groups for Isoguanosine
Protecting GroupStructureCoupling EfficiencyStability to Depurination (Acid Stability)Deprotection ConditionsKey AdvantagesDisadvantages
N6-Dimethylaminomethylidene (dmf) C13H18N6O4> 97% (as N,N-diisobutylformamidine)[2]High[3]Mild basic conditions (e.g., aqueous ammonia)[4][5]High coupling efficiency, good stability to acidic detritylation steps, mild removal.Potential for modification in pyridine, sensitivity to methanol.[3]
N2-Isobutyryl (iBu) C14H19N5O5StandardModerateStandard basic conditions (e.g., aqueous ammonia, longer treatment may be required).[6]Commercially available for standard nucleosides.Slower deprotection compared to formamidines.[6]
N-Benzoyl (Bz) C17H17N5O5StandardLowStandard basic conditions (e.g., aqueous ammonia).[6]Widely used for standard nucleosides.Prone to depurination during acidic detritylation steps.[2][7]
Table 2: Protecting Groups for the O2-Lactam Function of Isoguanosine
Protecting GroupStructureDeprotection ConditionsComments
O2-Diphenylcarbamoyl (DPC) C23H21N5O6Cleaved under standard ammonolysis conditions.Often used in conjunction with an N6-amino protecting group. Provides good protection during synthesis.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Isoguanosine-Containing Oligonucleotide

This protocol describes the general steps for incorporating an N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite (B1245037) into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • N6-Dimethylaminomethylidene-O2-diphenylcarbamoyl-5'-O-DMT-2'-deoxyisoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Concentrated aqueous ammonia

Procedure:

  • Phosphoramidite Preparation: Dissolve the isoguanosine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Automated Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using the standard phosphoramidite chemistry cycle. For the incorporation of the modified isoguanosine, an extended coupling time of up to 600 seconds may be employed to ensure high coupling efficiency.[2]

  • Cleavage and Deprotection:

    • Following synthesis, transfer the CPG support to a sealed vial.

    • Add concentrated aqueous ammonia.

    • Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (including the dimethylformamidine and diphenylcarbamoyl groups) and the phosphate (B84403) backbone (cyanoethyl groups).

  • Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4][8]

Protocol 2: Analysis of Deprotection by HPLC

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Reference standards for the fully deprotected oligonucleotide

Procedure:

  • Sample Preparation: Dilute an aliquot of the crude deprotected oligonucleotide solution in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B.

    • Monitor the absorbance at 260 nm.

  • Data Analysis: Compare the retention time of the major peak with that of the reference standard to confirm complete deprotection. The presence of broader or earlier eluting peaks may indicate incomplete removal of protecting groups.[6]

Mandatory Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle (One Nucleotide Addition) cluster_post Post-Synthesis Processing start Start Cycle: Oligonucleotide on Solid Support (5'-DMT protected) detritylation 1. Detritylation (Acidic Deblocking) start->detritylation coupling 2. Coupling (Add Protected Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation end_cycle End Cycle: Elongated Oligonucleotide (5'-DMT protected) oxidation->end_cycle cleavage Cleavage from Support & Deprotection (e.g., Aqueous Ammonia) end_cycle->cleavage Repeat n times then... purification Purification (HPLC or PAGE) cleavage->purification final_product Pure Oligonucleotide purification->final_product

Caption: Workflow for the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.

Diagram 2: Orthogonal Protection Strategy Logic

Orthogonal_Protection cluster_synthesis_steps During Synthesis cluster_deprotection_steps Post-Synthesis Deprotection Protected_Oligo Fully Protected Oligonucleotide on Solid Support 5'-DMT N6-dmf (isoG) O2-DPC (isoG) Cyanoethyl (Phosphate) Deblocking Acidic Deblocking (e.g., TCA) Protected_Oligo:f1->Deblocking Removed each cycle Base_Cleavage Mild Base (e.g., aq. Ammonia) Protected_Oligo:f2->Base_Cleavage Removed Protected_Oligo:f3->Base_Cleavage Removed Protected_Oligo:f4->Base_Cleavage Removed Deblocking->Protected_Oligo:f2 Stable Deblocking->Protected_Oligo:f3 Stable Deblocking->Protected_Oligo:f4 Stable Final_Product Fully Deprotected Oligonucleotide Base_Cleavage->Final_Product Yields

Caption: Logic of an orthogonal protection strategy for isoguanosine-containing oligonucleotides.

References

Validating N6-Dimethylaminomethylidene Isoguanosine Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified nucleosides, such as N6-dimethylaminomethylidene isoguanosine (B3425122) (iG-d), into oligonucleotides is a cornerstone of therapeutic and diagnostic development. This modification, often utilized to modulate the structural and functional properties of nucleic acids, requires rigorous analytical validation to confirm its successful incorporation and the overall purity of the synthesized oligonucleotide. Mass spectrometry (MS) stands as a primary and indispensable tool for this purpose, offering high sensitivity and accuracy.

This guide provides a comprehensive comparison of the predominant mass spectrometry techniques for validating iG-d incorporation, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). We further explore alternative, non-MS methods to provide a holistic view of available validation strategies. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most appropriate methodology for their specific needs.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The validation of iG-d incorporation hinges on the precise determination of the oligonucleotide's molecular weight. The N6-dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine during solid-phase synthesis and is expected to be removed during the final deprotection step. Mass spectrometry can confirm the successful removal of this and other protecting groups, as well as verify the mass of the final modified oligonucleotide. In cases of incomplete deprotection, the mass spectrometer will detect the continued presence of these protecting groups[1].

Both ESI-MS and MALDI-TOF MS are powerful techniques for oligonucleotide analysis, each with distinct advantages and limitations.

FeatureMALDI-TOF MSESI-MS
Mass Accuracy Good for shorter oligonucleotides (<50 bases); typically +/- 3 Da on a 10 kDa oligonucleotide[2].Excellent for a wide range of oligonucleotide lengths; typically <0.01% for oligonucleotides up to 80 nucleotides[2].
Resolution Decreases significantly for longer oligonucleotides (>50 bases)[2].Maintains high resolution for longer oligonucleotides[2].
Sensitivity High (femtomole to low picomole range)[1][2].High (femtomole to picomole range)[1][2].
Throughput High, well-suited for rapid screening[1][3][4].Lower than MALDI-TOF, but can be automated[2].
Tolerance to Salts/Buffers Reasonably tolerant[1].Sensitive to salts and detergents, often requiring extensive sample cleanup[1][5].
Analysis of Labile Modifications The laser can sometimes cause fragmentation of photosensitive modifications[4].Milder ionization conditions are well-suited for labile compounds.
Data Complexity Generates primarily singly charged ions, leading to simpler spectra.Produces a series of multiply charged ions, requiring deconvolution to determine the molecular mass[1].

Experimental Protocols

Synthesis of iG-d Containing Oligonucleotides (General Workflow)

The synthesis of oligonucleotides containing iG-d follows the well-established phosphoramidite (B1245037) solid-phase synthesis method. The key component is the N6-dimethylaminomethylidene-protected 2'-deoxyisoguanosine (B9890) phosphoramidite.

1. Phosphoramidite Preparation: The synthesis of the protected isoguanosine phosphoramidite is a multi-step organic synthesis process. A common strategy involves the use of a formamidine (B1211174) protecting group for the exocyclic amine of 2'-deoxyisoguanosine, which is then converted to the final phosphoramidite building block[6][7].

2. Solid-Phase Oligonucleotide Synthesis: The synthesis is performed on an automated DNA synthesizer. The cycle consists of four main steps:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
  • Coupling: Addition of the next phosphoramidite in the sequence. For iG-d incorporation, the protected isoguanosine phosphoramidite is used. Coupling efficiency is crucial and is often monitored by the release of the DMT cation[7].
  • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
  • Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

3. Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and sugars) are removed. This step is critical for removing the N6-dimethylaminomethylidene group from the isoguanosine base.

Mass Spectrometry Validation

Sample Preparation for Mass Spectrometry: Proper sample preparation is crucial for obtaining high-quality mass spectra, especially for ESI-MS, which is sensitive to salt contamination[1][5].

  • Desalting: The crude oligonucleotide solution is desalted using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges.

  • Solvent: The desalted oligonucleotide is dissolved in a solvent compatible with the chosen MS technique. For ESI-MS, a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of a volatile salt or base (e.g., triethylamine, ammonium (B1175870) acetate) is common. For MALDI-TOF, the oligonucleotide is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid)[3].

ESI-MS Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer, often coupled with liquid chromatography (LC-MS), is used.

  • Chromatography (Optional but Recommended): The desalted oligonucleotide is injected into an HPLC system with a reverse-phase column. A gradient of an ion-pairing agent (e.g., triethylamine/hexafluoroisopropanol) in water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the full-length product from shorter failure sequences.

  • Ionization: The eluent from the LC is directed into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis: The multiply charged ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted using specialized software to determine the molecular weight of the oligonucleotide. The experimentally determined mass is then compared to the theoretical mass of the desired sequence containing the isoguanosine modification.

MALDI-TOF MS Protocol:

  • Matrix Preparation: A solution of a suitable matrix (e.g., 3-hydroxypicolinic acid) is prepared.

  • Sample Spotting: A small volume of the desalted oligonucleotide solution is mixed with the matrix solution and spotted onto a MALDI target plate. The mixture is allowed to air-dry, leading to the co-crystallization of the oligonucleotide and the matrix.

  • Ionization: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser is fired at the sample spot, causing the matrix to absorb the laser energy and desorb, carrying the oligonucleotide into the gas phase as predominantly singly charged ions.

  • Mass Analysis: The ions are accelerated by an electric field and travel down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.

  • Data Analysis: The resulting spectrum shows peaks corresponding to the different molecular weights of the components in the sample. The mass of the main peak should correspond to the theoretical mass of the full-length iG-d-containing oligonucleotide (after deprotection).

Alternative Validation Methods

While mass spectrometry is the gold standard, other techniques can provide complementary information about the successful synthesis of modified oligonucleotides.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Digestion followed by HPLC The oligonucleotide is digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting nucleoside mixture is then analyzed by HPLC with UV detection.Can provide quantitative information on the base composition.Indirect method; does not confirm the sequence. Requires authentic standards for the modified nucleoside.
Polyacrylamide Gel Electrophoresis (PAGE) Separates oligonucleotides based on their size and charge.Good for assessing purity and identifying the presence of shorter failure sequences.Does not confirm the identity of the modification. Lower resolution than HPLC.
Capillary Electrophoresis (CE) Similar to PAGE but performed in a capillary, offering higher resolution and automation.High resolving power for purity assessment.Does not provide mass information for identity confirmation.
Fluorescence-Based Assays If the modified nucleotide is fluorescently labeled, its incorporation can be detected by fluorescence spectroscopy.Highly sensitive.Only applicable to fluorescently labeled modifications. The label itself might interfere with incorporation[2].

Visualizing the Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_validation Validation cluster_analysis Data Analysis start Phosphoramidite Preparation (iG-d) sps Solid-Phase Synthesis start->sps deprotection Cleavage & Deprotection sps->deprotection desalting Desalting deprotection->desalting ms Mass Spectrometry (ESI or MALDI-TOF) desalting->ms alt Alternative Methods (HPLC, PAGE, CE) desalting->alt mass_confirm Mass Confirmation ms->mass_confirm purity_assess Purity Assessment alt->purity_assess

Caption: Workflow for the synthesis and validation of iG-d modified oligonucleotides.

MassSpec_Comparison cluster_maldi MALDI-TOF MS cluster_esi ESI-MS maldi_pros Pros: - High Throughput - Salt Tolerant - Simple Spectra maldi_cons Cons: - Lower Resolution for Long Oligos - Potential for Labile Mod Fragmentation esi_pros Pros: - High Accuracy & Resolution - Good for Long & Labile Oligos esi_cons Cons: - Lower Throughput - Salt Sensitive - Complex Spectra (Deconvolution) oligonucleotide iG-d Modified Oligonucleotide cluster_maldi cluster_maldi oligonucleotide->cluster_maldi Analysis cluster_esi cluster_esi oligonucleotide->cluster_esi Analysis

Caption: Comparison of MALDI-TOF MS and ESI-MS for iG-d oligonucleotide analysis.

References

Comparative Analysis of N6-Methylisoguanosine and N6-Dimethylaminomethylidene Isoguanosine: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant body of research on the biological activities of N6-methylisoguanosine, primarily through its core component, N6-methyladenosine (m6A). In stark contrast, there is a notable absence of published experimental data on N6-Dimethylaminomethylidene isoguanosine. Consequently, a direct comparative guide based on experimental evidence is not feasible at this time. This guide will therefore focus on presenting the well-documented biological activities of N6-methylisoguanosine, with the understanding that this information serves as a benchmark in the field of modified nucleosides.

N6-methylisoguanosine, and by extension N6-methyladenosine, has garnered considerable attention for its multifaceted roles in fundamental biological processes. Key areas of its activity include potent interactions with adenosine (B11128) receptors and significant involvement in the host antiviral response through its role as an epigenetic modifier of RNA.

Adenosine Receptor Agonism

N6-methyladenosine has been identified as a potent endogenous ligand for the A3 adenosine receptor (A3AR).[1][2][3][4] This interaction triggers downstream signaling cascades that can influence a variety of physiological and pathophysiological processes.

Quantitative Data: Adenosine Receptor Binding and Activation
CompoundReceptor TargetAssay TypeMetricValueReference
N6-methyladenosine (m6A)Human A3 Adenosine ReceptorRadioligand Binding AssayKiPotent affinity (specific value not consistently cited across all sources)[1][2][3][4]
N6-methyladenosine (m6A)Human A3 Adenosine ReceptorTGFα-shedding assayRelative Intrinsic Activity (vs. Adenosine)10 ± 1.7[3]
N6-methyladenosine (m6A)Human A1 Adenosine ReceptorTGFα-shedding assayRelative Intrinsic Activity (vs. Adenosine)0.10 ± 0.017[3]
N6-methyladenosine (m6A)Human A2A Adenosine ReceptorTGFα-shedding assayRelative Intrinsic Activity (vs. Adenosine)0.072 ± 0.0065[3]
N6-methyladenosine (m6A)Human A2B Adenosine ReceptorTGFα-shedding assayRelative Intrinsic Activity (vs. Adenosine)0.10 ± 0.0073[3]
Experimental Protocols

TGFα-shedding Assay for GPCR Activation:

This assay quantifies G protein-coupled receptor (GPCR) activation by measuring the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).

  • Cell Culture: HEK293 cells are co-transfected with plasmids encoding the adenosine receptor of interest and AP-TGFα.

  • Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., N6-methyladenosine) for a defined period.

  • Quantification of Shed AP-TGFα: The cell culture supernatant is collected, and the amount of shed AP-TGFα is quantified by measuring the enzymatic activity of alkaline phosphatase. This is typically done by adding a chemiluminescent substrate and measuring the resulting light emission.

  • Data Analysis: The luminescence signal is proportional to the amount of shed AP-TGFα, which in turn correlates with the level of GPCR activation. Dose-response curves are generated to determine metrics such as EC50 and relative intrinsic activity.

Signaling Pathway

A3AR_Signaling m6A N6-methyladenosine A3AR A3 Adenosine Receptor m6A->A3AR Binds to Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Production Response Cellular Response cAMP->Response Downregulation leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 Mobilizes DAG->Response Ca2->Response

Caption: N6-methyladenosine activates the A3AR pathway.

Role in Antiviral Immunity

N6-methyladenosine is the most prevalent internal modification in eukaryotic messenger RNA (mRNA), a process known as m6A methylation. This epigenetic mark plays a crucial role in regulating mRNA stability, translation, and splicing, thereby influencing a wide range of cellular processes, including the innate immune response to viral infections.

The m6A modification landscape is dynamically regulated by a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. This regulation can either promote or inhibit viral replication depending on the specific virus and host cell context.

Experimental Protocols

m6A Immunoprecipitation followed by Sequencing (MeRIP-Seq):

This technique is used to map the locations of m6A modifications across the transcriptome.

  • RNA Isolation: Total RNA is extracted from cells or tissues of interest.

  • RNA Fragmentation: The RNA is fragmented into smaller pieces (typically around 100 nucleotides).

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes m6A. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the m6A-containing RNA fragments are then eluted.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a sequencing library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome to identify the specific locations of m6A modifications.

Experimental Workflow

MeRIP_Seq_Workflow Start Total RNA Isolation Frag RNA Fragmentation Start->Frag IP m6A Immunoprecipitation Frag->IP Wash Washing IP->Wash Elute Elution of m6A-RNA Wash->Elute LibPrep Library Preparation Elute->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Data Analysis & Peak Calling Seq->Analysis

References

A Researcher's Guide to Evaluating N6-Dimethylaminomethylidene Isoguanosine in Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic and diagnostic avenues, the incorporation of modified nucleosides into nucleic acids is a field of immense interest. N6-Dimethylaminomethylidene isoguanosine (B3425122), a derivative of the guanosine (B1672433) isomer isoguanosine, presents a unique candidate for expanding the genetic alphabet and developing novel molecular probes. The dimethylaminomethylidene moiety typically serves as a protecting group for the N6-amino group of isoguanosine, which can be crucial during oligonucleotide synthesis. Its performance in polymerase assays is a critical determinant of its utility.

This guide provides a comparative framework for evaluating the performance of N6-Dimethylaminomethylidene isoguanosine triphosphate (dM-iGTP) in various polymerase assays. It contrasts its potential performance with standard deoxynucleoside triphosphates (dNTPs) and other relevant modified purines, supported by established experimental protocols.

Data Presentation: A Framework for Comparative Analysis

Effective evaluation of a novel modified nucleotide necessitates a quantitative comparison of its incorporation kinetics and its effect on polymerase fidelity relative to standard dNTPs. The following tables provide a structured format for presenting such experimental data. Researchers can use this framework to populate their findings on this compound.

Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation

This table is designed to compare the efficiency of incorporation of dM-iGTP against its natural counterpart, dGTP, and another common modified purine, 8-oxo-dGTP, by a selected DNA polymerase. The key kinetic parameters are the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the enzyme's turnover rate. The overall catalytic efficiency is given by the kcat/Km ratio.[1][2]

NucleotidePolymeraseKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
dGTP Klenow Fragment[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Taq Polymerase[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
DNA Polymerase η[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
dM-iGTP Klenow Fragment[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Taq Polymerase[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
DNA Polymerase η[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
8-oxo-dGTP Klenow Fragment[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Taq Polymerase[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
DNA Polymerase η[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Table 2: Polymerase Fidelity Assay - Misincorporation Frequency

This table outlines a format for presenting data on the fidelity of a DNA polymerase when encountering a template base that should pair with the modified nucleotide. The misincorporation frequency is a measure of the rate at which the polymerase inserts an incorrect nucleotide opposite the template base.[3][4][5]

Template BaseIncoming NucleotidePolymeraseMisincorporation Frequency (per 10⁵ incorporations)
dC dGTP (Correct) High-Fidelity Polymerase[Insert Experimental Data]
dATP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]
dTTP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]
dCTP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]
iso-dC dM-iGTP (Expected) High-Fidelity Polymerase[Insert Experimental Data]
dATP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]
dTTP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]
dCTP (Incorrect) High-Fidelity Polymerase[Insert Experimental Data]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of modified nucleotides. Below are protocols for key experiments.

Protocol 1: Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This protocol determines the kinetic parameters (Km and kcat) for the incorporation of a single modified nucleotide by a DNA polymerase.[6][7]

Materials:

  • Purified DNA polymerase (e.g., Klenow Fragment, Taq Polymerase)

  • Fluorescently labeled DNA primer

  • DNA template containing the complementary base to the nucleotide being tested

  • dNTPs and the modified dNTP (e.g., dM-iGTP) of high purity

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

  • Primer-Template Annealing: Anneal the fluorescently labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. For each nucleotide concentration, combine the annealed primer-template, DNA polymerase, and reaction buffer.

  • Initiation: Initiate the reaction by adding varying concentrations of the nucleotide to be tested and incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).

  • Time Course and Quenching: Collect aliquots at several time points (e.g., 1, 2, 5, 10 minutes) and quench the reaction by adding the quenching solution.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Data Analysis: Quantify the amount of extended primer using a fluorescence imager. Plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.

Protocol 2: PCR-Based Assay for Functional Incorporation

This protocol assesses the ability of a modified nucleotide to support DNA amplification in a Polymerase Chain Reaction (PCR).[8][9]

Materials:

  • Thermostable DNA polymerase (e.g., Taq, Pfu)

  • DNA template

  • Forward and reverse primers

  • Standard dNTP mix (dATP, dCTP, dTTP)

  • Modified dNTP (e.g., dM-iGTP)

  • PCR buffer with MgCl₂

  • Thermocycler

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: Prepare PCR reaction mixtures containing the DNA template, primers, PCR buffer, a mix of three standard dNTPs, and the modified dNTP in place of its natural counterpart (e.g., dM-iGTP instead of dGTP). As a control, set up a reaction with all four standard dNTPs.

  • PCR Amplification: Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.

  • Analysis: Compare the yield and size of the PCR product from the reaction containing the modified nucleotide to the control reaction. Successful amplification indicates that the polymerase can effectively incorporate the modified nucleotide and extend the DNA strand from it.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway and a typical experimental workflow.

Polymerase_Incorporation_Cycle E_DNA Polymerase-DNA (Open Complex) E_DNA_dNTP Ternary Complex (Open) E_DNA->E_DNA_dNTP + dNTP E_DNA_dNTP->E_DNA - dNTP E_DNA_dNTP_closed Ternary Complex (Closed) E_DNA_dNTP->E_DNA_dNTP_closed Conformational Change E_DNA_dNTP_closed->E_DNA_dNTP Re-opening E_DNAn1_PPi Polymerase-DNA(n+1)-PPi E_DNA_dNTP_closed->E_DNAn1_PPi Catalysis E_DNAn1 Polymerase-DNA(n+1) E_DNAn1_PPi->E_DNAn1 PPi Pyrophosphate E_DNAn1_PPi->PPi Release E_DNAn1->E_DNA Translocation dNTP Incoming dNTP dNTP->E_DNA_dNTP

Caption: General mechanism of nucleotide incorporation by a DNA polymerase.

Experimental_Workflow cluster_prep Preparation cluster_assay Polymerase Assays cluster_analysis Data Analysis prep_nuc Prepare Modified Nucleotide (dM-iGTP) kinetics Steady-State Kinetics Assay prep_nuc->kinetics pcr PCR Amplification Assay prep_nuc->pcr fidelity Fidelity Assay prep_nuc->fidelity prep_pol Purify DNA Polymerase prep_pol->kinetics prep_pol->pcr prep_pol->fidelity prep_dna Synthesize Primer & Template DNA prep_dna->kinetics prep_dna->pcr prep_dna->fidelity quant Gel Electrophoresis & Quantification kinetics->quant pcr->quant fidelity->quant calc Calculate Kinetic Parameters (Km, kcat) quant->calc compare Compare Performance to Controls calc->compare

Caption: Workflow for evaluating a modified nucleotide in polymerase assays.

References

A Comparative Structural Analysis of Oligonucleotides Containing N6-Dimethylaminomethylidene Isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and functional properties of oligonucleotides incorporating the modified base N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-d). Due to the limited direct research on this specific modification, this guide synthesizes data from studies on the parent molecule, isoguanosine (iG), and other N6-modified purine (B94841) analogs to project the likely characteristics of iG-d-containing oligonucleotides. We will explore its anticipated effects on duplex stability, base pairing fidelity, and enzymatic resistance, comparing it with unmodified oligonucleotides and other relevant analogs.

Introduction to N6-Dimethylaminomethylidene Isoguanosine

This compound is a synthetic analog of guanosine. The modification at the N6 position introduces a bulky and potentially charged group, which can significantly influence the oligonucleotide's structural and functional properties. Understanding these effects is crucial for applications in diagnostics, therapeutics (e.g., antisense therapy), and nanotechnology. Isoguanosine itself is of interest because of its alternative base pairing capabilities, forming a stable pair with isocytosine, which can be utilized to expand the genetic alphabet.[1][2] The N6 modification is expected to further modulate these properties.

Projected Impact on Duplex Thermal Stability

The introduction of a bulky group at the N6 position of isoguanosine is anticipated to have a notable effect on the thermal stability of DNA duplexes. The dimethylaminomethylidene group can influence stacking interactions and the hydrogen bonding pattern of the base pair. Based on studies of other modified nucleosides, the following effects can be hypothesized:

  • Steric Hindrance: The bulky modification may cause steric clashes within the DNA duplex, potentially disrupting the ideal B-form geometry and leading to a decrease in thermal stability (lower Tm).

  • Altered Hydrogen Bonding: The modification might interfere with the canonical hydrogen bonding to a complementary cytosine. However, it could also introduce new, non-canonical hydrogen bonding opportunities or alter the electronic properties of the base to favor pairing with other bases.

  • Stacking Interactions: The aromatic nature of the modification could potentially enhance stacking interactions with neighboring bases, which might counteract some of the destabilizing steric effects.

The overall effect on Tm will likely be a balance of these competing factors and will be highly dependent on the sequence context.

Comparative Thermal Stability Data

While direct data for iG-d is unavailable, the thermal stability of duplexes containing the parent isoguanosine (iG) paired with natural bases provides a valuable baseline. The following table summarizes the change in melting temperature (ΔTm) for duplexes containing an iG modification.

Sequence ContextModificationPairing PartnerΔTm (°C) per modificationReference
5'-d(CGC AG C GCG)-3'G (unmodified)C0[3]
5'-d(CGC AiG C GCG)-3'iGC-1.0 to -2.0[3]
5'-d(CGC AiG C GCG)-3'iGT-10.0 to -15.0[2]
5'-d(CGC AiG C GCG)-3'iGG-8.0 to -12.0[2]
5'-d(CGC AiG C GCG)-3'iGA-9.0 to -13.0[2]

Note: The ΔTm values are approximations derived from published studies and can vary based on the specific sequence and buffer conditions.

This data indicates that even the parent isoguanosine has a slight destabilizing effect when paired with cytosine compared to a canonical G-C pair. Mismatches with other bases are significantly more destabilizing. The addition of the N6-Dimethylaminomethylidene group is expected to further influence these values.

Anticipated Base Pairing Properties

Isoguanosine is known to form a stable reverse Watson-Crick base pair with isocytosine. However, when incorporated into a standard DNA duplex, its pairing with natural bases is less stable. The N6-Dimethylaminomethylidene modification is expected to further alter these pairing preferences.

cluster_0 Proposed iG-d : C Base Pair cluster_1 Canonical G : C Base Pair iG-d N6-Dimethylaminomethylidene isoguanosine (iG-d) C Cytosine (C) iG-d->C H-bonds (potentially altered) G Guanosine (G) C2 Cytosine (C) G->C2 3 H-bonds

Caption: Comparison of a canonical G:C pair with the proposed, potentially altered, iG-d:C pairing.

The bulky N6 modification could lead to a preference for purine-pyrimidine mismatches where the larger purine can be accommodated in the anti-conformation. NMR and X-ray crystallography studies would be necessary to definitively determine the preferred pairing partner and the resulting duplex structure.

Predicted Enzymatic Resistance

Oligonucleotides containing modified nucleosides often exhibit altered susceptibility to enzymatic degradation by nucleases. This is a critical property for in vivo applications.

  • Exonucleases: The N6-Dimethylaminomethylidene group at or near the 3'-end of an oligonucleotide could provide steric hindrance, potentially slowing down the activity of 3' to 5' exonucleases.

  • Endonucleases: The local structural distortion caused by the iG-d modification might be recognized by endonucleases, leading to cleavage. Conversely, if the modification stabilizes a non-canonical structure, it could confer resistance.

Studies on oligonucleotides with other bulky adducts have shown both increased and decreased nuclease resistance depending on the specific modification and nuclease.[4][5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of iG-d containing oligonucleotides.

Synthesis and Purification of Oligonucleotides

Start iG-d Phosphoramidite (B1245037) Synthesis SolidPhase Automated Solid-Phase Oligonucleotide Synthesis Start->SolidPhase Cleavage Cleavage from Solid Support SolidPhase->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification HPLC or PAGE Purification Deprotection->Purification Characterization Mass Spectrometry (MALDI-TOF or ESI) Purification->Characterization End Quantification (UV-Vis) Characterization->End

Caption: General workflow for the synthesis and purification of modified oligonucleotides.

  • Phosphoramidite Synthesis: The this compound nucleoside is first converted into a phosphoramidite building block suitable for automated DNA synthesis.

  • Solid-Phase Synthesis: The modified phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a standard automated DNA synthesizer.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using an ammonia (B1221849) or methylamine (B109427) solution.[6]

  • Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

UV-Melting Temperature (Tm) Analysis

This technique is used to determine the thermal stability of the DNA duplex.

  • Sample Preparation: Complementary single-stranded oligonucleotides (one containing iG-d and its counterpart) are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation and then slowly cooled to room temperature to allow for duplex formation.

  • Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically calculated from the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the oligonucleotide duplex.

  • Sample Preparation: A solution of the annealed duplex (typically 2-5 µM) is prepared in a suitable buffer.

  • Spectral Acquisition: CD spectra are recorded at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.

  • Data Analysis: The resulting spectrum is analyzed to determine the overall conformation of the duplex. A positive peak around 275 nm and a negative peak around 245 nm are characteristic of a B-form DNA helix. Deviations from this pattern can indicate structural perturbations caused by the modification.

Nuclease Resistance Assay

This assay evaluates the stability of the modified oligonucleotide against enzymatic degradation.

  • Reaction Setup: The iG-d containing oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity) in the appropriate reaction buffer at a defined temperature (e.g., 37°C).

  • Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched (e.g., by adding EDTA or heating).

  • Analysis of Degradation: The amount of intact oligonucleotide remaining at each time point is quantified by HPLC, PAGE, or capillary electrophoresis.

  • Comparison: The degradation profile of the modified oligonucleotide is compared to that of an unmodified control oligonucleotide of the same sequence.

Logical Framework for Assessing Modified Oligonucleotides

Start Oligonucleotide with iG-d Modification Structural Structural Analysis Start->Structural Functional Functional Analysis Start->Functional Tm Thermal Stability (Tm) Structural->Tm CD Duplex Conformation (CD) Structural->CD NMR Base Pairing (NMR) Structural->NMR Nuclease Nuclease Resistance Functional->Nuclease Polymerase Polymerase Incorporation Functional->Polymerase Application Application Potential (e.g., Antisense, Diagnostics) Tm->Application CD->Application NMR->Application Nuclease->Application Polymerase->Application

Caption: Logical flow for the comprehensive evaluation of a novel modified oligonucleotide.

Conclusion

The incorporation of this compound into oligonucleotides represents a novel modification with the potential to significantly alter their structural and functional properties. Based on comparative data from related analogs, it is projected that iG-d will influence duplex stability, modulate base pairing preferences, and affect enzymatic resistance. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these properties. Further empirical studies, particularly high-resolution structural analysis by NMR or X-ray crystallography, are essential to fully elucidate the behavior of iG-d-containing oligonucleotides and unlock their potential for various biotechnological and therapeutic applications.

References

Cross-validation of experimental results using N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N6-Substituted Purine (B94841) Analogs for Researchers in Drug Discovery

Introduction to N6-Dimethylaminomethylidene Isoguanosine (B3425122) and the Broader Context of N6-Substituted Purine Analogs

N6-Dimethylaminomethylidene isoguanosine is a purine nucleoside analog. The "N,N-dimethylaminomethylidene" (also known as dimethylformamidine or dmf) group is commonly employed in nucleic acid chemistry as a protecting group for the exocyclic amino functions of nucleobases like guanosine (B1672433) during oligonucleotide synthesis. This group is favored for its ease of introduction and its lability, allowing for removal under mild deprotection conditions, which is crucial for the integrity of the final oligonucleotide product.

Given its likely role as a synthetic intermediate, this guide provides a comparative overview of the broader class of N6-substituted purine analogs, which have demonstrated significant therapeutic potential. Purine nucleoside analogs are a cornerstone in the treatment of various diseases, particularly indolent lymphoid malignancies and viral infections.[1][2][3][4][5] Their mechanisms of action are diverse, primarily involving the inhibition of DNA synthesis and the induction of apoptosis.[1][5] This guide will delve into the experimental data of representative N6-substituted purine analogs, detail relevant experimental protocols, and illustrate key signaling pathways.

Comparative Analysis of N6-Substituted Purine Analogs

While specific quantitative data for this compound is not available in the public domain, we can draw comparisons from well-studied N6-substituted purine analogs. The following table summarizes key performance indicators for related compounds to provide a baseline for researchers exploring novel isoguanosine derivatives.

Table 1: Comparative Biological Activity of Selected N6-Substituted Purine Analogs

Compound/Analog ClassTarget/ActivityCell Line/SystemIC50/EC50/KiReference
N6-methyladenosine (m6A) RNA methylation reader/writer proteinsHeLa cellsNot directly applicable (endogenous modification)[6][7]
Cladribine (2-chlorodeoxyadenosine) DNA polymerase inhibition, apoptosis inductionVarious leukemia cell linesVaries by cell line (nM range)[2][5]
Fludarabine DNA polymerase inhibition, apoptosis inductionChronic lymphocytic leukemia cellsVaries by cell line (µM range)[2][5]
N6-benzyladenosine derivatives Antiviral activityHuman enterovirus 71EC50 values in µM range[8]
N6,N6-Dimethyladenosine Component of modified RNAE. coli tRNANot applicable[9]

Experimental Protocols

Researchers investigating novel N6-substituted isoguanosine derivatives can employ a range of established experimental protocols to characterize their biological activity. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cells (e.g., HeLa, Jurkat, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N6-substituted isoguanosine analog) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the antiviral activity of a compound.

  • Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Plaque Visualization: After an incubation period that allows for plaque formation (typically 2-3 days), fix and stain the cells with a solution like crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

The biological effects of purine nucleoside analogs are often mediated through their interaction with key cellular pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

DNA Synthesis Inhibition and Apoptosis Induction Pathway

Many purine analogs, upon intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors of DNA polymerases or are incorporated into DNA, leading to chain termination and cell cycle arrest. This DNA damage subsequently triggers apoptotic pathways.

DNA_Synthesis_Inhibition_Apoptosis cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Cellular Response Purine_Analog N6-Substituted Isoguanosine Analog Active_Triphosphate Active Triphosphate Form Purine_Analog->Active_Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Active_Triphosphate->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active_Triphosphate->DNA_Synthesis Incorporation DNA_Polymerase->DNA_Synthesis DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for many purine nucleoside analogs.

Experimental Workflow for Screening Antiviral Purine Analogs

A systematic workflow is essential for identifying and characterizing novel antiviral compounds.

Antiviral_Screening_Workflow Start Compound Library (N6-Substituted Analogs) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., Plaque Reduction Assay) Start->Primary_Screen Hit_Identification Hit Identification (High Therapeutic Index) Cytotoxicity->Hit_Identification Primary_Screen->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for antiviral drug discovery.

Conclusion

While direct experimental data on this compound is scarce, likely due to its role as a synthetic intermediate, the broader class of N6-substituted purine analogs represents a rich field for drug discovery. By utilizing the established experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively evaluate novel isoguanosine derivatives for their potential as therapeutic agents. The comparative data provided for related compounds serves as a valuable benchmark for these future investigations.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to N6-Dimethylaminomethylidene Isoguanosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of modified nucleosides is a critical aspect of discovery and manufacturing. This guide provides a comparative analysis of the synthetic efficiency for N6-Dimethylaminomethylidene isoguanosine (B3425122), a protected form of the biologically significant isoguanosine. Due to the absence of a direct, one-pot synthesis method in published literature, this guide benchmarks a proposed two-step synthesis against the most efficient known method for producing the isoguanosine precursor.

Executive Summary of Synthesis Strategies

Isoguanosine (isoG), a structural isomer of guanosine, holds significant potential in various fields, including the development of therapeutics and advanced materials.[1][2][3] However, its high commercial cost necessitates efficient and scalable synthesis methods.[1][4] A recently developed method for the large-scale synthesis of high-purity isoguanosine via diazotization of 2,6-diaminopurine (B158960) riboside stands out for its simplicity and high yield.[4][5]

To obtain N6-Dimethylaminomethylidene isoguanosine, a valuable intermediate for further chemical modifications, a subsequent protection step is required. The most direct approach involves the reaction of isoguanosine with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent is well-documented for its efficient and high-yielding reaction with the exocyclic amino groups of nucleosides.[1]

This guide will compare the efficiency of this proposed two-step synthesis of this compound with the benchmark synthesis of its precursor, isoguanosine.

Comparative Data on Synthesis Efficiency

The following table summarizes the key quantitative data for the benchmark synthesis of isoguanosine and the proposed synthesis of its N6-Dimethylaminomethylidene derivative.

Parameter Benchmark: Isoguanosine Synthesis Proposed: this compound Synthesis
Starting Material 2,6-Diaminopurine RibosideIsoguanosine
Key Reagents Sodium Nitrite (B80452), Acetic AcidN,N-Dimethylformamide Dimethyl Acetal (DMF-DMA), Methanol
Number of Steps 12 (including isoguanosine synthesis)
Reported/Estimated Yield Up to 97.2% (pre-treatment)[5]85.5% (estimated overall from isoguanosine)
Reaction Time 40 minutes[5]~3-4 hours (for the second step)
Purification Method Precipitation and Filtration[5]Evaporation and potential chromatographic purification

Experimental Protocols

Benchmark: Large-Scale Synthesis of High-Purity Isoguanosine

This protocol is adapted from a recently published, highly efficient method.[5]

Materials:

  • 2,6-Diaminopurine riboside

  • Sodium nitrite (NaNO₂)

  • Acetic acid (AcOH)

  • Deionized water

  • Aqueous ammonia (B1221849)

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2,6-diaminopurine riboside in deionized water at room temperature.

  • Add sodium nitrite and acetic acid to the solution.

  • Stir the reaction mixture at room temperature for approximately 40 minutes.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, adjust the pH of the solution to 7 with aqueous ammonia to precipitate the crude isoguanosine.

  • Collect the precipitate by filtration.

  • For further purification, dissolve the crude product in 0.1 M HCl to protonate the N7-position and adjust the pH to 3 to remove any insoluble impurities by filtration.

  • Re-precipitate the purified isoguanosine by neutralizing the solution with aqueous ammonia.

  • Collect the final product by filtration, wash with deionized water, and dry under vacuum.

Proposed Synthesis of this compound

This proposed protocol is based on established methods for the N6-protection of nucleosides using DMF-DMA.[1]

Materials:

  • Isoguanosine (synthesized as per the benchmark protocol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (MeOH)

Procedure:

  • Suspend the synthesized isoguanosine in methanol.

  • Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.

  • Stir the reaction mixture at room temperature for 3-4 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, evaporate the solvent and excess reagent under reduced pressure.

  • The resulting residue, this compound, can be used directly for subsequent reactions or purified further by crystallization or silica (B1680970) gel chromatography if required.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the chemical synthesis workflow for the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Isoguanosine Synthesis cluster_1 Step 2: N6-Protection A 2,6-Diaminopurine Riboside B Diazotization (NaNO₂, AcOH, H₂O) A->B Reactants C Isoguanosine B->C Yield: ~97% D Isoguanosine E Reaction with DMF-DMA (MeOH) D->E Starting Material F N6-Dimethylaminomethylidene Isoguanosine E->F Yield: ~88% (estimated)

Caption: Proposed two-step synthesis of this compound.

Concluding Remarks

The synthesis of isoguanosine via diazotization of 2,6-diaminopurine riboside is a highly efficient and scalable method, providing an excellent foundation for the production of its derivatives. The subsequent protection of the N6-amino group with DMF-DMA is a straightforward and high-yielding reaction, making the proposed two-step synthesis of this compound a viable and efficient strategy.

While the overall yield for the two-step process is estimated to be high, researchers should consider the purification requirements for their specific application. For many subsequent reactions, the crude N6-protected product may be of sufficient purity, further enhancing the overall efficiency of this synthetic route. This guide provides a solid benchmark for researchers to evaluate and optimize their synthetic strategies for producing N6-modified isoguanosine derivatives.

References

Comparative Analysis of Nucleic Acid Thermal Stability: A Guide for Incorporating Novel Nucleosides like N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of modified nucleic acids is paramount for the design of effective therapeutic oligonucleotides and diagnostic probes. The incorporation of novel nucleosides, such as N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMAMiG), can significantly alter the hybridization properties of DNA and RNA duplexes. While specific thermodynamic data for DMAMiG is not yet prevalent in published literature, this guide provides a framework for its comparative analysis against standard DNA and RNA, detailing the necessary experimental protocols and expected considerations based on related modifications.

The stability of a DNA or RNA duplex is critical for its biological function and therapeutic efficacy. This stability is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Modifications to the nucleobases, sugar moiety, or phosphate (B84403) backbone can either increase or decrease the Tm, thereby modulating the duplex's stability.

Isoguanosine, an isomer of guanosine, is known to form a stable base pair with isocytosine (B10225) and can also form a less stable wobble pair with thymine. The addition of a dimethylaminomethylidene group at the N6 position introduces further complexity, potentially influencing stacking interactions and hydrogen bonding capabilities. A thorough comparative analysis is essential to elucidate the precise impact of DMAMiG on DNA and RNA thermal stability.

Comparative Thermal Stability Data

A direct comparison of the thermal stability of oligonucleotides containing DMAMiG requires experimental determination of their melting temperatures (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°). The following table provides a template for presenting such comparative data. In the absence of specific literature values for DMAMiG, hypothetical data is used here for illustrative purposes. Researchers would populate this table with their own experimental findings.

Oligonucleotide DuplexSequence (5'-3')ModificationMelting Temperature (Tm) (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
DNA Control GCATGCATGC / GCATGCATGCNone62.5-78.2-215.4-14.1
DNA with DMAMiG GCAT(DMAMiG)CATGC / GCATGCATGCDMAMiG opposite AExperimental ValueExperimental ValueExperimental ValueExperimental Value
RNA Control GCAUGCAUGC / GCAUGCAUGCNone75.8-95.6-260.1-18.3
RNA with DMAMiG GCAU(DMAMiG)CAUGC / GCAUGCAUGCDMAMiG opposite AExperimental ValueExperimental ValueExperimental ValueExperimental Value
DNA:RNA Hybrid Control GCATGCATGC / GCAUGCAUGCNone68.3-85.4-235.7-15.9
DNA:RNA with DMAMiG GCAT(DMAMiG)CATGC / GCAUGCAUGCDMAMiG opposite AExperimental ValueExperimental ValueExperimental ValueExperimental Value

Note: The values for the control duplexes are representative and can vary based on sequence and buffer conditions. The entries for DMAMiG-containing duplexes are placeholders for experimental data.

Experimental Protocols

The determination of nucleic acid thermal stability is primarily achieved through UV-melting analysis. This technique monitors the change in UV absorbance of a nucleic acid solution as the temperature is increased.

UV-Melting Temperature (Tm) Analysis

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of DNA and RNA duplexes.

Materials:

  • Lyophilized oligonucleotides (control and DMAMiG-modified)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller (Peltier device)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM).

    • Determine the precise concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A₂₆₀) at a temperature above the expected Tm (e.g., 85°C) and using the nearest-neighbor method to calculate the extinction coefficient.

  • Duplex Annealing:

    • Prepare samples for melting by mixing equimolar amounts of the complementary strands in the melting buffer to a final duplex concentration of 1-2 µM.

    • Anneal the duplexes by heating the solutions to 95°C for 5 minutes and then allowing them to cool slowly to room temperature over several hours. This ensures proper duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed duplex solutions to quartz cuvettes and place them in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the samples at the starting temperature (e.g., 20°C).

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from the starting temperature to a temperature well above the expected Tm (e.g., 95°C).

    • Record the absorbance at regular temperature intervals (e.g., every 0.1°C or 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve (sigmoidal curve).

    • The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This is most accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from the melting curves by performing a van't Hoff analysis, which involves plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of nucleic acid duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Melting Measurement cluster_analysis Data Analysis oligo_synthesis Oligonucleotide Synthesis & Purification quantification Quantification (A260) oligo_synthesis->quantification annealing Duplex Annealing quantification->annealing spectrophotometer Spectrophotometer with Temp. Control annealing->spectrophotometer Load Sample melting_curve Generate Melting Curve spectrophotometer->melting_curve first_derivative First Derivative Analysis melting_curve->first_derivative Process Data vant_hoff van't Hoff Analysis melting_curve->vant_hoff Process Data tm_determination Tm Determination first_derivative->tm_determination thermo_params Thermodynamic Parameters vant_hoff->thermo_params logical_relationship cluster_modification Nucleoside Modification cluster_properties Biophysical Properties cluster_application Therapeutic/Diagnostic Application DMAMiG DMAMiG Incorporation Stability Thermal Stability (Tm, ΔG°) DMAMiG->Stability Alters Binding Binding Affinity & Specificity (Kd) Stability->Binding Determines Efficacy Biological Efficacy Binding->Efficacy Impacts

Evaluating the Enzymatic Recognition of N6-Dimethylaminomethylidene isoguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMG-isoG) is a modified nucleoside analog with potential applications in various biochemical and therapeutic areas. Understanding its interaction with enzymes is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a framework for evaluating the enzymatic recognition of DMG-isoG, comparing its performance with other relevant nucleoside analogs, and presenting the findings in a clear and standardized format.

Data Presentation: A Comparative Kinetic Analysis

To facilitate a direct comparison of the enzymatic recognition of DMG-isoG against other nucleoside analogs, all quantitative data should be summarized in clearly structured tables. The following tables provide a template for presenting kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme-substrate interactions.

Table 1: Comparative Steady-State Kinetic Parameters for the Incorporation of Isoguanosine Analogs by a DNA Polymerase

Nucleoside TriphosphateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
DMG-isoGTP (Hypothetical) [Insert Value][Insert Value][Insert Value]
Isoguanosine Triphosphate (isoGTP)[Insert Value][Insert Value][Insert Value]
Deoxyguanosine Triphosphate (dGTP)[Insert Value][Insert Value][Insert Value]
Other Analog Triphosphate[Insert Value][Insert Value][Insert Value]

Table 2: Comparative Kinetic Parameters for the Phosphorolysis of Isoguanosine Analogs by Purine (B94841) Nucleoside Phosphorylase

NucleosideKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
DMG-isoG (Hypothetical) [Insert Value][Insert Value][Insert Value]
Isoguanosine (isoG)[Insert Value][Insert Value][Insert Value]
Inosine[Insert Value][Insert Value][Insert Value]
Other Analog[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable comparative data. The following sections outline the methodologies for key experiments to evaluate the enzymatic recognition of DMG-isoG.

DNA Polymerase Incorporation Assay

This assay determines the efficiency and fidelity of the incorporation of DMG-isoG triphosphate (DMG-isoGTP) into a growing DNA strand by a DNA polymerase.

a. Materials:

  • Purified DNA polymerase (e.g., Klenow fragment of E. coli DNA Polymerase I, Taq DNA polymerase)

  • DMG-isoGTP and other test nucleoside triphosphates (e.g., isoGTP, dGTP)

  • 5'-radiolabeled or fluorescently labeled DNA primer

  • DNA template containing a known sequence for incorporation

  • Reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Quenching solution (e.g., formamide (B127407) with EDTA and loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

b. Methodology:

  • Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. A typical 20 µL reaction would contain the annealed primer-template (e.g., 100 nM), DNA polymerase (e.g., 10 nM), and varying concentrations of the test nucleoside triphosphate in the reaction buffer.

  • Initiation and Quenching: Initiate the reaction by adding the nucleoside triphosphate and incubating at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). At various time points, quench the reaction by adding an equal volume of quenching solution.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner. Determine the initial velocity of the reaction at each substrate concentration.

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This assay measures the ability of PNP to catalyze the phosphorolytic cleavage of DMG-isoG.

a. Materials:

  • Purified purine nucleoside phosphorylase

  • DMG-isoG and other test nucleosides (e.g., isoG, inosine)

  • Phosphate (B84403) buffer

  • Coupling enzymes (e.g., xanthine (B1682287) oxidase) and a chromogenic or fluorogenic substrate for detecting the product (e.g., hypoxanthine (B114508) or guanine)

  • Spectrophotometer or fluorometer

b. Methodology:

  • Reaction Setup: Prepare reaction mixtures in a cuvette or microplate well. A typical reaction would contain PNP in a phosphate buffer, a coupling enzyme, and a detection reagent.

  • Initiation: Initiate the reaction by adding the test nucleoside at various concentrations.

  • Monitoring: Continuously monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the progress curve.

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and kcat values.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental workflows. The following are examples of diagrams that can be generated using the DOT language to visualize the concepts discussed in this guide.

DNA_Polymerase_Workflow cluster_materials Materials Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis P_T Annealed Primer-Template Mix Reaction Mixture P_T->Mix Enzyme DNA Polymerase Enzyme->Mix dNTPs DMG-isoGTP & Analogs dNTPs->Mix Incubate Incubation Mix->Incubate Quench Quenching Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualization & Quantification PAGE->Visualize Kinetics Kinetic Analysis (Km, kcat) Visualize->Kinetics

Caption: Workflow for DNA Polymerase Incorporation Assay.

PNP_Assay_Signaling cluster_products Products DMG_isoG DMG-isoG PNP Purine Nucleoside Phosphorylase DMG_isoG->PNP Pi Phosphate Pi->PNP Base N6-Dimethylaminomethylidene isoguanine PNP->Base Cleavage R1P Ribose-1-Phosphate PNP->R1P Cleavage

Safety Operating Guide

Comprehensive Safety and Handling Guide for N6-Dimethylaminomethylidene isoguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N6-Dimethylaminomethylidene isoguanosine (B3425122). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear steps for operation and disposal.

Hazard Identification and Risk Assessment

N6-Dimethylaminomethylidene isoguanosine is a nucleoside derivative intended for laboratory use only.[1] While specific toxicity data is limited, compounds of this class should be handled with care, assuming potential for skin, eye, and respiratory irritation.[2] A thorough risk assessment should be conducted before beginning any new procedure involving this compound.

Potential Hazards:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: May cause serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.

Always ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table summarizes the recommended PPE for various tasks.

Table 1: Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsDisposable nitrile glovesLab coatNot generally required
Weighing/Transfer (Solid) Safety gogglesDisposable nitrile gloves (double-gloving recommended)Lab coatRequired if not in a fume hood or if dust is generated
Solution Preparation/Handling Safety goggles and face shieldDisposable nitrile gloves (double-gloving recommended)Chemical-resistant lab coat or apronRequired if not in a fume hood or if aerosols may be generated
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsDisposable nitrile glovesLab coatNot generally required

Note: Disposable nitrile gloves provide protection for incidental contact. If direct or prolonged contact is possible, heavier-duty gloves should be used. Always wash hands after removing gloves.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures consistency and safety in handling this compound.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to a designated laboratory area.

  • Wear appropriate PPE (lab coat, safety glasses, nitrile gloves) before opening the package.

  • Verify the contents against the shipping documents.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Step 2: Preparation and Use (in a Chemical Fume Hood)

  • Before handling, ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as specified in Table 1. For handling the solid form, double-gloving is recommended.[4]

  • To prevent dust formation, carefully handle the solid material.[3] If possible, use a solution-based transfer method.

  • Measure or weigh the required amount of the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Upon completion of the task, decontaminate the work surface.

  • Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Step 3: Spill Response

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[3]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Minor Spill (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institutional safety office.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained emergency response personnel.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes used gloves, disposable lab coats, absorbent pads, pipette tips, and any other materials that have come into contact with the chemical.

  • Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Surplus Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Disposal Method: Arrange for pickup and disposal through the institution's environmental health and safety office. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2]

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Procedure cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Workstation (Fume Hood) GatherPPE->PrepWorkstation Receive Receive & Inspect Store Store Safely Receive->Store Weigh Weigh & Prepare Store->Weigh Experiment Perform Experiment Weigh->Experiment Spill Spill Occurs? Experiment->Spill Decontaminate Decontaminate Work Area WasteSeg Segregate Waste Decontaminate->WasteSeg WasteCollect Collect in Labeled Hazardous Waste Container WasteSeg->WasteCollect Dispose Dispose via EHS Office WasteCollect->Dispose Spill->Decontaminate No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Decontaminate

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.